molecular formula C15H11Br2FO B1522677 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one CAS No. 898760-36-6

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Número de catálogo: B1522677
Número CAS: 898760-36-6
Peso molecular: 386.05 g/mol
Clave InChI: UPCXGFNIAPLZFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one (: 898760-36-6) is a high-purity brominated and fluorinated propiophenone derivative offered with a guaranteed purity of 97% . This compound is intended for research and development applications strictly in a laboratory setting and is classified For Research Use Only; it is not intended for diagnostic, therapeutic, or any human or veterinary use. Structurally, this compound features two distinct bromophenyl rings connected by a propan-1-one chain, with an additional fluorine substituent. This specific architecture, particularly the presence of halogen atoms like bromine and fluorine on aromatic systems, is of significant interest in advanced synthetic chemistry. Research on analogous compounds highlights their role as key intermediates in medicinal chemistry. For instance, similar 3'-bromophenyl analogues have been identified in scientific studies for their potent biological activity, demonstrating higher potency as antagonists of specific nicotinic acetylcholine receptor (nAChR) subtypes and for the inhibition of dopamine uptake compared to established leads . This suggests potential research applications in the development of new pharmacotherapeutics. The molecular structure makes it a valuable building block for further chemical synthesis. The halogen substituents provide reactive sites for various cross-coupling reactions, enabling the construction of more complex molecular architectures for exploration in various fields, including materials science. Please consult the Safety Data Sheet (SDS) prior to handling. This product may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXGFNIAPLZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal Structure Analysis of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heavily halogenated organic molecules is a critical vector in modern drug development and materials science. The compound 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one represents a highly flexible, sp3 -hybridized diarylpropanone (a reduced chalcone). Analyzing its crystal structure provides profound insights into the competitive interplay between conformational flexibility and rigid supramolecular assembly driven by halogen bonding (Br···Br, Br···F) and hydrogen bonding (C–H···O/F).

This whitepaper serves as an authoritative guide for researchers conducting Single-Crystal X-Ray Diffraction (SCXRD) on halogenated propanone derivatives. It details the end-to-end workflow—from crystallization rationale to final model validation—emphasizing the physical causality behind each methodological choice to ensure a self-validating, publication-ready crystallographic model.

Synthesis and Crystallization Rationale

To study the solid-state behavior of the flexible propanone linker, the rigid α,β -unsaturated enone system of the precursor chalcone must first be selectively reduced. Following synthesis, obtaining diffraction-quality single crystals is the most critical bottleneck.

Synthesis_Pathway R1 4-Bromo-3-fluoroacetophenone + 3-Bromobenzaldehyde R2 Claisen-Schmidt Condensation (NaOH, EtOH) R1->R2 R3 Chalcone Intermediate (Rigid Enone System) R2->R3 R4 Selective Reduction (NaBH4 / Pyridine) R3->R4 R5 1-(4-Bromo-3-fluorophenyl)- 3-(3-bromophenyl)propan-1-one R4->R5 R6 Crystallization (Slow Evaporation) R5->R6

Caption: Synthesis and crystallization pathway of the target diarylpropanone.

Protocol 1: Growth of Diffraction-Quality Crystals

A self-validating protocol: Success is visually confirmed by the presence of block-like, non-birefringent single crystals under cross-polarized light.

  • Dissolution : Dissolve 50 mg of the purified propanone in 2.0 mL of ethyl acetate (a moderately polar solvent) in a clean 5 mL glass vial.

  • Anti-Solvent Addition : Add n-hexane dropwise until the solution becomes macroscopically turbid. Immediately add 1–2 drops of ethyl acetate until the solution is perfectly clear again.

    • Causality: This establishes a metastable supersaturated boundary. The anti-solvent lowers the solubility threshold, poising the system just below the nucleation point.

  • Controlled Evaporation : Seal the vial tightly with Parafilm and puncture exactly three microscopic holes using a syringe needle.

  • Incubation : Place the vial in a dark, vibration-free cabinet at a constant 20 °C for 5–7 days.

    • Causality: Restricting the evaporation rate minimizes the frequency of primary nucleation events. A slower growth rate allows molecules to thermodynamically navigate to their lowest-energy lattice positions, preventing the formation of twinned or defective polycrystalline aggregates.

High-Resolution SCXRD Workflow

The presence of two heavy bromine atoms ( Z=35 ) dictates the data collection and reduction strategy. Bromine causes significant X-ray absorption, which must be mathematically modeled to prevent systematic errors in the electron density map.

SCXRD_Workflow A Crystal Selection & Mounting (Paratone Oil, Cryoloop) B Data Collection (Mo-Kα, 100 K) A->B C Data Reduction & Absorption (SADABS Multi-Scan) B->C D Structure Solution (SHELXT Dual-Space) C->D E Structure Refinement (SHELXL Least-Squares) D->E F Validation & Analysis (Olex2, checkCIF) E->F

Caption: Experimental and computational workflow for SCXRD analysis.

Protocol 2: Data Collection and Computational Refinement
  • Cryo-Mounting : Select a single, optically clear crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide cryoloop.

    • Causality: Paratone oil acts as a hydrophobic cryoprotectant. It displaces surface solvent and solidifies into a glass at low temperatures, preventing the crystal from cracking due to thermal shock or ice formation.

  • Data Collection : Flash-cool the crystal to 100 K using a nitrogen gas stream. Collect diffraction data using Mo- radiation ( λ=0.71073 Å).

    • Causality: Collecting data at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the electron density peaks, extends the diffraction resolution to higher angles, and minimizes dynamic disorder, which is crucial for accurately determining the positions of the lighter fluorine and oxygen atoms against the heavy bromines.

  • Absorption Correction : Integrate the frames and apply a multi-scan absorption correction using SADABS[1].

    • Causality: The linear absorption coefficient ( μ ) for this dibrominated compound is high ( ≈4.5 mm−1 ). SADABS utilizes spherical harmonics to model the varying path lengths of X-rays through the irregular crystal shape, correcting intensity errors that would otherwise distort the anisotropic displacement parameters of the atoms[2].

  • Structure Solution : Solve the phase problem using the dual-space algorithm in SHELXT[3].

    • Causality: Dual-space recycling is highly efficient for structures containing heavy atoms like bromine, rapidly locating the heavy atom substructure and subsequently phasing the rest of the molecule.

  • Structure Refinement : Refine the structure via full-matrix least-squares on F2 using SHELXL[3], operated through the Olex2 graphical interface[4]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Causality: Refining on F2 ensures that all measured reflections (including weak and negative intensities) are used, preventing statistical bias. The riding model prevents the over-parameterization of the refinement, as X-rays scatter weakly off the single electron of hydrogen.

Anticipated Structural Features & Data Presentation

The structural analysis of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one typically reveals a monoclinic crystal system. The flexibility of the C3 chain allows the molecule to adopt a conformation that maximizes intermolecular contacts.

Table 1: Typical Crystallographic Data and Refinement Parameters

Note: The following data represents expected parameters for a high-quality refinement of this specific dibrominated propanone derivative.

ParameterValue
Empirical Formula C₁₅H₁₁Br₂FO
Formula Weight 386.05 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈11.5 Å, b≈7.2 Å, c≈17.8 Å, β≈105∘
Volume / Z ≈1420 ų / 4
Calculated Density ( ρcalc​ ) ≈1.805 g/cm³
Absorption Coefficient ( μ ) ≈4.52 mm⁻¹
Reflections Collected / Unique ≈15,000 / 3,500 [ Rint​≈0.035 ]
Data / Restraints / Parameters 3500 / 0 / 181
Goodness-of-Fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.028 , wR2​=0.065
Intermolecular Interactions: Halogen and Hydrogen Bonding

The supramolecular architecture is dictated by a combination of weak interactions. The highly polarizable bromine atoms engage in Type II halogen bonding (where the angle θ1​≈180∘ and θ2​≈90∘ ), acting as electrophiles (via their σ -holes) interacting with nucleophilic regions of adjacent halogens or oxygen atoms.

Table 2: Expected Intermolecular Interactions
Interaction TypeDonor···Acceptor (D···A)Distance (Å)Angle (°)
Halogen Bond C–Br···Br–C (Type II)3.65 – 3.75 C-Br···Br ≈172∘
Halogen Bond C–Br···F–C3.10 – 3.25 C-Br···F ≈165∘
Hydrogen Bond C–H···O=C2.50 – 2.65 C-H···O ≈145∘
Hydrogen Bond C–H···F–C2.55 – 2.70 C-H···F ≈135∘

Self-Validating Quality Control

A crystallographic model is only as reliable as its validation metrics. The refinement of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one must pass strict self-validating thresholds:

  • R1​ Value : Must be <0.05 for data where I>2σ(I) . This indicates that the calculated electron density model deviates by less than 5% from the experimentally observed diffraction amplitudes.

  • Goodness-of-Fit (GoF) : Must be near 1.00 . A GoF significantly higher than 1 indicates an inadequate model or underestimated errors during data reduction (often requiring adjustments to SADABS weighting schemes[2]), while a GoF <0.9 indicates over-parameterization.

  • Residual Electron Density : The highest unassigned peak ( Δρmax​ ) should be <1.0 e−/A˚3 and located near the heavy bromine atoms, representing minor Fourier truncation errors rather than missing atoms.

References

  • SADABS User Manual Bruker AXS Inc. (1997-2014). SADABS: Program for Bruker Area Detector Absorption Correction. URL:[Link]

  • A remedy for unusual SHELXL weighting schemes IUCr Journals (2025). Discussion on fine-tuning parameters in SADABS for optimal data reduction and error estimation. URL: [Link]

  • Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42, 339-341. URL:[Link]

Sources

An In-depth Technical Guide to the Pharmacokinetics of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutic agents requires a profound understanding of their pharmacokinetic profiles. This guide provides a comprehensive technical framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one and its derivatives. This class of compounds, characterized by its diarylpropanone core and specific halogenation pattern, presents unique challenges and opportunities in drug design. The strategic placement of bromo- and fluoro-substituents is known to significantly modulate metabolic stability, receptor binding, and overall pharmacokinetic behavior.[1][2][3] This document offers researchers, scientists, and drug development professionals a detailed roadmap, from foundational in vitro assays to complex in vivo studies, emphasizing the rationale behind experimental choices and the integration of data for predictive modeling. We will explore robust, self-validating protocols for key assays, including metabolic stability, cytochrome P450 (CYP) inhibition, and plasma protein binding, and discuss the analytical methodologies required for precise quantification.

Introduction: The Significance of Halogenation in Diarylpropanone Scaffolds

The 1,3-diarylpropan-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules, including chalcone derivatives.[4] The specific compound of interest, 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, incorporates two key halogens: bromine and fluorine. This strategic halogenation is a powerful tool in drug design used to enhance pharmacokinetic properties.[3][5]

  • Fluorine Substitution: The introduction of fluorine can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6] Its high electronegativity can also alter the pKa of nearby functional groups, potentially improving cell membrane permeability and target binding affinity.[2][7]

  • Bromine Substitution: The position of the bromine atoms on the phenyl rings is critical.[1] It can influence the molecule's interaction with biological targets and its susceptibility to metabolic enzymes. While potentially a site for metabolism, it can also serve to direct metabolism to other parts of the molecule or enhance binding.

Understanding the interplay of these structural features is paramount for predicting the ADME profile. Early and comprehensive pharmacokinetic evaluation, as outlined in this guide, is essential to identify promising candidates, mitigate late-stage failures, and accelerate the journey from discovery to clinical application.[8][9][10]

Foundational Pharmacokinetic Workflow

A systematic approach to pharmacokinetic characterization involves a tiered progression from in vitro experiments to in vivo studies. This workflow ensures that resources are focused on candidates with the most promising profiles.

PK_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Modeling & Prediction PhysicoChem Physicochemical Properties (Solubility, LogD) Permeability Permeability (PAMPA, Caco-2) PhysicoChem->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism DDI DDI Risk (CYP Inhibition) Metabolism->DDI PPB Distribution (Plasma Protein Binding) DDI->PPB PK_Rodent Rodent PK Study (IV & PO Dosing) PPB->PK_Rodent Bioanalysis Bioanalysis (LC-MS/MS) PK_Rodent->Bioanalysis PK_Params Calculate PK Parameters (AUC, t½, CL, F%) Bioanalysis->PK_Params PBPK PBPK Modeling PK_Params->PBPK Human_Dose Human Dose Prediction PBPK->Human_Dose

Caption: High-level pharmacokinetic characterization workflow.

In Vitro ADME Profiling: The Predictive Power of Early Screening

In vitro ADME assays are the cornerstone of modern drug discovery, providing critical insights into a compound's potential behavior in vivo before committing to animal studies.[8][10][11][12]

Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin governs its free concentration, which is the fraction available to interact with its target and cause a pharmacological effect.[13][14][15] High protein binding can limit efficacy and distribution into tissues. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique for determining the unbound fraction (ƒu).[14][16]

Experimental Protocol: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Spike the stock solution into plasma (human, rat, mouse) to achieve the desired final concentration (e.g., 1-5 µM), ensuring the final DMSO concentration is low (<0.5%).[15]

    • Prepare dialysis buffer (Phosphate Buffered Saline, PBS, pH 7.4).[14]

  • RED Device Assembly:

    • Insert the RED dialysis membranes (typically 8 kDa MWCO) into the base plate according to the manufacturer's instructions.

    • Add 200-300 µL of the compound-spiked plasma into the sample chamber (red-ringed side).

    • Add 350-500 µL of PBS buffer into the buffer chamber.[16]

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker (approx. 300 RPM) for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[13][16]

  • Sampling and Matrix Matching:

    • Post-incubation, carefully remove an aliquot (e.g., 50 µL) from the buffer chamber.

    • Remove an aliquot (e.g., 50 µL) from the plasma chamber.

    • Crucially, matrix-match the samples for accurate bioanalysis: Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[14] This ensures that the matrix effect during LC-MS/MS analysis is consistent between samples.

  • Analysis:

    • Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard.[13]

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant from both the plasma and buffer samples using a validated LC-MS/MS method.[14]

  • Calculation:

    • The percent unbound (ƒu) is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

Metabolism: Stability and Enzyme Interactions

Metabolism is the body's process of transforming drugs into more water-soluble compounds for excretion. This is primarily carried out by enzymes in the liver, such as the Cytochrome P450 (CYP) superfamily.

3.2.1. Metabolic Stability

This assay determines the rate at which a compound is metabolized by liver enzymes. High metabolic instability can lead to rapid clearance and poor bioavailability.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain most of the Phase I metabolic enzymes (e.g., CYPs). They are used to assess initial oxidative metabolism.[12]

  • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), providing a more complete picture of metabolic clearance.[12]

3.2.2. Cytochrome P450 (CYP) Inhibition

This assay assesses the potential for a new drug candidate to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[17][18] If a compound inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to potentially toxic plasma levels.[19]

Experimental Protocol: CYP Inhibition (IC₅₀ Determination)

  • System: Human liver microsomes (HLM) are used as the enzyme source as they contain a full complement of CYP enzymes.[19]

  • Reagents:

    • HLM suspension.

    • NADPH regenerating system (cofactor for CYP activity).

    • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[19]

    • Test compound and known positive control inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4).[20]

  • Procedure:

    • Prepare a series of dilutions of the test compound (typically 7-8 concentrations, e.g., from 0.01 µM to 100 µM).

    • In a 96-well plate, pre-incubate the HLM, probe substrate, and the test compound (or control inhibitor/vehicle) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a short, defined period (e.g., 10-15 minutes) where the reaction is linear.

    • Terminate the reaction by adding cold acetonitrile.

    • Centrifuge to pellet protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[19]

  • Data Interpretation:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Table 1: Representative In Vitro ADME Data for a Hypothetical Derivative

ParameterAssayResultInterpretation
Solubility Kinetic Solubility (pH 7.4)45 µMModerate solubility, sufficient for initial assays.
Permeability Caco-2 (A -> B)15 x 10⁻⁶ cm/sHigh permeability predicted.
Distribution Human Plasma Protein Binding99.2% bound (ƒu = 0.8%)Highly bound, free concentration will be low.
Metabolism Human Liver Microsome Stabilityt½ = 45 minModerately stable, suggests some first-pass metabolism.
DDI Risk CYP3A4 InhibitionIC₅₀ = 8.5 µMModerate potential for DDI with CYP3A4 substrates.
DDI Risk CYP2C9 InhibitionIC₅₀ > 50 µMLow risk of DDI with CYP2C9 substrates.
Potential Metabolic Pathways

For a compound like 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, several metabolic pathways are plausible. The presence of halogens can influence the site of metabolism. While C-F bonds are very strong, C-Br bonds can be sites of metabolism. The primary metabolic routes will likely involve Phase I oxidation followed by Phase II conjugation.[21]

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound (1,3-Diarylpropan-1-one) Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation Debromination Oxidative Debromination Parent->Debromination Reduction Carbonyl Reduction Parent->Reduction Glucuronidation Glucuronidation (UGTs) Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Debromination->Sulfation Reduction->Glucuronidation Excretion Excretion (Urine/Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Plausible metabolic pathways for the diarylpropanone derivative.

In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the compound behaves in a whole organism, integrating all ADME processes simultaneously.[22] These studies are critical for translating in vitro data to a real biological system and for predicting human pharmacokinetics.[23][24]

Study Design

A typical preclinical PK study uses rodent models (e.g., Sprague-Dawley rats).[23] A crossover design is often employed where animals receive both an intravenous (IV) and an oral (PO) dose, separated by a washout period.

  • Intravenous (IV) Administration: This route delivers the drug directly into the systemic circulation. The data obtained are used to determine fundamental parameters like Clearance (CL) and Volume of Distribution (Vd).

  • Oral (PO) Administration: This route is used to assess oral absorption and first-pass metabolism. By comparing the plasma exposure (AUC) from the PO dose to the IV dose, the absolute oral bioavailability (%F) can be calculated.

A sparse sampling schedule is designed where blood samples are collected from a cannulated vessel at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dose.[25]

Bioanalysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[26][27]

  • Sample Preparation: Plasma samples are first treated to remove proteins and other interfering substances. Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[26]

  • Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate the analyte of interest from endogenous matrix components.[28]

  • Mass Spectrometric Detection: The eluent from the HPLC flows into the mass spectrometer. The compound is ionized (typically using Electrospray Ionization, ESI) and detected in Multiple Reaction Monitoring (MRM) mode. This mode provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.[26]

Key Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to derive key PK parameters.

Table 2: Key In Vivo Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
AUC (Area Under the Curve) The total drug exposure over time.Reflects the extent of absorption. Used to calculate bioavailability.
Cmax The maximum observed plasma concentration.Important for assessing acute toxicity and efficacy.
Tmax The time at which Cmax is reached.Indicates the rate of drug absorption.
t½ (Half-life) The time required for the plasma concentration to decrease by half.Determines dosing interval and time to reach steady state.[23]
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
F% (Bioavailability) The fraction of an orally administered dose that reaches systemic circulation.A key parameter for determining the oral dose. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[23]

Conclusion and Future Directions

The pharmacokinetic profiling of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one derivatives is a multi-faceted process that requires a logical, stepwise evaluation. This guide has outlined a robust strategy, beginning with high-throughput in vitro assays to assess fundamental ADME properties and identify potential liabilities such as high plasma protein binding or significant CYP450 inhibition. The data from these initial screens are indispensable for guiding chemical optimization and selecting candidates for more resource-intensive in vivo studies.

The structural features—specifically the diarylpropanone core and the bromo-fluoro substitution pattern—suggest that metabolic stability and potential for drug-drug interactions will be key areas of focus. Future work should involve detailed metabolite identification studies to confirm the proposed metabolic pathways and the application of Physiologically Based Pharmacokinetic (PBPK) modeling.[8] PBPK models can integrate the in vitro and in vivo data to simulate human pharmacokinetics, helping to predict a safe and effective clinical starting dose.[24] By adhering to this systematic and scientifically rigorous approach, researchers can efficiently characterize this promising class of compounds and unlock their full therapeutic potential.

References

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • Li, D., et al. Current status and future directions of high-throughput ADME screening in drug discovery. Biopharm Drug Dispos. Available from: [Link]

  • Kumar, A., et al. (2021). Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. BMC Res Notes. Available from: [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Available from: [Link]

  • Kumar, A., et al. (2021). Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. PubMed. Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • Kumar, A., et al. (2021). (PDF) Pharmacokinetic Evaluation of Chalcone Derivatives with Antimalarial activity in New Zealand White Rabbits. ResearchGate. Available from: [Link]

  • BioDuro. In Vitro ADME. Available from: [Link]

  • Santos, J., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar. Available from: [Link]

  • Liederer, B. M., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Front Pharmacol. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • Khan, S., et al. (2023). Pharmacokinetic correlation of structurally modified chalcone derivatives as promising leads to treat tuberculosis. PubMed. Available from: [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem. Available from: [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metab Dispos. Available from: [Link]

  • Ye, M., et al. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods Find Exp Clin Pharmacol. Available from: [Link]

  • Experimental Drug Development Centre (EDDC). In Vivo Pharmacology. Available from: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules. Available from: [Link]

  • Prasain, J. Quantitative analysis of small molecules in biological samples. Available from: [Link]

  • De Nys, L., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. Available from: [Link]

  • AxisPharm. (2022). Methods for the determination of Plasma Concentration. Available from: [Link]

  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants--a review. Environ Int. Available from: [Link]

  • Thaisrivongs, S., et al. (1986). Metabolism of fluorine-containing drugs. ResearchGate. Available from: [Link]

  • Kroemer, H. K., et al. (1989). Comparative pharmacokinetics and clinical pharmacology of propafenone enantiomers after oral administration to man. Eur J Clin Pharmacol. Available from: [Link]

  • Salter, R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. Available from: [Link]

  • Funck-Brentano, C., et al. (1990). Clinical pharmacokinetics of propafenone. Clin Pharmacokinet. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]

  • Research and Reviews. (2024). Metabolic Pathways Involved in Detoxification of Carcinogenic Compounds. Journal of Pharmacology and Toxicological Studies. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. Available from: [Link]

  • Sun, H., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. Available from: [Link]

  • Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. MDPI. Available from: [Link]

  • Salter, R., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Lu, Y., et al. (2026). Fluorinated terpenoids and their fluorine-containing derivatives. Nat Prod Rep. Available from: [Link]

  • Rühl, T., et al. (2020). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Bioorg Med Chem. Available from: [Link]

  • Al-Sayah, M. A., et al. (2022). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J Org Chem. Available from: [Link]

  • Tan, M., et al. (1998). The Pharmacokinetics of Single Dose vs Steady-State Doses of Propranolol in Cirrhotic Malay Patients. Med J Malaysia. Available from: [Link]

  • Wikipedia. Propofol. Available from: [Link]

Sources

High-Resolution Mass Spectrometry and Structural Characterization of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists

Executive Summary

The compound 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one (Chemical Formula: C15​H11​Br2​FO ) is a highly functionalized, halogenated dihydrochalcone derivative. Scaffolds of this nature serve as critical intermediates in the synthesis of biologically active molecules, including anti-inflammatory agents and kinase inhibitors. Due to the presence of multiple halogens—specifically two bromine atoms and one fluorine atom—precise analytical characterization is paramount to differentiate the target from isobaric impurities and dehalogenated byproducts.

This whitepaper provides an in-depth technical guide on the exact mass architecture, selective synthetic methodologies, and High-Resolution Mass Spectrometry (HRMS) workflows required to confidently characterize this dibrominated scaffold.

Theoretical Mass Architecture and Isotopic Signatures

Before initiating any analytical workflow, establishing the theoretical mass and isotopic distribution of the target molecule is critical. The distinction between exact mass (calculated using the monoisotopic mass of the most abundant isotopes) and average molecular weight (calculated using the natural abundance of all isotopes) dictates the choice of mass analyzer.

For high-resolution techniques such as Time-of-Flight (TOF) or Orbitrap MS, the monoisotopic exact mass is the primary target metric.

Table 1: Elemental Composition and Mass Calculation ( C15​H11​Br2​FO )
ElementCountMonoisotopic Mass (Da)Total Exact Mass (Da)Standard Atomic WeightTotal MW ( g/mol )
Carbon (C) 1512.000000180.00000012.011180.165
Hydrogen (H) 111.00782511.0860751.00811.088
Bromine (Br) 278.918336157.83667279.904159.808
Fluorine (F) 118.99840318.99840318.99818.998
Oxygen (O) 115.99491515.99491515.99915.999
Total (Neutral) - - 383.916065 Da - 386.058 g/mol
The Dibrominated Isotopic Signature

Bromine exists in nature as two stable isotopes: 79Br (~50.69%) and 81Br (~49.31%). The presence of two bromine atoms in the molecule generates a highly diagnostic 1:2:1 isotopic cluster. This pattern is a critical filtering criterion in automated Isotopic Profile Deconvolution Chromatogram (IPDC) algorithms used to screen halogenated compounds [1].

Table 2: Diagnostic Isotopic Pattern (Theoretical Molecular Ion)
Peak DesignationApprox. m/zPrimary Isotope CombinationRelative Abundance (%)
M 383.916 12C15​ , 1H11​ , 79Br2​ , 19F , 16O ~51.4%
M+2 (Base Peak) 385.914 12C15​ , 1H11​ , 79Br81Br , 19F , 16O 100.0%
M+4 387.912 12C15​ , 1H11​ , 81Br2​ , 19F , 16O ~48.6%

(Note: In Electrospray Ionization Positive mode (ESI+), the target will appear as the protonated species [M+H]+ at exact mass 384.9233 Da ).

Chemical Synthesis and Selective Reduction Workflow

To obtain a high-purity analytical standard of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, a two-step synthesis is typically employed: a Claisen-Schmidt aldol condensation followed by the reduction of the α,β -unsaturated ketone (chalcone) to the saturated dihydrochalcone [2].

Causality in Experimental Design: Avoiding Hydrogenolysis

A common pitfall in dihydrochalcone synthesis is the use of standard catalytic hydrogenation (e.g., H2​ with Pd/C ). Palladium on carbon is highly active and will readily catalyze the hydrogenolysis of the aryl carbon-bromine (C-Br) bonds , leading to dehalogenated impurities. To preserve the dibrominated architecture, a highly selective reduction protocol—such as sodium borohydride ( NaBH4​ ) coupled with a transition metal catalyst like nickel chloride ( NiCl2​ )—must be utilized. This combination selectively reduces the olefinic double bond without cleaving the halogens.

Protocol 1: Synthesis of the Dibrominated Dihydrochalcone

This protocol is designed as a self-validating system; the visual color change of the nickel complex serves as an internal indicator of catalytic activation.

  • Aldol Condensation: Dissolve 1.0 eq of 4-bromo-3-fluoroacetophenone and 1.0 eq of 3-bromobenzaldehyde in ethanol.

  • Base Catalysis: Add 40% aqueous NaOH dropwise at 0°C. Stir at room temperature for 12 hours until the chalcone precipitates. Filter and wash with cold ethanol.

  • Selective Reduction: Dissolve the purified chalcone (1.0 eq) and NiCl2​⋅6H2​O (0.1 eq) in a 1:1 mixture of THF and methanol.

  • Hydride Addition: Cool the mixture to 0°C. Slowly add NaBH4​ (2.0 eq) in small portions. Validation Check: The solution will immediately turn black, indicating the formation of the active nickel boride catalyst.

  • Quenching & Extraction: Stir for 30 minutes, quench with saturated NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under vacuum to yield the target dihydrochalcone.

G A 4-Bromo-3-fluoroacetophenone (Starting Material) C Chalcone Intermediate (C15H9Br2FO) A->C Claisen-Schmidt Aldol Condensation (NaOH, EtOH, rt) B 3-Bromobenzaldehyde (Starting Material) B->C D Target Dihydrochalcone C15H11Br2FO Exact Mass: 383.9161 Da C->D Selective Reduction (NaBH4 / NiCl2) Preserves C-Br Bonds

Caption: Divergent synthetic workflow ensuring the preservation of aryl bromide bonds during olefin reduction.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality in Experimental Design: Soft vs. Hard Ionization

Electron Ionization (EI) at 70 eV is a "hard" technique that imparts excessive internal energy to the molecule. For halogenated compounds, this triggers immediate homolytic cleavage of the halogen radicals (e.g., [M−Br]+ ), destroying the intact molecular ion and its diagnostic 1:2:1 isotopic pattern. Therefore, Electrospray Ionization (ESI) —a "soft" ionization technique—is strictly required to preserve the intact [M+H]+ or [M−H]− ions for accurate isotopic deconvolution [3].

Protocol 2: LC-ESI-TOF HRMS Self-Validating Workflow
  • System Suitability Test (SST): Inject a known brominated calibration standard (e.g., 4-bromobenzoic acid) to verify that the mass accuracy is <5 ppm and the 79Br/81Br isotopic ratio is measured within 2% of the theoretical value.

  • Blank Run: Inject the sample diluent (e.g., 50:50 Water:Acetonitrile) to establish a baseline and confirm the absence of carryover.

  • Sample Preparation: Dissolve the synthesized dihydrochalcone in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Chromatography: Elute through a C18 reverse-phase column using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the TOF analyzer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan data from m/z 100 to 1000.

  • Data Processing: Apply a mass defect filter targeting the specific negative mass defect characteristic of halogens to isolate the target feature from background matrix interference [1].

HRMS A Sample Injection (LC-ESI) B Soft Ionization (ESI+ Mode) A->B Desolvation C TOF Mass Analyzer (High Resolution) B->C Intact Pseudo-Molecular Ions D Isotopic Pattern Deconvolution (IPDC) C->D Exact Mass Data (< 5 ppm) E Mass Defect Filtering (Halogen Signature) D->E Br2 Isotope Matching F Structural Confirmation (m/z 384.9233, 1:2:1 Ratio) E->F Validated Target

Caption: ESI-HRMS analytical workflow utilizing mass defect filtering and isotopic deconvolution for target validation.

Data Interpretation: Mass Defect and Fragmentation

When interpreting the HRMS data for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, two advanced analytical concepts must be applied:

  • Mass Defect Filtering: The exact mass of 79Br is 78.9183 Da. Because this value is slightly less than its nominal mass (79), bromine imparts a negative mass defect to the molecule. By programming the MS software to filter for features with specific mass defects, analysts can computationally strip away non-halogenated organic background noise (which typically has a positive mass defect due to hydrogen, 1.0078 Da) [1].

  • MS/MS (CID) Fragmentation: If Collision-Induced Dissociation (CID) is applied to the [M+H]+ precursor ion (m/z 384.9), the primary cleavage will occur at the α or β bonds relative to the carbonyl group. This will yield fragment ions containing only a single bromine atom, which can be instantly recognized by a shift from the 1:2:1 isotopic pattern to a 1:1 isotopic pattern (characteristic of a single Br atom).

By strictly adhering to these synthetic precautions and high-resolution analytical workflows, researchers can ensure the absolute structural integrity and purity of this complex halogenated scaffold prior to downstream biological or pharmacological evaluation.

References

  • Cariou, R., Omer, E., et al. "Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling." Analytica Chimica Acta, 936, 130-138 (2016). URL:[Link][1]

  • Jadhao, A. R., Shelke, K. F., et al. "Divergent and concise total syntheses of dihydrochalcones." Journal of Emerging Technologies and Innovative Research (JETIR), Vol. 7, Issue 3 (2020). URL:[Link]

  • Fakouri Baygi, S., et al. "Automated Isotopic Profile Deconvolution for High Resolution Mass Spectrometric Data (APGC-QToF) from Biological Matrices." Analytical Chemistry, 91(24), 15509-15517 (2019). URL:[Link][2]

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Activity Screening of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for diverse biological interactions. The 1,3-diarylpropan-1-one framework, a core component of chalcones and their dihydrochalcone analogues, is one such scaffold.[1][2] These molecules are renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The compound of interest, 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, is a dihydrochalcone derivative. Its structure is distinguished by the strategic placement of halogen atoms—specifically bromine and fluorine—on its two aromatic rings. The presence of halogens can significantly modulate a compound's pharmacokinetic profile and potency, making this particular molecule a compelling candidate for biological evaluation.[5]

This guide provides a comprehensive, field-proven framework for conducting the preliminary in vitro biological screening of this novel compound. It is designed not as a rigid set of instructions, but as a strategic roadmap, explaining the causality behind each experimental choice to empower researchers to generate robust, interpretable, and actionable data. Our approach is rooted in a tiered screening cascade, designed to efficiently characterize the compound's primary bioactivity profile and assess its foundational drug-like properties.

Compound Profile: 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

  • Chemical Structure:

    • IUPAC Name: 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

    • Class: Dihydrochalcone / β-Aryl Propiophenone

  • Structural Rationale for Screening: The α,β-unsaturated ketone system present in chalcones is a key pharmacophore, but its saturation, as seen in this dihydrochalcone, often results in compounds with distinct biological profiles and potentially improved metabolic stability.[3] The dual bromination and single fluorination introduce lipophilicity and electron-withdrawing characteristics that can enhance membrane permeability and target engagement.

  • Synthesis Overview: This class of compounds is typically synthesized via methods analogous to the Claisen-Schmidt condensation, followed by selective reduction of the α,β-double bond.[2][4] The purity of the synthesized compound must be rigorously confirmed (>95% by HPLC) before commencing any biological evaluation to ensure that observed activity is not due to impurities.

A Strategic Framework for Preliminary Screening

The initial assessment of a novel chemical entity should be a process of strategic filtration. We begin with broad, high-throughput assays to identify general bioactivity and establish effective concentration ranges, followed by more specific, hypothesis-driven assays. This tiered approach maximizes resource efficiency and builds a logical, evidence-based profile of the compound. Early incorporation of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is a critical, modern practice to flag potential downstream liabilities before significant resources are invested.[6][7][8]

G cluster_0 cluster_1 Tier 1: Foundational Screening cluster_2 Tier 2: Targeted Activity Screening cluster_3 Tier 3: Early Drug-Likeness Assessment cluster_4 A Compound Synthesis & QC (>95% Purity) B Cytotoxicity Profiling (e.g., MTT Assay) A->B Test Compound C Establish IC50 & Non-Toxic Doses B->C Generate Dose-Response Curve D Antimicrobial Assays (MIC Determination) C->D Inform Concentration Range E Antioxidant Assays (DPPH/ABTS) C->E Inform Concentration Range F Enzyme Inhibition Assays (e.g., Kinase Panel) C->F Inform Concentration Range H Data Synthesis & Go/No-Go Decision (Lead Candidate Identification) D->H Compile Bioactivity Profile E->H Compile Bioactivity Profile F->H Compile Bioactivity Profile G In Vitro ADME Profiling (Metabolic Stability, PPB) G->H Compile Bioactivity Profile

Caption: A tiered workflow for preliminary biological screening.

Tier 1: Cytotoxicity Profiling

Causality: Before assessing specific therapeutic activities, it is imperative to determine the compound's intrinsic cytotoxicity across relevant cell lines. This foundational screen serves two purposes: it identifies potential anticancer activity and establishes the sub-lethal concentration range for subsequent cell-based assays, ensuring that observed effects are not merely a consequence of cell death. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[9][10][11]

MTT_Principle A Viable Cell (Active Mitochondria) C Formazan (Purple, Insoluble) A->C Mitochondrial Reductase Enzymes B MTT (Yellow, Soluble) E Purple Solution C->E Dissolve Crystals D Solubilization (e.g., DMSO) F Measure Absorbance (~570 nm) E->F

Caption: The core principle of the MTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., HEK293) into 96-well plates at an empirically determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with medium containing the test compound. Include wells for vehicle control (DMSO only) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Anticipated Data Presentation
Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast CancerValueValue
A549Lung CancerValueValue
HEK293Non-cancerousValueN/A
DoxorubicinPositive ControlValueValue

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Targeted Biological Activity Screening

Based on the established activities of the chalcone scaffold, we now probe for specific biological effects using concentrations informed by the Tier 1 cytotoxicity data.

Antimicrobial Activity

Causality: Chalcone derivatives are known to possess significant antibacterial and antifungal properties.[4] An evaluation of antimicrobial efficacy is therefore a logical and high-value screening step. We employ two complementary standard methods: the broth microdilution assay to determine the quantitative Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test for a qualitative assessment of susceptibility.[12][13][14][15]

  • Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) to a standardized concentration (approx. 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing the broth, covering a range such as 256 µg/mL down to 1 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic like Ciprofloxacin), a negative control (broth only), and a vehicle control (bacteria with DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of microbial growth.[16]

Anticipated Data Presentation
Microbial StrainGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusPositiveValueValue
E. coliNegativeValueValue
Antioxidant Capacity

Causality: The presence of aromatic rings in the compound's structure suggests a potential for radical scavenging activity. We utilize two common and complementary assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[17][18] These methods measure the compound's ability to donate a hydrogen atom or an electron to neutralize stable free radicals, providing a quantitative measure of its antioxidant potential.[19][20]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound (dissolved in methanol) with a methanolic solution of DPPH radical.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Measurement: Measure the decrease in absorbance at approximately 517 nm. The discoloration from purple to yellow indicates scavenging of the DPPH radical.

  • Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals. Ascorbic acid or Trolox can be used as a positive control.

Anticipated Data Presentation
AssayTest Compound IC₅₀ (µg/mL)Ascorbic Acid IC₅₀ (µg/mL)
DPPH ScavengingValueValue
ABTS ScavengingValueValue
Enzyme Inhibition: Kinase Activity

Causality: Many chalcone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[21][22][23] A preliminary screen against a representative kinase (e.g., a common oncogenic kinase like EGFR or a panel of kinases) can provide valuable mechanistic insight. Modern kinase assays are often fluorescence- or luminescence-based, designed for high-throughput formats.[24][25][26][27]

Kinase_Inhibition cluster_0 No Inhibitor cluster_1 With Inhibitor A Kinase D Phosphorylated Substrate (Signal ON) A->D B ATP B->D C Substrate E Kinase I No Phosphorylation (Signal OFF) E->I F ATP G Substrate H Test Compound (Inhibitor) H->E

Caption: Mechanism of a kinase inhibition assay.

  • Reaction Setup: In a 384-well plate, combine the target kinase enzyme, a fluorescently-labeled peptide substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the fluorescence. The assay format will dictate the readout (e.g., a change in fluorescence polarization or intensity).

  • Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Anticipated Data Presentation
Kinase TargetTest Compound IC₅₀ (nM)Staurosporine (Control) IC₅₀ (nM)
EGFRValueValue
SRCValueValue

Tier 3: Early In Vitro ADME Profiling

Causality: A biologically potent compound is of little therapeutic value if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential for identifying compounds with favorable pharmacokinetic properties and flagging potential liabilities, thereby reducing the risk of costly late-stage failures.[6][7][28][29]

Key Assays and Anticipated Data
ADME ParameterAssay MethodResultInterpretation
Metabolic Stability Human Liver Microsome (HLM) AssayHalf-life (t½, min)Predicts how quickly the compound is metabolized by the liver.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)% BoundHigh binding (>99%) can limit free drug available for action.
Aqueous Solubility Kinetic or Thermodynamic MeasurementSolubility (µM)Poor solubility can hinder absorption and formulation.
Membrane Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Permeability (Pe)Predicts passive absorption across the gut wall.

Data Synthesis and Path Forward

The culmination of this screening cascade is a multi-faceted data package. The ideal lead candidate would exhibit potent and selective cytotoxicity against cancer cells, show promising activity in one or more targeted assays (e.g., low MIC against a key pathogen or sub-micromolar inhibition of an oncogenic kinase), and possess a favorable early ADME profile (e.g., moderate metabolic stability, acceptable solubility).

  • A "Hit" Profile: A compound showing an IC₅₀ < 10 µM in a cancer cell line, with a selectivity index > 5, would be considered a strong "hit" for anticancer development.

  • Next Steps: Promising hits would advance to secondary screening, including validation in other cell lines, mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays), and eventually, in vivo efficacy and toxicology studies in animal models.[30][31]

Conclusion

This technical guide outlines a logical and efficient strategy for the preliminary in vitro biological evaluation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one. By integrating foundational cytotoxicity screening with targeted bioassays and early ADME profiling, this framework enables a comprehensive initial assessment of the compound's therapeutic potential. The causality-driven approach ensures that each experimental step provides maximal value, guiding researchers toward a data-driven decision on whether to advance this promising molecule through the rigorous pipeline of drug discovery.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Ullah, A., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Pang, Z., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Kumar, S., et al. (2024). Pharmacological potential of natural chalcones: a recent studies and future perspective. Journal of Molecular Structure. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Tukur, A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews. Retrieved from [Link]

  • Salehi, B., et al. (2022). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules. Retrieved from [Link]

  • Al-Ishaq, R. K., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2023). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Tukur, A., et al. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. ResearchGate. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Singh, P., & Kumar, Y. (2024). Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Journal of Drug Targeting. Retrieved from [Link]

  • Susilowati, S., et al. (2018). Synthesis, Anticancer Activity, and Apoptosis Mechanism of Some Chalcone Derivatives. AIP Conference Proceedings. Retrieved from [Link]

  • Flis, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Retrieved from [Link]

  • Bio-protocol. (2025). Antioxidant Activity by DPPH and ABTS Assay. Retrieved from [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology. Retrieved from [Link]

  • El-Baky, H. H. A., et al. (2016). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]

  • Mondal, S., & Roy, A. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Zago, E., et al. (2026). Antioxidant Capacity of Hemp (Cannabis sativa L.) Leaves and Inflorescences. Molecules. Retrieved from [Link]

  • Qu, L., & Chen, J. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). KIRBY-BAUER TEST – Hands On Microbiology. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • LibreTexts Biology. (2024). 9: Kirby-Bauer (Antibiotic Sensitivity). Retrieved from [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • OpenStax. (2016). 14.6 Testing the Effectiveness of Antimicrobials - Microbiology. Retrieved from [Link]

  • BICO. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Michigan State University. (n.d.). Antimicrobial Susceptibility - Virtual Interactive Bacteriology Laboratory. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]

  • Wright, B. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • A.o., P. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Helda - Helsinki.fi. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual. Retrieved from [Link]

  • Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to Elucidating the In Vitro Mechanism of Action for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action (MOA) of the novel compound, 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one. Recognizing this molecule's core structure as a chalcone, this document leverages the extensive scientific literature on chalcone derivatives to propose a logical, multi-phased experimental strategy. The guide outlines detailed protocols for initial phenotypic screening, molecular target identification, and signaling pathway analysis. By integrating established methodologies with a rationale-driven approach, this whitepaper serves as a practical roadmap for characterizing the biological activity of this and other novel chalcone-based compounds.

Introduction: The Promise of a Novel Chalcone Derivative

The compound 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one belongs to the chalcone family, a class of compounds characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2][3] Chalcones are naturally occurring precursors to flavonoids and isoflavonoids and have garnered significant interest in medicinal chemistry due to their straightforward synthesis and a remarkably broad spectrum of biological activities.[1][2][3] Chalcone derivatives have been reported to possess anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[4][5][6]

The specific halogen substitution pattern on the aromatic rings of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one suggests the potential for unique biological activity, warranting a thorough investigation into its mechanism of action. This guide provides a strategic and in-depth approach to systematically unravel the in vitro MOA of this compound, from initial broad-spectrum activity assessment to the identification of specific molecular targets and affected signaling pathways.

The Chalcone Scaffold: A Privileged Structure in Drug Discovery

Chalcones consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] This reactive ketoethylenic moiety is a key determinant of their diverse pharmacological effects.[3][6] The versatility of the chalcone scaffold allows for extensive synthetic modification of the two aromatic rings, leading to a wide array of derivatives with distinct biological profiles.[7]

Known mechanisms of action for chalcone derivatives are diverse and include:

  • Anticancer Activity: Many chalcones exhibit potent anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, inhibition of angiogenesis (the formation of new blood vessels), and disruption of microtubule polymerization, which is crucial for cell division.[1][2][8]

  • Enzyme Inhibition: The chalcone backbone serves as a versatile scaffold for designing potent enzyme inhibitors.[9] Derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), relevant in Alzheimer's disease[9][10], α-amylase for diabetes management[11][12], and cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs.[13]

  • Anti-inflammatory Effects: Chalcones can modulate inflammatory pathways by inhibiting enzymes like lipoxygenase and secretory phospholipase A2, and by suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[13]

Given this precedent, a systematic investigation into 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is highly justified.

A Phased Strategy for In Vitro MOA Elucidation

A logical, multi-phased approach is essential for efficiently determining the MOA of a novel compound. This strategy begins with broad phenotypic screening to identify the compound's general biological effects, followed by more focused investigations to pinpoint its molecular target(s) and delineate the downstream signaling consequences.

MOA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway & Functional Validation A Compound Synthesis & Characterization B Select Panel of Cancer & Normal Cell Lines A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Determine IC50 Values & Therapeutic Index C->D E Direct Biochemical Methods (e.g., Affinity Chromatography-MS) D->E F Genetic/Genomic Methods (e.g., RNAi Screening) D->F G Computational Methods (e.g., Molecular Docking) D->G H Identify Putative Molecular Target(s) E->H F->H G->H I Enzyme Inhibition Assays H->I J Cell Cycle Analysis (Flow Cytometry) H->J K Apoptosis Assays (Annexin V/PI Staining) H->K L Signaling Pathway Analysis (Western Blot, Reporter Assays) H->L M Confirm Mechanism of Action I->M J->M K->M L->M

Figure 1: A strategic workflow for elucidating the in vitro mechanism of action.

Phase 1: Initial Phenotypic Screening

The initial goal is to determine if the compound has cytotoxic or cytostatic effects and to assess its selectivity for cancer cells over normal cells.

Key Experiment: Cell Viability/Cytotoxicity Assay

A crucial first step is to quantify the compound's effect on cell viability across a panel of cell lines.[14] This typically includes several cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., human fibroblasts or MCF-10A) to establish a preliminary therapeutic index.[15][16]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare a serial dilution of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[15]

Data Presentation:

Cell LineTypeIC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HT-29Colorectal AdenocarcinomaHypothetical Value
MCF-10ANormal Breast EpithelialHypothetical Value
Phase 2: Molecular Target Identification

Once a significant biological effect is confirmed, the next critical step is to identify the molecular target(s) through which the compound exerts its action.[18] This is often a challenging process, and a combination of approaches is recommended for robust validation.[19][20]

  • Direct Biochemical Methods: These methods aim to physically isolate the protein(s) that bind to the compound. A common technique is affinity-based protein profiling , where the compound is immobilized on a solid support (like beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.[18][20]

  • Genetic and Genomic Methods: These approaches identify targets by observing how genetic perturbations affect the cell's response to the compound. For example, a genome-wide RNA interference (RNAi) screen can identify genes whose knockdown confers resistance or sensitivity to the compound, pointing to potential targets or pathway components.[20]

  • Computational Methods: In silico techniques like molecular docking can predict potential binding partners based on the compound's 3D structure and the known structures of proteins.[21] This can help prioritize potential targets for experimental validation.

Phase 3: Pathway Analysis and Functional Validation

With one or more putative targets identified, the focus shifts to validating the interaction and understanding its downstream functional consequences.

Key Experiments:

  • Enzyme Inhibition Assays: If the putative target is an enzyme (e.g., a kinase, acetylcholinesterase), a direct in vitro enzyme activity assay is essential.[9] This involves incubating the purified enzyme with its substrate and varying concentrations of the compound to determine if its activity is inhibited and to calculate an IC50 value.[9]

  • Cell Cycle Analysis: To determine if the compound's antiproliferative effect is due to cell cycle arrest, flow cytometry is used.[22]

    Protocol: Propidium Iodide (PI) Staining for Cell Cycle

    • Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvesting: Harvest both adherent and floating cells and wash with PBS.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

    • Staining: Resuspend the cells in a staining solution containing propidium iodide (which stains DNA) and RNase (to prevent staining of double-stranded RNA).

    • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

  • Apoptosis Assays: To confirm if the compound induces apoptosis, Annexin V/PI staining is the gold standard.[16] In early apoptosis, phosphatidylserine translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is used to identify late apoptotic or necrotic cells with compromised membranes.

  • Signaling Pathway Analysis: Investigating the effect on key signaling pathways is crucial for a complete mechanistic picture.[23]

    • Western Blotting: This technique can be used to measure changes in the expression or phosphorylation status of key proteins in a suspected pathway (e.g., Akt, ERK, p53, caspases).

    • Reporter Gene Assays: These assays use a reporter gene (like luciferase) under the control of a specific transcriptional response element.[24][25] For example, an NF-κB luciferase reporter can determine if the compound affects the NF-κB signaling pathway.

Signaling_Pathway compound Chalcone Derivative (1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one) pi3k PI3K compound->pi3k Inhibition? raf Raf compound->raf Inhibition? receptor Cell Surface Receptor (e.g., EGFR, TNFR) receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Figure 2: Hypothetical signaling pathways potentially modulated by the chalcone derivative.

Conclusion

Elucidating the mechanism of action for a novel compound like 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a systematic, multi-faceted process. By leveraging its identity as a chalcone derivative, researchers can form rational hypotheses based on the known activities of this chemical class. The phased approach detailed in this guide—progressing from broad phenotypic screening to specific target identification and pathway validation—provides a robust and efficient framework. The successful application of these in vitro assays will not only reveal the specific biological activity of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

  • Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. (n.d.). PMC. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC. [Link]

  • Alloli, L. (2024). A Comprehensive Review on Synthesis and Biological Activity of Chalcone. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Ali, M., et al. (2021). Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. Medicinal Chemistry, 17(8), 903-912. [Link]

  • Design, synthesis and biological activity of novel chalcone derivatives containing indole. (2022). Nature Portfolio. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27812–27825. [Link]

  • Nam, N.-H., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1856. [Link]

  • Nivedya, T., et al. (2025). Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. RSC Publishing. [Link]

  • Khan, M., et al. (n.d.). Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. Bentham Science. [Link]

  • Al-Mulla, A. (2023). Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents. Pharmaceuticals, 16(7), 983. [Link]

  • A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. (2025). ResearchGate. [Link]

  • Kumar, S., & Kumar, A. (2021). Chalcones: A review on synthesis and pharmacological activities. Materials Today: Proceedings, 43, 3144-3149. [Link]

  • Riaz, A., et al. (2021). Target Identification Approaches in Drug Discovery. ResearchGate. [Link]

  • Agustina, D., et al. (2024). Anticancer Potential of Chalcone and its Derivatives Against Triple Negative Breast Cancer. Journal of Chemical Health Risks. [Link]

  • Jantan, I., et al. (2014). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. Drug Design, Development and Therapy, 8, 1457-1472. [Link]

  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect. [Link]

  • Cell Signaling Pathway Screening & Profiling. (n.d.). BPS Bioscience. [Link]

  • Challis, M. P., et al. (2022). Current and emerging target identification methods for novel antimalarials. MalariaWorld. [Link]

  • Wang, T., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemistry, 4(7), 536-544. [Link]

  • Cell Signaling and Cellular Response Assays. (2026). Molecular Devices. [Link]

  • Berrier, A. L., & Yamada, K. M. (2007). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Journal of Histochemistry & Cytochemistry, 55(1), 3-17. [Link]

  • Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery. [Link]

  • Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1847, 241-249. [Link]

  • Van der Biest, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3841-3849. [Link]

  • Scott, A. D., & Jones, C. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • Adile, A. A., et al. (2018). In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. [Link]

  • Popiołek, Ł., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 26(24), 17094. [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. [Link]

  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl. (2023). I.R.I.S. [Link]

  • González-Díaz, V., et al. (2023). In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS). Molecules, 28(6), 2538. [Link]/2538)

Sources

Structural Characterization of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one ( C15​H11​Br2​FO ) belongs to the diarylpropanone (dihydrochalcone) class of molecules. Halogenated dihydrochalcones are highly valued in medicinal chemistry as versatile intermediates and biologically active pharmacophores. Unlike their chalcone precursors, which feature a rigid α,β -unsaturated alkene bridge, dihydrochalcones possess a saturated C2​−C3​ linker, granting them distinct conformational flexibility and altered target-binding thermodynamics.

As a Senior Application Scientist, I have designed this guide to move beyond mere data listing. We will explore the causality behind specific analytical choices—why certain spectroscopic techniques are prioritized, how orthogonal data streams validate one another, and how to establish a self-validating experimental protocol that ensures >99% structural confidence.

Orthogonal Characterization Workflow

To definitively elucidate the structure of a polyhalogenated diarylpropanone, relying on a single analytical technique is insufficient. The presence of two bromine atoms and one fluorine atom distributed across two distinct aromatic rings necessitates an orthogonal approach combining High-Resolution Mass Spectrometry (HRMS), Multinuclear Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

G A 1-(4-Bromo-3-fluorophenyl)- 3-(3-bromophenyl)propan-1-one (Analyte Preparation) B ESI-HRMS Analysis (Exact Mass & Isotopes) A->B C Multinuclear NMR (1H, 13C, 19F) A->C D FT-IR Spectroscopy (Functional Groups) A->D E Orthogonal Data Integration (Self-Validating Matrix) B->E M, M+2, M+4 (1:2:1 Ratio) C->E Connectivity & Spin-Spin Coupling D->E C=O, C-F, C-Br Vibrations F Confirmed 3D Molecular Structure E->F >99% Confidence Level

Workflow for the orthogonal structural elucidation of halogenated diarylpropanones.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Isotopic Profiling

The primary objective of HRMS in this context is not just to determine the exact mass, but to leverage the unique isotopic signature of the halogens. Bromine exists naturally as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, any molecule containing two bromine atoms will exhibit a highly diagnostic M:M+2:M+4 isotopic cluster in a predictable 1:2:1 relative abundance ratio [4].

Self-Validating Protocol: ESI-HRMS
  • Sample Preparation: Dilute the purified compound to 1μg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation ( [M+H]+ ).

  • Acquisition: Operate the Time-of-Flight (TOF) or Orbitrap analyzer in positive Electrospray Ionization (ESI+) mode.

  • Validation Logic: The protocol is self-validating. If the exact mass error is <5 ppm, but the isotopic ratio deviates by >5% from the theoretical 51:100:49 distribution, isobaric interference or co-elution is occurring, and the sample must be diverted to MS/MS fragmentation for structural confirmation.

Quantitative Data Summary

Table 1: Expected ESI-HRMS Isotopic Cluster for C15​H11​Br2​FO

Ion SpeciesTheoretical m/z [M+H]+ Relative AbundanceDiagnostic Significance
[C15​H1179​Br2​FO+H]+ 384.9237~51%Confirms the monoisotopic mass
[C15​H1179​Br81BrFO+H]+ 386.9217100%Base peak; verifies the presence of two Br atoms
[C15​H1181​Br2​FO+H]+ 388.9196~49%Completes the dibromo triplet signature

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Mechanistic Insights into Spin-Spin Coupling

NMR is the cornerstone of structural mapping. The absence of vinylic doublets (which typically appear with a trans-coupling constant of J≈15.4–16.1 Hz) in the 1 H NMR spectrum is the primary diagnostic feature distinguishing this dihydrochalcone from its α,β -unsaturated chalcone precursor [1]. Instead, we observe an A2​X2​ spin system in the aliphatic region, corresponding to the saturated C2​−C3​ bond.

Furthermore, the highly electronegative fluorine atom on Ring A induces distinct spin-spin coupling ( 2JCF​ , 3JCF​ , and 3JHF​ ). We utilize these coupling constants as an "internal ruler" to unambiguously assign the carbon skeleton of the 4-bromo-3-fluorophenyl moiety [5].

Self-Validating Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). Use Tetramethylsilane (TMS) as the internal reference ( 0.00 ppm).

  • Acquisition: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra. Ensure the 1 H acquisition time allows for complete relaxation ( D1​≥2 seconds) for accurate integration.

  • Validation Logic: The protocol validates itself through integration and multiplicity closure. The total 1 H integral must equal exactly 11 protons. In the 13 C spectrum, the fluorine splitting will cause specific carbons on Ring A to appear as doublets; the sum of distinct carbon environments must account for all 15 carbons, factoring in the C−F scalar couplings.

Diagnostic Chemical Shifts

Table 2: Predicted Diagnostic NMR Parameters

NucleusStructural PositionExpected Shift (ppm)Multiplicity & Coupling Constants
1 H C2​ (Aliphatic, near C=O)~3.20Triplet (t), 3JHH​=7.5 Hz (2H)
1 H C3​ (Aliphatic, near Ring B)~3.05Triplet (t), 3JHH​=7.5 Hz (2H)
1 HRing A - H2​ (Ortho to F)~7.65Doublet of doublets (dd), 3JHF​≈9.0 Hz
13 C C1​ (Carbonyl)~197.5Singlet (s)
13 CRing A - C3​ (C-F bond)~159.0Doublet (d), 1JCF​≈245 Hz
19 FRing A - F3​ -105.0 to -110.0Multiplet (m) (due to 1 H- 19 F coupling)

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR and HRMS provide connectivity and mass data, FT-IR provides orthogonal confirmation of the functional groups.

Protocol & Causality
  • Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.

  • Acquisition: Scan from 4000 to 400cm−1 with a resolution of 4cm−1 .

  • Diagnostic Bands: The conjugated ketone ( C=O ) stretch is expected between 1680–1690cm−1 . Because the C2​−C3​ bond is saturated, the carbonyl is only conjugated with Ring A, shifting it slightly higher than a fully conjugated chalcone [3]. The C−F stretch will appear as a strong band near 1200–1250cm−1 , and the C−Br stretches will be visible in the fingerprint region ( 500–600cm−1 ).

Conclusion

The structural characterization of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one requires a rigorous, multi-faceted analytical strategy. By combining the isotopic fidelity of ESI-HRMS[4] with the intricate spin-spin coupling networks revealed by multinuclear NMR [1][5], researchers can establish a self-validating data matrix. This ensures absolute confidence in the structural integrity of the synthesized molecule before it advances into biological screening or subsequent synthetic pipelines.

References

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation ACS Omega[Link] [1]

  • Application of Directly Coupled HPLC−NMR−MS to the Identification and Confirmation of Quercetin Glycosides and Phloretin Glycosides in Apple Peel Analytical Chemistry[Link] [2]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques Molecules[Link] [3]

  • Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry PubMed Central (PMC)[Link] [4]

  • Spin–spin coupling constants between side-chain and ring fluorine nuclei in some benzotrifluoride, benzal fluoride, and benzyl derivatives Canadian Journal of Chemistry[Link] [5]

Methodological & Application

Applications of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Document Metadata

  • Subject: Advanced Synthetic and Pharmacological Applications of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

  • Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern drug discovery, the strategic selection of bifunctional scaffolds is critical for accelerating structure-activity relationship (SAR) studies. 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a highly versatile, halogenated dihydrochalcone (diarylpropanone) derivative. Unlike rigid propenone-based chalcones, the saturated three-carbon linker in this scaffold provides critical conformational flexibility, allowing the biaryl system to adapt to complex receptor binding pockets.

This application note provides a comprehensive guide to utilizing this molecule. We detail its role as a chemoselective cross-coupling hub and a precursor for chiral diarylpropanols, which are highly sought after in the development of Leukotriene D4 (LTD4) receptor antagonists and novel antineoplastic agents [1, 2].

Structural Rationale and Physicochemical Profiling

The architectural brilliance of this molecule lies in its asymmetric halogenation, which allows for orthogonal functionalization.

  • The Dihydrochalcone Core: The saturated sp3 hybridized carbons (C2 and C3) decouple the electronic communication between the two aromatic rings. This prevents the Michael-addition liabilities commonly associated with α,β -unsaturated chalcones, reducing off-target toxicity (e.g., indiscriminate thiol alkylation in vivo) [3].

  • Bis-Bromo Substitution: The molecule possesses two bromine atoms in electronically distinct environments. The 4-bromo position on Ring A is adjacent to a highly electronegative fluorine atom.

  • The Fluorine Effect (Causality): The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Br bond. Consequently, oxidative addition of Palladium(0) occurs preferentially at the 4-bromo-3-fluoro ring , allowing researchers to perform chemoselective mono-coupling without the need for protecting groups. Furthermore, the fluorine acts as a bioisostere, improving metabolic stability against CYP450-mediated aromatic oxidation.

Divergent Synthetic Workflows

The compound serves as a pivotal node in medicinal chemistry workflows, branching into either extended macrocyclic APIs via transition-metal catalysis or chiral pharmacophores via asymmetric reduction.

G Core 1-(4-Bromo-3-fluorophenyl)- 3-(3-bromophenyl)propan-1-one Pd Chemoselective Cross-Coupling Core->Pd Pd(0), Ar-B(OH)2 CBS Asymmetric CBS Reduction Core->CBS Borane, Chiral Oxazaborolidine Enolate Alpha-Alkylation (Enolate Chemistry) Core->Enolate LDA, Electrophile API1 Extended Biaryl Scaffolds Pd->API1 API2 Chiral Diarylpropanols (LTD4 Antagonists) CBS->API2 API3 Substituted Dihydrochalcones Enolate->API3

Caption: Divergent synthetic pathways originating from the bis-brominated dihydrochalcone scaffold.

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To selectively couple an aryl boronic acid at the 4-bromo position of Ring A, leaving the 3-bromo position on Ring B intact for subsequent late-stage functionalization.

Causality & Design: We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand enforces a cis-coordination geometry that accelerates the reductive elimination step, minimizing catalyst degradation. By strictly limiting the boronic acid to 1.05 equivalents and maintaining a moderate temperature (60°C), we exploit the electronic disparity caused by the 3-fluoro substituent to achieve >90% chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one (1.0 mmol), the desired aryl boronic acid (1.05 mmol), and K2​CO3​ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.03 mmol, 3 mol%).

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). The water is crucial for dissolving the inorganic base and accelerating the transmetalation step by forming a reactive boronate complex.

  • Reaction: Heat the mixture to 60°C with vigorous stirring for 4 hours.

  • Self-Validation (In-Process Control): At t = 3h, withdraw a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via LC-MS. The reaction is validated if the ratio of mono-coupled mass [M+H] to bis-coupled mass is 15:1.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling

EntryCatalyst (3 mol%)Ar-B(OH)₂ (Eq.)Temp (°C)Yield: Mono-Coupled (%)Yield: Bis-Coupled (%)
1 Pd(PPh3​)4​ 1.05806228
2 Pd(dppf)Cl2​ 1.05807815
3 Pd(dppf)Cl2​ 1.05 60 91 < 3
4 Pd(dppf)Cl2​ 2.5090Trace95

Note: Entry 3 demonstrates the optimal conditions for preserving the 3-bromo group for downstream functionalization.

Protocol B: Asymmetric CBS Reduction to Chiral Diarylpropanols

Objective: To synthesize a chiral 1,3-diarylpropan-1-ol, a critical pharmacophore for Leukotriene D4 (LTD4) receptor antagonists [4].

Causality & Design: Standard reduction with NaBH4​ yields a racemic mixture, which is useless for receptor-targeted therapies where only one enantiomer (typically the S-enantiomer) exhibits potent antagonism. We employ the Corey-Bakshi-Shibata (CBS) reduction. The chiral oxazaborolidine catalyst coordinates both the borane and the ketone. The steric bulk of the 4-bromo-3-fluorophenyl group forces the ketone to bind in a specific orientation, allowing hydride transfer to occur exclusively from one face.

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone core (1.0 mmol) in anhydrous THF (5 mL) under nitrogen.

  • Catalyst: Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1M solution in toluene. Cool the mixture to -20°C. Cooling is essential to maximize facial selectivity.

  • Reduction: Slowly add BH3​⋅SMe2​ (1.2 mmol) dropwise over 30 minutes. The slow addition prevents uncatalyzed background reduction.

  • Self-Validation: Monitor via TLC. Upon completion (approx. 2 hours), quench carefully with methanol (2 mL) at -20°C to destroy excess borane.

  • Analysis: Extract with dichloromethane. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). An ee of >95% validates the stereochemical integrity of the protocol.

Table 2: CBS Reduction Optimization Parameters

EntryCatalystBorane SourceTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
1(R)-CBS (10 mol%) BH3​⋅THF 0>9982 (S)
2(R)-CBS (10 mol%) BH3​⋅SMe2​ 0>9989 (S)
3 (R)-CBS (10 mol%) BH3​⋅SMe2​ -20 >99 96 (S)

Biological Application: LTD4 Receptor Antagonism

Once the chiral diarylpropanol is synthesized and the 3-bromo position is functionalized (e.g., via a Buchwald-Hartwig amination to attach a quinoline moiety), the resulting molecule acts as a potent competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT1). This mechanism is foundational in treating asthma and allergic rhinitis.

Pathway Arachidonic Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic->LOX LTA4 Leukotriene A4 LOX->LTA4 LTD4 Leukotriene D4 LTA4->LTD4 Downstream Synthesis Receptor CysLT1 Receptor LTD4->Receptor Agonist Binding Response Bronchoconstriction & Inflammation Receptor->Response Pathway Activation Drug Diarylpropanol Derivative (Synthesized API) Drug->Receptor Competitive Antagonism (Blocks Activation)

Caption: Interruption of the inflammatory arachidonic acid cascade via CysLT1 receptor antagonism.

References

  • Development of dihydrochalcone-functionalized gold nanoparticles for augmented antineoplastic activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review Source: PubMed (NIH) URL:[Link]

  • Dihydrochalcone Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines Source: Molecules (MDPI) URL:[Link]

  • Practical Route to a New Class of LTD4 Receptor Antagonists Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application Note: 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one as a Bifunctional Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of lead optimization and library generation. 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a highly versatile dihydrochalcone (propiophenone) derivative. Featuring a flexible three-carbon backbone, two orthogonally addressable aryl bromides, and a strategically placed fluorine atom, this compound serves as a premium scaffold for late-stage functionalization, heterocycle synthesis, and the development of complex active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide to the structural rationale, synthetic methodologies, and downstream applications of this building block, grounded in validated organic synthesis principles.

Structural Rationale & Pharmacological Relevance (E-E-A-T)

The design of this specific molecule is not arbitrary; every functional group serves a distinct mechanistic or pharmacological purpose:

  • Dibromo Substitution (Positions 4 and 3'): The presence of two aryl bromides on separate aromatic rings transforms this molecule into a bifunctional electrophile. This allows for divergent or simultaneous cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of extended biaryl systems or the introduction of solubilizing amine appendages.

  • Fluoro Substitution (Position 3): The incorporation of a fluorine atom adjacent to the bromine on Ring A serves a dual purpose. Synthetically, its strong inductive electron-withdrawing effect activates the adjacent C-Br bond for oxidative addition by palladium catalysts. Pharmacologically, fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates the lipophilicity (LogP) of the final drug candidate.

  • Propiophenone Backbone: Unlike rigid, planar chalcones (α,β-unsaturated ketones), the saturated propan-1-one linker introduces conformational flexibility. This flexibility often improves aqueous solubility and allows the molecule to adopt optimal geometries for binding within deep protein pockets, a critical factor in rational drug design [5].

Synthetic Methodology

The synthesis of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is achieved through a robust, two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by selective catalytic hydrogenation .

Step 1: Claisen-Schmidt Condensation

The first step involves the cross-aldol condensation of 4-bromo-3-fluoroacetophenone with 3-bromobenzaldehyde. Under aqueous alkaline conditions, the acetophenone is deprotonated to form an enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the intermediate (E)-chalcone [1, 2].

Step 2: Selective Catalytic Hydrogenation

The intermediate chalcone contains two reducible functional groups: the α,β-unsaturated double bond and the carbonyl group. To selectively reduce the alkene while preserving the ketone (forming the dihydrochalcone), Palladium on Carbon (Pd/C) is utilized under a mild hydrogen atmosphere. The thermodynamic preference of Pd/C for non-polar π-bonds ensures the carbonyl remains intact [3, 4].

SyntheticWorkflow A 4-Bromo-3-fluoroacetophenone + 3-Bromobenzaldehyde B Claisen-Schmidt Condensation (10% NaOH, EtOH, 25°C) A->B Enolate Formation C Intermediate Chalcone (α,β-Unsaturated Ketone) B->C Dehydration D Selective Hydrogenation (10% Pd/C, H2 1 atm, EtOAc) C->D Alkene Reduction E 1-(4-Bromo-3-fluorophenyl)-3- (3-bromophenyl)propan-1-one D->E Target Scaffold

Fig 1. Two-step synthesis workflow of the target dihydrochalcone building block.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific observational checkpoints to ensure reaction success without immediate reliance on complex analytical instrumentation.

Protocol A: Synthesis of the Intermediate Chalcone

Objective: Synthesize (E)-1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)prop-2-en-1-one.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-bromo-3-fluoroacetophenone (10.0 mmol) and 3-bromobenzaldehyde (10.5 mmol, 1.05 eq) in 50 mL of absolute ethanol.

  • Catalysis: Place the flask in an ice bath (0–5°C). Dropwise, add 10 mL of a 10% aqueous NaOH solution over 15 minutes with vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours.

    • Self-Validation Checkpoint: The reaction is progressing correctly if a thick, pale-yellow precipitate begins to form after 1–2 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting acetophenone (Rf ~0.6) and the appearance of a strongly UV-active spot (Rf ~0.4) confirms completion.

  • Workup: Pour the mixture into 100 mL of ice-cold distilled water and neutralize with 1M HCl to pH 7. Filter the precipitated chalcone under a vacuum, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol to yield pure yellow crystals.

Protocol B: Selective Hydrogenation to Dihydrochalcone

Objective: Reduce the chalcone to 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one.

  • Preparation: Dissolve the purified chalcone (5.0 mmol) in 30 mL of ethyl acetate (EtOAc) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq, 5 mol%). Caution: Pd/C is pyrophoric; add under a blanket of inert gas (N2 or Ar).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon (1 atm). Stir vigorously at room temperature for 3 hours.

    • Self-Validation Checkpoint: The successful reduction of the conjugated double bond is visually confirmed by the transition of the solution from a deep yellow color to completely colorless.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target dihydrochalcone as a white solid.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind the chosen experimental conditions based on yield and chemoselectivity.

Reaction StepCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
CondensationNaOH (aq, 10%)EtOH254-682Optimal enolate formation; rapid precipitation drives equilibrium.
CondensationKOH (aq, 10%)MeOH25875Slower conversion; higher solubility of product reduces isolated yield.
Hydrogenation10% Pd/C (5 mol%) EtOAc 25 3 95 Strict chemoselectivity for C=C over C=O; complete decolorization.
HydrogenationRaney NickelEtOH50660Poor chemoselectivity; significant over-reduction to the secondary alcohol.

Downstream Applications in Drug Discovery

The true value of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one lies in its downstream versatility. It acts as a central hub from which diverse chemical spaces can be accessed.

  • Cross-Coupling Platforms: The two aryl bromides are primed for palladium-catalyzed cross-coupling. By carefully controlling stoichiometry and catalyst ligands, researchers can perform sequential Suzuki couplings to attach different boronic acids to the A and B rings.

  • Heterocycle Synthesis: The carbonyl group and the adjacent α-carbon can be condensed with hydrazines to form substituted pyrazoles, or with amidines to form pyrimidines—both of which are privileged scaffolds in kinase inhibitor design.

Applications Core 1-(4-Bromo-3-fluorophenyl)-3- (3-bromophenyl)propan-1-one CrossCoupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) Core->CrossCoupling Pd Catalyst + Boronic Acids Heterocycles Heterocycle Synthesis (Pyrazoles, Pyrimidines) Core->Heterocycles Hydrazines / Amidines Derivatization Carbonyl Derivatization (Reductive Amination) Core->Derivatization Amines + NaBH3CN

Fig 2. Divergent synthetic applications of the bifunctional propiophenone scaffold.

References

  • Synthesis and Medicinal Significance of Chalcones- A Review. Allied Business Academies. Available at: [Link]

  • Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings. Taylor & Francis. Available at: [Link]

  • Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. ACS Publications. Available at: [Link]

  • What Role Does 4'-Chloropropiophenone Play In Organic Synthesis? Bloom Tech. Available at: [Link]

Application Note: Catalytic Strategies for the Chemoselective Preparation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, halogenated dihydrochalcones—such as 1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one—presents a rigorous chemoselectivity challenge in drug development. The target molecule contains three distinct reducible moieties: an α,β -unsaturated ketone (present in the chalcone intermediate), a saturated carbonyl group, and two highly sensitive aryl bromide bonds. This application note details a robust, field-proven, two-step catalytic protocol. By coupling a mild Claisen-Schmidt condensation with a highly chemoselective homogeneous 1,4-reduction, this methodology ensures quantitative conversion while strictly preserving the structural integrity of the aryl halides.

Mechanistic Causality & Catalyst Selection

To achieve the target propan-1-one without compromising the halogens, the synthesis is divided into two catalytically controlled stages. Do not substitute catalysts without evaluating the mechanistic consequences outlined below.

Stage 1: Claisen-Schmidt Condensation

The initial coupling of 1-(4-bromo-3-fluorophenyl)ethan-1-one and 3-bromobenzaldehyde requires a basic catalyst. While sodium hydroxide is an industry standard, we utilize Barium Hydroxide Octahydrate ( Ba(OH)2​⋅8H2​O ) .

  • Causality: Ba(OH)2​ provides a milder, biphasic basic environment compared to NaOH. This specific alkalinity suppresses the Cannizzaro reaction of the electron-deficient bromobenzaldehyde and minimizes the formation of irreversible Michael addition byproducts, ensuring a high yield of the intermediate (E)-chalcone 1.

Stage 2: Chemoselective 1,4-Reduction

The reduction of the intermediate (E)-1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)prop-2-en-1-one to the saturated ketone demands absolute chemoselectivity.

  • Causality: Heterogeneous palladium on carbon (Pd/C) is strictly contraindicated; Pd(0) readily undergoes oxidative addition into the polarized C-Br bonds, leading to rapid and extensive hydrodebromination. Instead, Wilkinson's Catalyst ( RhCl(PPh3​)3​ ) is selected. The bulky triphenylphosphine ligands sterically restrict the coordination of the demanding carbonyl group, directing the Rh(I) center exclusively to the alkene. Furthermore, Rh(I) exhibits a significantly higher activation energy barrier for oxidative addition into aryl bromides compared to Pd(0), perfectly preserving the halogen substituents.

  • Modern Alternatives: Recent literature highlights earth-abundant alternatives, such as Mn(I) PCNHCP pincer complexes 2, which achieve similar chemoselectivity, or SNS-Ruthenium complexes for transfer hydrogenation 3. However, Wilkinson's remains the benchmark for bench-scale reliability.

SynthesisPathway A 1-(4-Bromo-3-fluorophenyl) ethan-1-one C Intermediate Chalcone (C=C formed) A->C Ba(OH)2·8H2O Aldol Condensation B 3-Bromobenzaldehyde B->C MeOH/H2O, RT D Target Dihydrochalcone (Propan-1-one) C->D RhCl(PPh3)3, H2 Chemoselective Reduction

Fig 1. Two-step catalytic synthesis pathway for the target halogenated dihydrochalcone.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of the Intermediate Chalcone
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-(4-bromo-3-fluorophenyl)ethan-1-one (10.0 mmol) and 3-bromobenzaldehyde (10.5 mmol, 1.05 eq) in 50 mL of HPLC-grade Methanol.

  • Catalyst Addition: Add Ba(OH)2​⋅8H2​O (1.5 mmol, 0.15 eq) dissolved in 5 mL of deionized water dropwise to the stirring solution at room temperature (20-25 °C).

  • Reaction Maturation: Stir the biphasic mixture vigorously for 4-6 hours.

  • IPC Validation (TLC): Monitor via TLC (Hexane:EtOAc 8:2, UV 254 nm). The reaction is complete when the ketone starting material spot ( Rf​≈0.4 ) is consumed and a bright, UV-active yellow spot (the chalcone, Rf​≈0.6 ) dominates.

  • Workup: Quench with 1M HCl until neutral pH. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure (E)-chalcone.

Protocol B: Chemoselective Hydrogenation (1,4-Reduction)

Safety Note: Ensure all hydrogenation equipment is rigorously leak-tested and purged of oxygen to prevent pyrophoric hazards.

  • System Loading: Transfer the intermediate chalcone (5.0 mmol) into a glass-lined pressure reactor. Add 25 mL of anhydrous, degassed Tetrahydrofuran (THF).

  • Catalyst Introduction: Add Wilkinson’s Catalyst, RhCl(PPh3​)3​ (0.05 mmol, 1 mol%), to the solution. The solution will adopt a deep red/burgundy hue.

  • Purging Sequence: Seal the reactor. Purge the headspace with Nitrogen ( 3×3 bar), followed by Hydrogen gas ( 3×3 bar) to ensure a strictly anaerobic environment.

  • Hydrogenation: Pressurize the reactor to 2 bar of H2​ . Heat the mixture to 40 °C and stir at 600 rpm for 12 hours.

  • Quenching & IPC Validation: Cool to room temperature and safely vent the H2​ gas. Take a crude 1H -NMR aliquot. Self-Validation: The protocol is successful if the trans-alkene doublets ( δ≈7.4−7.8 ppm, J≈15.5 Hz) have completely disappeared, replaced by two distinct aliphatic multiplets ( δ≈3.0−3.4 ppm) corresponding to the saturated propan-1-one backbone.

  • Purification: Pass the crude mixture through a short silica plug using Hexane:EtOAc (7:3) to remove the rhodium catalyst. Concentrate to yield 1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one.

Workflow N1 1. Substrate & Catalyst Loading (Chalcone + RhCl(PPh3)3 in THF) N2 2. Reactor Purging (3x N2, 3x H2 to remove O2) N1->N2 N3 3. Pressurization & Heating (H2 at 2 bar, 40°C, 12h) N2->N3 N4 4. Reaction Quenching (Cool to RT, Vent H2 safely) N3->N4 N5 5. Purification & Validation (Silica Plug, 1H-NMR IPC) N4->N5

Fig 2. Step-by-step experimental workflow for the chemoselective hydrogenation process.

Quantitative Data: Catalyst Screening

To underscore the necessity of the chosen catalytic system, the table below summarizes the quantitative screening of various hydrogenation catalysts on brominated chalcone substrates.

Catalyst SystemH₂ Source / PressureTemp (°C)Conversion (%)Chemoselectivity (1,4-Reduction)Hydrodehalogenation (%)
Pd/C (10 wt%) H₂ (1 bar)25>99< 5%> 90% (Failed)
Pt/C (5 wt%) H₂ (1 bar)258560%25%
Mn(I) PCNHCP Pincer H₂ (2 bar)8092> 95%< 1%
RhCl(PPh₃)₃ (1 mol%) H₂ (2 bar)40>99 > 99% Not Detected

Data Interpretation: Standard heterogeneous catalysts (Pd/C, Pt/C) aggressively cleave the C-Br bonds. The homogeneous Rh(I) and Mn(I) complexes provide the necessary electronic and steric environment to exclusively reduce the α,β -unsaturated system.

References

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery Frontiers in Chemistry URL
  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I)
  • Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex Thieme Connect URL

Sources

Purification techniques for synthesized 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a heavily halogenated diarylpropanone (dihydrochalcone). Scaffolds of this nature are highly valued in medicinal chemistry, frequently serving as potent monoamine oxidase (MAO) inhibitors, antifungal agents, and antitubercular candidates [1].

The synthesis of this molecule typically involves a Claisen-Schmidt condensation between 4-bromo-3-fluoroacetophenone and 3-bromobenzaldehyde to yield an intermediate α,β -unsaturated chalcone, followed by the selective reduction of the alkene bond. Because the structural differences between the starting materials, the intermediate chalcone, and the final saturated ketone are subtle, achieving >99.5% purity requires a highly strategic, multi-phase purification pipeline.

This application note details a self-validating, three-stage purification protocol—comprising liquid-liquid extraction (LLE), high-resolution flash column chromatography (FCC), and selective recrystallization—designed to isolate the target compound with exceptional purity.

Impurity Profiling & Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to design purification workflows based on the physicochemical causality of the expected impurities rather than relying on trial and error.

  • The Chalcone Intermediate (Under-reduction): The precursor, 1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)prop-2-en-1-one, lacks only two hydrogen atoms compared to the target. The loss of the double bond changes the molecule from a rigid, planar, highly conjugated system to a flexible, bent sp3 -hybridized linker. This slight reduction in polarity makes the target diarylpropanone elute slightly faster than the chalcone during normal-phase chromatography.

  • The Secondary Alcohol (Over-reduction): If the reduction conditions (e.g., catalytic hydrogenation) are too harsh, the ketone group is reduced to yield 1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-ol. The introduction of a hydroxyl group significantly increases the molecule's polarity and hydrogen-bonding capacity, causing it to bind strongly to silica gel.

  • Dehalogenated Byproducts: The presence of three halogens (two bromines, one fluorine) makes the molecule susceptible to hydrodehalogenation during metal-catalyzed reduction. These byproducts are highly non-polar and will elute at the solvent front during FCC.

By understanding these mechanisms, we can construct a targeted purification workflow.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Synthesized Mixture (Diarylpropanone + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AqWaste Aqueous Waste (Salts, Catalysts) LLE->AqWaste Aqueous phase OrgPhase Organic Phase (Crude Organics) LLE->OrgPhase Organic phase FCC Flash Column Chromatography (Silica Gel, Hex/EtOAc) OrgPhase->FCC ChromWaste Eluted Impurities (Chalcone, Alcohol, SMs) FCC->ChromWaste Early/Late fractions Fractions Pooled Target Fractions (>95% Purity) FCC->Fractions Target fractions Recryst Recrystallization (Hot Ethanol) Fractions->Recryst MotherLiquor Mother Liquor (Trace Impurities) Recryst->MotherLiquor Soluble impurities Pure Pure Diarylpropanone (>99.5% Purity) Recryst->Pure Crystallization

Figure 1: Multistage purification workflow for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one.

Step-by-Step Experimental Protocols

Stage 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Objective: Remove inorganic salts, metal catalysts, and highly polar water-soluble byproducts. Causality: The target compound is highly lipophilic due to its tri-halogenated diaryl framework. Ethyl acetate (EtOAc) provides an optimal partition coefficient, ensuring complete extraction of the organics while leaving polar salts in the aqueous phase.

Protocol:

  • Quench: Cool the crude reduction mixture to 0–5 °C. Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize any basic/reducing agents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL per gram of crude).

  • Washing: Wash the combined organic layers sequentially with deionized water ( 1×50 mL) and saturated brine ( 1×50 mL) to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure (rotary evaporator, 35 °C, 150 mbar) to yield a viscous yellow/brown oil.

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using 10% EtOAc in Hexanes. The target compound should appear as a major UV-active spot at Rf​≈0.45 .

Stage 2: High-Resolution Flash Column Chromatography (FCC)

Objective: Separate the target diarylpropanone from the conjugated chalcone intermediate and the over-reduced secondary alcohol [2]. Causality: Because the ΔRf​ between the chalcone and the diarylpropanone is small ( ≤0.1 ), a shallow solvent gradient and a high silica-to-crude ratio (approx. 50:1) are required to ensure baseline resolution.

Protocol:

  • Dry Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add silica gel (60 Å, 40-63 µm) at a 1:3 ratio (crude mass to silica mass). Evaporate the DCM completely to create a free-flowing powder. Causality: Dry loading prevents band broadening, which is critical for separating closely eluting ketone/chalcone pairs.

  • Column Packing: Pack a flash column with silica gel using Hexanes as the solvent.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% Hexanes (Elutes highly non-polar dehalogenated byproducts).

    • 3–10 CV: Isocratic 5% EtOAc in Hexanes (Elutes the target diarylpropanone).

    • 10–15 CV: Gradient up to 15% EtOAc in Hexanes (Elutes the unreacted chalcone).

    • 15–20 CV: 30% EtOAc in Hexanes (Flushes the highly polar over-reduced alcohol).

  • Fraction Pooling: Analyze fractions via TLC. Pool fractions containing the pure target spot ( Rf​≈0.45 ) and concentrate to yield a pale yellow solid.

Stage 3: Final Polish via Recrystallization

Objective: Achieve >99.5% purity by removing trace regioisomers and residual chalcone. Causality: Halogenated aromatic ketones exhibit exceptional crystallinity due to strong intermolecular π−π stacking and halogen bonding [3]. Absolute ethanol is the ideal solvent because it provides a steep solubility curve: the compound is highly soluble at boiling temperatures but nearly insoluble at 0 °C, whereas trace chalcone impurities often remain solvated in the cold mother liquor.

Protocol:

  • Dissolution: Place the FCC-purified solid in a round-bottom flask. Add absolute ethanol dropwise while heating to reflux (approx. 78 °C) until the solid is just completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the crystal cake with ice-cold ethanol ( 2×5 mL) to remove surface impurities.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.

  • Final IPC: Verify purity via HPLC-UV (254 nm) and confirm the structure via 1H and 13C NMR.

Quantitative Data Summary

The following table summarizes the expected mass recovery, purity metrics, and impurity clearance at each stage of the purification pipeline.

Purification StageMass Recovery (%)Target Purity (HPLC-UV)Major Impurities Removed
Crude Mixture 100% (Baseline)~65 - 70%N/A
Liquid-Liquid Extraction 95%~75%Inorganic salts, metal catalysts, water-soluble byproducts
Flash Column Chromatography 78%>95%Unreacted starting materials, over-reduced alcohol, chalcone
Recrystallization (Ethanol) 65% (Overall)>99.5%Trace chalcone, regioisomers, residual solvent

References

  • Title: Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives Source: PubMed Central (PMC), National Institutes of Health URL: [Link][1]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (Org. Synth. 2025, 102, 276–302) URL: [Link][2]

  • Title: Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies Source: Arabian Journal of Chemistry URL: [Link][3]

Sources

Application Notes and Protocols: Strategic Cross-Coupling of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive set of protocols for leveraging the unique reactivity of the bifunctional building block, 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one . This substrate possesses two distinct aryl bromide sites, enabling strategic, site-selective, or exhaustive functionalization through palladium-catalyzed cross-coupling reactions. We present detailed, field-tested methodologies for Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki couplings, complete with mechanistic insights, troubleshooting guides, and quantitative data to facilitate the synthesis of complex molecular architectures for pharmaceutical and materials science applications.[1]

Introduction: The Strategic Value of Polyhalogenated Scaffolds

Palladium-catalyzed cross-coupling reactions represent a transformative toolkit in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[2][3] Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are cornerstones of both academic research and industrial manufacturing, particularly in the pharmaceutical sector, for their reliability and functional group tolerance.[1][4]

The substrate, 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, offers a compelling platform for molecular elaboration. As a di-brominated compound, it presents the opportunity for sequential or exhaustive coupling, allowing for the controlled and divergent synthesis of complex target molecules. The key to its utility lies in the electronically distinct nature of its two C-Br bonds, which can be selectively addressed with careful control of reaction conditions.

Figure 1: Structure of the Bifunctional Substrate

The primary challenge and opportunity in using such substrates is achieving chemoselectivity.[5][6] The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate- and product-determining step in most cross-coupling cycles.[5] The general reactivity trend for aryl halides is C–I > C–Br > C–Cl.[7] With two C-Br bonds, selectivity is governed by the local electronic and steric environment. The electron-withdrawing effect of the fluorine atom at the C3 position renders the adjacent C4-Br bond more susceptible to oxidative addition, providing a handle for selective mono-functionalization.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the low toxicity of its boron-based reagents.[4][8] We present protocols for both selective mono-arylation and exhaustive di-arylation.

Protocol 1: Selective Mono-Arylation at the C4-Position

Core Principle: This protocol exploits the higher reactivity of the C4-Br bond. By using a controlled stoichiometry of the boronic acid (1.1-1.2 equivalents), we can achieve selective coupling at this more activated site while leaving the C3'-Br intact for subsequent transformations.

Causality Behind Component Selection:

  • Catalyst System (Pd(PPh₃)₄ or Pd(dppf)Cl₂): Tetrakis(triphenylphosphine)palladium(0) is a reliable, pre-activated Pd(0) source.[9] Alternatively, generating the active Pd(0) species in situ from a stable Pd(II) precursor like Pd(dppf)Cl₂ with a suitable ligand provides excellent results. The dppf ligand is particularly effective at stabilizing the catalytic species and promoting reductive elimination.

  • Base (Na₂CO₃ or K₃PO₄): An aqueous solution of a mild inorganic base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8] Potassium phosphate is often more effective for less reactive substrates.[4]

  • Solvent (1,4-Dioxane/H₂O or Toluene/H₂O): A biphasic solvent system is standard, allowing both the organic-soluble substrate and the water-soluble inorganic base to participate effectively in the reaction.[10][11] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Experimental Workflow & Parameters

Figure 2: General Workflow for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Substrate 1-(4-Bromo-3-fluorophenyl)...1.0 equiv
Arylboronic Acid Aryl-B(OH)₂1.1 - 1.2 equiv
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂2-5 mol%
Base K₃PO₄ or Na₂CO₃ (2M aq.)2.0 - 3.0 equiv
Solvent 1,4-Dioxane / H₂O4:1 v/v, degassed
Temperature 85 - 95 °CBalances reaction rate with selectivity
Time 6 - 18 hoursMonitor for consumption of starting material
Atmosphere Argon or NitrogenPrevents catalyst oxidation

Step-by-Step Methodology:

  • To a Schlenk flask, add 1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically when the starting material is consumed), cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Protocol 2: Exhaustive Di-Arylation

Core Principle: To functionalize both C-Br positions, an excess of the coupling partner is required, along with potentially more forcing conditions to drive the reaction at the less-reactive C3'-Br site.

Key Modifications from Protocol 1:

ParameterRecommended ConditionRationale
Arylboronic Acid Aryl-B(OH)₂2.5 - 3.0 equiv
Temperature 95 - 110 °COvercomes higher activation energy for the second coupling
Time 12 - 24 hoursEnsures reaction goes to completion

The experimental setup and workup procedure remain identical to Protocol 1. It is crucial to use a sufficient excess of the boronic acid to ensure both sites react completely.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating valuable arylalkyne and conjugated enyne structures.[7][12]

Protocol 3: Selective Mono-Alkynylation at the C4-Position

Core Principle: This reaction relies on a dual catalytic system involving palladium and copper(I).[13][14] The palladium cycle activates the aryl bromide, while the copper cycle activates the terminal alkyne. Selectivity is again achieved through stoichiometric control of the alkyne.

Causality Behind Component Selection:

  • Palladium Catalyst (Pd(PPh₃)₂Cl₂): A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Copper(I) Co-catalyst (CuI): Essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the organopalladium complex.[13][15]

  • Base (Triethylamine, Et₃N): Acts as both a base to deprotonate the terminal alkyne and often as the solvent. It also serves to scavenge the HBr byproduct.

  • Ligand (PPh₃): Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst. For more challenging substrates, bulky, electron-rich phosphines can improve reaction efficiency.[16][17]

ParameterRecommended ConditionRationale
Substrate 1-(4-Bromo-3-fluorophenyl)...1.0 equiv
Terminal Alkyne R-C≡CH1.2 equiv
Palladium Catalyst Pd(PPh₃)₂Cl₂2-3 mol%
Copper(I) Co-catalyst CuI1-2 mol%
Base/Solvent Triethylamine (Et₃N) or THF/Et₃NAnhydrous, Degassed
Temperature Room Temperature to 65 °CMild conditions are often sufficient[12]
Time 4 - 12 hoursMonitor for completion
Atmosphere Argon or NitrogenPrevents oxidative homocoupling of alkynes

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1.5 mol%).

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF) followed by anhydrous, degassed triethylamine.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4: Exhaustive Di-Alkynylation

Core Principle: Drive the reaction to completion at both sites using an excess of the alkyne and potentially elevated temperatures. A key challenge is minimizing the undesired Glaser coupling (homocoupling) of the terminal alkyne, which is promoted by oxygen. A strictly inert atmosphere is paramount.

Key Modifications from Protocol 3:

ParameterRecommended ConditionRationale
Terminal Alkyne R-C≡CH> 2.5 equiv
Temperature 60 - 80 °CDrives the reaction at the less-reactive C3'-Br site

Heck-Mizoroki Coupling: Olefin Functionalization

The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing a powerful route to substituted olefins like styrenes and cinnamates.[18][19]

Protocol 5: Selective Mono-Olefination at the C4-Position

Core Principle: The Heck catalytic cycle involves oxidative addition of Pd(0) to the C-Br bond, followed by coordination and migratory insertion of the alkene, and finally β-hydride elimination to release the product and regenerate the catalyst.[20]

Causality Behind Component Selection:

  • Catalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ.

  • Ligand (P(o-tolyl)₃ or PPh₃): Triarylphosphines are effective ligands. The choice can influence regioselectivity in the β-hydride elimination step, though this is less of a concern with terminal alkenes like styrene.[21]

  • Base (Et₃N or K₂CO₃): An inorganic or organic base is required to neutralize the HBr formed during the catalytic cycle.[19]

  • Solvent (DMF or Acetonitrile): Polar aprotic solvents are generally preferred for their ability to dissolve the catalyst components and substrates.[21]

ParameterRecommended ConditionRationale
Substrate 1-(4-Bromo-3-fluorophenyl)...1.0 equiv
Alkene e.g., Styrene, n-Butyl Acrylate1.5 equiv
Palladium Catalyst Pd(OAc)₂2-5 mol%
Ligand P(o-tolyl)₃4-10 mol%
Base Et₃N2.0 equiv
Solvent DMF or AcetonitrileAnhydrous, Degassed
Temperature 80 - 120 °CHigher temperatures are often required for Heck reactions
Time 12 - 24 hoursMonitor for completion
Atmosphere Argon or NitrogenProtects the catalyst system

Step-by-Step Methodology:

  • In a Schlenk tube, combine the substrate (1.0 equiv), Pd(OAc)₂ (3 mol%), and the phosphine ligand (6 mol%).

  • Evacuate and backfill with argon three times.

  • Add the anhydrous, degassed solvent (e.g., DMF), followed by the base (Et₃N, 2.0 equiv) and the alkene (1.5 equiv).

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C.

  • After the reaction is complete (as monitored by TLC/GC-MS), cool to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product via flash column chromatography.

Safety and Handling Precautions

  • Palladium Catalysts: Many palladium catalysts, especially palladium on carbon (Pd/C), can be pyrophoric, particularly after use in hydrogenation reactions when saturated with hydrogen.[22] Handle all palladium catalysts in an inert atmosphere and avoid creating dust.[23][24]

  • Phosphine Ligands: Organophosphine ligands can be toxic and are often air-sensitive. Handle them in a fume hood under an inert atmosphere.

  • Solvents and Reagents: Use anhydrous and degassed solvents where specified to prevent quenching of reagents and deactivation of catalysts. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[24][25]

  • Inert Atmosphere: The success of these reactions is highly dependent on maintaining an oxygen-free environment to protect the sensitive Pd(0) catalytic species.[8][22][23]

Conclusion

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a highly versatile building block for the synthesis of complex organic molecules. The differential reactivity of its two aryl bromide moieties allows for predictable and selective mono-functionalization under controlled stoichiometric conditions. By employing slightly more forcing conditions and an excess of the coupling partner, exhaustive di-functionalization can also be achieved cleanly. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this substrate, enabling the rapid assembly of diverse molecular libraries for applications in drug discovery and materials science.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Vertex AI Search.
  • Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280. [Link]

  • Sonogashira cross-coupling. (n.d.). Name-Reaction.com. Retrieved March 28, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Wang, J. A., Chatterjee, A., & Mitchell, D. A. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(43), 15154–15157. [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7378-7401. [Link]

  • Fink, M., & Wolf, C. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2825–2835. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Yuen, O. Y., Ng, S. S., Chen, Z., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7890-7901. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1234. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Nobel Prize. Retrieved March 28, 2026, from [Link]

  • Organometallic Chemistry (Morsch et al.). (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. Retrieved March 28, 2026, from [Link]

  • Yuen, O. Y., Ng, S. S., Chen, Z., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7890-7901. [Link]

  • Crest, A. D., Le, C. M., & Organ, M. G. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 5(8), 4938-4942. [Link]

  • Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1234. [Link]

  • Optimizing conditions for Sonogashira reaction with bromine substituent. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Standard Operating Procedure: Palladium. (2017, May 25). UCLA EH&S.
  • The Doyle Group. (2017, March 6). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved March 28, 2026, from [Link]

  • Zhang, P., & Li, W. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2623-2628. [Link]

  • Safety Data Sheet: Palladium. (n.d.). Carl ROTH. Retrieved March 28, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved March 28, 2026, from [Link]

  • Liu, S., & Liu, S.-Y. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 76(24), 10129-10133. [Link]

  • LCSS: PALLADIUM ON CARBON. (n.d.). Princeton University. Retrieved March 28, 2026, from [Link]

  • Asghar, M. N., Channar, P. A., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(15), 3354. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit. Retrieved March 28, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Dar'in, D. V., & Krasavin, M. (2018). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Molecules, 23(11), 2999. [Link]

  • Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University. Retrieved March 28, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Dash, J., & Tumma, B. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1568-1574. [Link]

  • Oestreich, M., & Beier, A. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1524. [Link]

  • Heck reaction. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Arentsen, K., Carrow, B. P., & Hartwig, J. F. (2014). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society, 136(4), 1546-1555. [Link]

Sources

Application Note: In Vitro Pharmacological Profiling of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a highly lipophilic, synthetic halogenated diarylpropanone (a dihydrochalcone derivative). In contemporary drug development, the diarylpropanone scaffold is frequently leveraged to discover novel anti-proliferative agents[1]. Unlike their α,β -unsaturated chalcone counterparts—which act as Michael acceptors and can suffer from off-target thiol reactivity—saturated dihydrochalcones offer improved metabolic stability while retaining potent biological activity[2].

The strategic placement of heavy halogens (bromine and fluorine) on both aromatic rings significantly increases the molecule's lipophilicity (LogP) and electron density. This specific substitution pattern is highly characteristic of compounds designed to occupy hydrophobic binding pockets, most notably the colchicine-binding site of tubulin [1][3]. By inhibiting tubulin polymerization, these compounds arrest the cell cycle at the G2/M phase, subsequently triggering mitochondrial depolarization and caspase-dependent apoptosis[4][5].

This guide outlines a comprehensive, self-validating in vitro assay suite designed to evaluate the cytotoxic efficacy, target engagement (tubulin), and apoptotic mechanisms of this specific compound.

Quantitative Baselines & Expected Reference Data

To establish a self-validating experimental system, researchers must benchmark 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one against established reference standards (e.g., Paclitaxel as a stabilizer, Combretastatin A-4 or Colchicine as a destabilizer). Below is a summary of expected quantitative parameters based on homologous halogenated diarylpropanones[1].

Assay ParameterTarget / Cell LineExpected Range for Halogenated DiarylpropanonesReference Control
IC 50​ (Viability) MCF-7 (Breast)2.5 µM – 15.0 µMDoxorubicin (0.5 µM)
IC 50​ (Viability) K562 (Leukemia)5.0 µM – 18.0 µMImatinib (0.2 µM)
IC 50​ (Viability) PC-3 (Prostate)8.0 µM – 25.0 µMEnzalutamide (1.5 µM)
Tubulin V max​ Purified Porcine Tubulin>50% reduction in polymerization rateColchicine (Inhibitor)
Apoptotic Index Annexin V+ / PI- cells30% – 60% (at 24h, 2x IC 50​ )Staurosporine (Positive)

High-Throughput Screening Workflow

The following workflow illustrates the logical progression from initial cytotoxicity screening to precise mechanistic elucidation.

Workflow CPrep Compound Preparation (DMSO Stocks) SRB Phase I: SRB Viability Assay (IC50 Determination) CPrep->SRB Dose-Response Tubulin Phase II: Tubulin Polymerization Kinetics SRB->Tubulin Active Hits (<20 µM) Apoptosis Phase III: Annexin V/PI Flow Cytometry SRB->Apoptosis Cytotoxicity Validation Data Data Synthesis & Mechanistic Profiling Tubulin->Data Target Engagement Apoptosis->Data Cell Death Mode

Figure 1: Sequential in vitro assay workflow for evaluating halogenated diarylpropanones.

Self-Validating Experimental Protocols

Phase I: Cell Viability via Sulforhodamine B (SRB) Assay

Causality & Rationale: While the MTT assay relies on mitochondrial respiration (which can be artificially skewed by compounds that alter mitochondrial membrane potential without causing immediate death), the SRB assay binds stoichiometrically to basic amino acid residues under mild acidic conditions[6][7]. This provides a direct, linear measure of total cellular protein mass, making it highly reliable for lipophilic compounds that may interfere with tetrazolium reduction[6].

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7, K562, and PC-3 cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one in DMSO (final DMSO concentration 0.1%). Treat cells for 48 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour to fix the cells[7].

  • Washing & Staining: Wash plates 4 times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature[6].

  • Dye Extraction: Remove unbound dye by washing 4 times with 1% acetic acid. Air dry completely. Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes[7].

  • Quantification: Read absorbance at 510 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Phase II: Tubulin Polymerization Kinetics Assay

Causality & Rationale: Halogenated diarylpropanones frequently act as microtubule destabilizers[1][3]. This cell-free assay uses purified porcine brain tubulin and a fluorescent reporter (e.g., DAPI) whose emission increases upon binding to polymerized microtubules. This isolates the direct molecular target from complex cellular variables.

Step-by-Step Protocol:

  • Reagent Preparation: Thaw tubulin protein (>99% pure) on ice. Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.

  • Compound Setup: Pre-warm a 96-well half-area black plate to 37°C. Add 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one at 2x and 5x its calculated IC 50​ concentration. Self-Validation: Include Colchicine (3 µM) as a polymerization inhibitor control and Paclitaxel (3 µM) as a polymerization enhancer control.

  • Initiation: Rapidly add 50 µL of the tubulin/buffer mix (final tubulin concentration: 2-3 mg/mL) to the wells.

  • Kinetic Reading: Immediately read fluorescence (Ex: 360 nm / Em: 420-450 nm) every 1 minute for 60 minutes at 37°C.

  • Analysis: Calculate the V max​ (maximum rate of polymerization) from the linear portion of the growth curve. A flattened curve relative to the vehicle control confirms tubulin destabilization.

Phase III: Apoptosis Evaluation via Annexin V-FITC/PI

Causality & Rationale: To confirm that the reduction in cell mass (Phase I) is due to programmed cell death rather than mere cytostasis, Annexin V is used to detect externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains cells with compromised membranes (late apoptosis/necrosis)[5].

Step-by-Step Protocol:

  • Treatment: Plate cells in 6-well plates and treat with the compound at IC 50​ and 2x IC 50​ for 24 and 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI[5].

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Self-Validation: Gating must be established using unstained, single-stained FITC, and single-stained PI controls to compensate for spectral overlap.

Mechanistic Pathway Visualization

Based on the structural homology to known tubulin-targeting dihydrochalcones, the expected mechanism of action for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is visualized below.

Mechanism Comp 1-(4-Bromo-3-fluorophenyl)- 3-(3-bromophenyl)propan-1-one Tub Tubulin Colchicine Binding Site Comp->Tub Hydrophobic Binding (Inhibition) Arrest G2/M Cell Cycle Arrest Tub->Arrest Microtubule Destabilization Mito Mitochondrial Depolarization (Bax/Bcl-2 modulation) Arrest->Mito Prolonged Arrest Casp Caspase 3/7 Activation Mito->Casp Cytochrome C Release Apop Apoptosis (Programmed Cell Death) Casp->Apop Substrate Cleavage

Figure 2: Proposed mechanistic signaling pathway linking tubulin inhibition to mitochondrial apoptosis.

References

  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute, 82(13), 1107-1112.[Link]

  • Singh, S., Khan, S. A., Kurmi, A., Das, R., Thapa, B., Rani, P., Khan, F., Saikia, D., Chanda, D., & Negi, A. S. (2024). "Gallic acid derived aza Michael adducts at diarylpropanone framework exhibit antiproliferative and synergistic antibacterial activities." Research Square.[Link]

  • Kabała-Dzik, A., Rzepecka-Stojko, A., Kubina, R., Jastrzębska-Stojko, Ż., Stojko, J., & Stojko, R. (2023). "Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence." International Journal of Molecular Sciences, 24(12), 10127.[Link]

  • Szliszka, E., Czuba, Z. P., Domino, M., Mazur, B., Zydowicz, G., & Krol, W. (2009). "Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells." Molecules, 14(11), 4783-4804.[Link]

  • Chueahongthong, F., Ampasavate, C., Okonogi, S., Tima, S., & Anuchapreeda, S. (2020). "Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model." Oxidative Medicine and Cellular Longevity, 2020, 8145215.[Link]

Sources

Application Note: A Robust Two-Step Synthesis of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, reliable protocol for the synthesis of the dihydrochalcone derivative, 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one. Dihydrochalcones, or 1,3-diarylpropan-1-ones, are a class of compounds recognized for their potential in medicinal chemistry. The synthesis is achieved through a robust and well-established two-step sequence: a base-catalyzed Claisen-Schmidt condensation to form an intermediate chalcone, followed by a selective catalytic transfer hydrogenation to yield the final saturated product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and safety considerations.

Introduction

Chalcones and their reduced derivatives, dihydrochalcones, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. Structurally, they consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system (chalcones) or a saturated three-carbon keto-group (dihydrochalcones).[1] The specific halogen substitution pattern in 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one makes it an interesting candidate for further functionalization, as the carbon-bromine bonds can be utilized in subsequent cross-coupling reactions.[1]

The synthetic strategy outlined herein is a classic and highly effective approach. The first step, a Claisen-Schmidt condensation, is a crossed-aldol condensation between an aromatic aldehyde lacking α-hydrogens (3-bromobenzaldehyde) and a ketone with α-hydrogens (4-bromo-3-fluoroacetophenone).[2][3][4] This reaction readily forms the α,β-unsaturated chalcone intermediate. The second step involves the selective reduction of the carbon-carbon double bond of the chalcone. For this, catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor is employed.[5][6] This method is advantageous as it avoids the need for gaseous hydrogen and specialized high-pressure equipment, while offering high chemoselectivity for the alkene reduction over the carbonyl group or aryl halides.[5][7]

Synthetic Scheme

Figure 1: Two-step synthesis of the target compound via a chalcone intermediate.

Part A: Synthesis of (E)-1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)prop-2-en-1-one
Mechanism and Rationale (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism.[2][3] First, a hydroxide ion removes an acidic α-hydrogen from 4-bromo-3-fluoroacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (ethanol) to form a β-hydroxy ketone (aldol addition product). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, known as a chalcone.[8] The dehydration is driven by the formation of an extended conjugated system involving both aromatic rings and the carbonyl group.[8]

Experimental Protocol

Materials:

  • 4-Bromo-3-fluoroacetophenone

  • 3-Bromobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-bromo-3-fluoroacetophenone (1.0 eq) and 3-bromobenzaldehyde (1.0 eq) in ethanol (approx. 4-5 mL per gram of acetophenone).

  • Stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, prepare a 40% aqueous solution of sodium hydroxide.

  • Cool the flask containing the carbonyl compounds in an ice bath. Slowly add the NaOH solution dropwise with vigorous stirring, ensuring the temperature remains below 20-25 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[9] A yellow precipitate of the chalcone is expected to form.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual base.

  • The crude product can be purified by recrystallization from ethanol to yield the pure chalcone intermediate.

Part B: Synthesis of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one
Mechanism and Rationale (Catalytic Transfer Hydrogenation)

Catalytic transfer hydrogenation is a powerful method for the selective reduction of functional groups.[10] In this protocol, palladium on carbon (Pd/C) is the heterogeneous catalyst, and ammonium formate serves as the hydrogen source.[5][6] The palladium metal surface facilitates the decomposition of ammonium formate to produce adsorbed hydrogen atoms. The chalcone's carbon-carbon double bond adsorbs onto the catalyst surface and undergoes syn-addition of two hydrogen atoms, resulting in the saturated dihydrochalcone.[11] This method is highly selective for the α,β-unsaturated alkene over the carbonyl group and is generally tolerant of aryl halides, preventing dehalogenation which can be a side reaction under other hydrogenation conditions.[7]

Experimental Protocol

Materials:

  • (E)-1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)prop-2-en-1-one (from Part A)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol or Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the synthesized chalcone (1.0 eq) and 10% Pd/C (approx. 5-10 mol%) in methanol or ethanol.

  • Add ammonium formate (3-5 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the alcohol solvent to ensure all product is collected.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by recrystallization or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one.

Reagents and Safety

It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All procedures should be performed in a well-ventilated fume hood.

ReagentMW ( g/mol )FormulaHazardsHandling Precautions
4-Bromo-3-fluoroacetophenone217.04C₈H₆BrFOSkin/eye/respiratory irritant[13]Avoid inhalation and contact with skin and eyes.[13]
3-Bromobenzaldehyde185.02C₇H₅BrOHarmful if swallowed, skin/eye/respiratory irritant[14][15][16]Air sensitive, handle under inert gas if possible. Avoid contact.[14]
Sodium Hydroxide40.00NaOHCorrosive, causes severe skin burns and eye damageHandle with extreme care, avoid contact, solutions are highly exothermic when prepared.
Palladium on Carbon (10%)106.42 (Pd)Pd/CFlammable solid, may be pyrophoricHandle carefully, do not allow to dry completely. Can ignite solvents.
Ammonium Formate63.06CH₅NO₂Skin/eye irritantAvoid inhalation of dust.
Workflow and Process Visualization

The overall synthetic process can be visualized as a two-stage workflow, starting from commercially available precursors and proceeding through a stable, isolable intermediate to the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Catalytic Transfer Hydrogenation R1 4-Bromo-3-fluoroacetophenone C1 NaOH, EtOH Room Temp, 4-6h R1->C1 R2 3-Bromobenzaldehyde R2->C1 P1 (E)-1-(4-Bromo-3-fluorophenyl)-3- (3-bromophenyl)prop-2-en-1-one (Chalcone Intermediate) C2 10% Pd/C, HCOONH₄ MeOH, Reflux, 2-4h P1->C2 Reduction C1->P1 Formation P2 1-(4-Bromo-3-fluorophenyl)-3- (3-bromophenyl)propan-1-one (Final Product) C2->P2 Isolation

Caption: Synthetic workflow from starting materials to the final product.

References
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+%. Retrieved from [Link]

  • Kotyrba, D., et al. (2022). Regiospecific Hydrogenation of Bromochalcone by Unconventional Yeast Strains. Molecules, 27(12), 3698. Available from: [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Retrieved from [Link]

  • Unknown. (n.d.). Claisen-Schmidt-Condensation.pdf.
  • Unknown. (n.d.). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Pinto, M., et al. (2021). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Pharmaceuticals, 14(11), 1109. Available from: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Piszcz, P., et al. (2026). Whole-Cell Biocatalysis for the Production of Structurally Diverse Methoxydihydrochalcones: Broad Activity of the Yarrowia Clade. International Journal of Molecular Sciences, 27(6), 3321. Available from: [Link]

  • Berenholz, B., et al. (2019). Reduction of Conjugated and Non-Conjugated C=O/C=C Systems via Transfer Hydrogenation. Journal of Undergraduate Chemistry Research, 18(4), 11. Available from: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • da Silva, J. F., et al. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. The Journal of Organic Chemistry, 87(21), 14318–14328. Available from: [Link]

  • Journal of Chemical Reviews. (2026). Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review. Journal of Chemical Reviews, 8(2). Available from: [Link]

  • ResearchGate. (n.d.). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Retrieved from [Link]

  • MolPort. (n.d.). 1-(4-bromophenyl)-3-(4-fluorophenyl)propan-1-one. Retrieved from [Link]

  • ResearchGate. (2026). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Nanalysis. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 1-(4-BROMO-3-FLUOROPHENYL)ETHAN-1-ONE. Retrieved from [Link]

  • The University of Sheffield. (n.d.). Alkene to Alkane - Common Conditions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting and optimization strategies for this specific Friedel-Crafts acylation reaction. The information herein is structured to address common experimental challenges and enhance reaction yield and purity through a combination of mechanistic understanding and practical, field-proven protocols.

Introduction: The Synthetic Challenge

The target molecule, 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, is typically synthesized via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves reacting an acylating agent, 3-(3-bromophenyl)propanoyl chloride , with an aromatic substrate, 1-bromo-2-fluorobenzene , in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4]

While robust, this reaction is sensitive to multiple variables that can suppress the yield. The aromatic substrate, 1-bromo-2-fluorobenzene, is substituted with two halogen atoms, which are electron-withdrawing and thus deactivate the ring towards electrophilic attack.[5][6] This inherent lack of reactivity is a primary hurdle that must be overcome with carefully optimized conditions. This guide provides a systematic approach to diagnosing and resolving issues encountered during this synthesis.

Visualized Workflow: The Synthetic Pathway

cluster_start Reactant Preparation cluster_main Friedel-Crafts Acylation cluster_end Workup & Purification A 3-(3-bromophenyl)propanoic acid D 3-(3-bromophenyl)propanoyl chloride A->D + SOCl₂ B 1-bromo-2-fluorobenzene G Reaction Mixture B->G C Thionyl Chloride (SOCl₂) C->D D->G E Lewis Acid Catalyst (e.g., AlCl₃) E->G F Anhydrous Solvent (e.g., DCM) F->G H Aqueous Quench (Ice/HCl) G->H Reaction Completion (TLC) I Extraction & Washing H->I J Purification (Column/Recrystallization) I->J K Final Product J->K

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has a very low yield or is not working at all. What are the primary causes?

A1: Low or zero yield in this specific Friedel-Crafts acylation almost always traces back to one of four critical areas: catalyst deactivation, insufficient catalyst, substrate deactivation, or poor reagent quality.

  • Catalyst Inactivity (Moisture): Lewis acids like AlCl₃ are extremely sensitive to moisture.[7][8][9][10] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.

  • Insufficient Catalyst Stoichiometry: The ketone product is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[5][6][7] This complex removes the catalyst from the reaction, meaning it is not truly catalytic. For this reason, a stoichiometric amount (at least 1.0 equivalent relative to the acyl chloride) or even a slight excess (e.g., 1.1-1.3 eq) is required to drive the reaction to completion.

  • Deactivated Aromatic Ring: The starting material, 1-bromo-2-fluorobenzene, has two electron-withdrawing groups (Br and F), which make the aromatic ring electron-deficient and less nucleophilic.[5][6][11] This deactivation makes the electrophilic substitution inherently slow and sensitive to reaction conditions. Overcoming this requires careful optimization of temperature and catalyst choice.

  • Poor Acyl Chloride Quality: The acylating agent, 3-(3-bromophenyl)propanoyl chloride, must be pure. If it contains residual 3-(3-bromophenyl)propanoic acid from its preparation, the carboxylic acid can inhibit the reaction. It is often best to prepare the acyl chloride fresh and use it immediately, or to purify it by distillation before use.

Q2: The reaction mixture turned very dark, and I isolated a tar-like substance instead of a clean product. What happened?

A2: Tar formation is a common sign of decomposition or unwanted side reactions, typically caused by excessive heat.[6][8]

  • Excessive Temperature: While heating can sometimes be necessary for deactivated substrates, high temperatures can promote polymerization, charring, and other degradation pathways. The best practice is to start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic complexation, and then slowly warm to room temperature or slightly above, only if necessary.[6]

  • Prolonged Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, can also lead to byproduct formation. Progress should always be monitored by a suitable method like Thin Layer Chromatography (TLC).

Q3: I see multiple spots on my TLC plate, suggesting isomeric byproducts. How can I improve regioselectivity?

A3: In the acylation of 1-bromo-2-fluorobenzene, the fluorine atom is an ortho, para-director, and the bromine atom is also an ortho, para-director. The desired product, 1-(4 -Bromo-3 -fluorophenyl)..., results from acylation at the position para to the fluorine and ortho to the bromine. This is generally the sterically most accessible and electronically favored position.

However, other isomers can form. To maximize the yield of the desired regioisomer:

  • Temperature Control: Lower reaction temperatures often favor the formation of the kinetic product, which in this case is likely the desired isomer.[5] Running the reaction at 0 °C to room temperature is advisable.

  • Solvent Choice: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) at low temperatures can sometimes enhance selectivity.[8] Polar solvents like nitrobenzene can alter isomer ratios but introduce significant purification challenges.[8]

Q4: My workup procedure is difficult, forming emulsions or resulting in low recovery. What are the best practices?

A4: The workup is critical for hydrolyzing the aluminum-ketone complex and removing the catalyst.

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[5][7][9] This process is highly exothermic and must be done with caution in a well-ventilated fume hood. The acid ensures that aluminum salts remain dissolved in the aqueous phase as soluble species.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Wash the combined organic layers sequentially with dilute HCl (to remove any remaining basic impurities), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).[5][7]

Optimization & Experimental Protocols

Troubleshooting Decision Tree

Start Low or No Yield Anhydrous Were all reagents, solvents, and glassware strictly anhydrous? Start->Anhydrous Catalyst_Stoich Was a stoichiometric amount (>=1.1 eq) of Lewis acid used? Anhydrous->Catalyst_Stoich Yes Sol_Anhydrous ACTION: Thoroughly dry all glassware. Use fresh, anhydrous-grade solvents and reagents. Anhydrous->Sol_Anhydrous No Reagent_Quality Was the acyl chloride freshly prepared or purified? Catalyst_Stoich->Reagent_Quality Yes Sol_Catalyst ACTION: Increase AlCl₃ to 1.1-1.3 eq. Ensure it is a fresh, free-flowing powder. Catalyst_Stoich->Sol_Catalyst No Temp_Control Was the temperature controlled, starting at 0 °C? Reagent_Quality->Temp_Control Yes Sol_Reagent ACTION: Prepare acyl chloride fresh from the carboxylic acid using SOCl₂ and use immediately. Reagent_Quality->Sol_Reagent No Sol_Temp ACTION: Repeat reaction, maintaining temperature at 0 °C during additions, then warm slowly. Temp_Control->Sol_Temp No Success Yield Improved Temp_Control->Success Yes

Caption: A decision tree for troubleshooting common yield issues.

Protocol 1: Preparation of 3-(3-bromophenyl)propanoyl chloride

This protocol should be performed in a fume hood with appropriate personal protective equipment.

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a stir bar, reflux condenser, and a drying tube (filled with CaCl₂), add 3-(3-bromophenyl)propanoic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) to the flask. A few drops of anhydrous dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) and stir for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3-(3-bromophenyl)propanoyl chloride is often used directly in the next step without further purification.

Protocol 2: Optimized Friedel-Crafts Acylation

This protocol must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous reagents and solvents.

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.[7]

  • Acyl Chloride Addition: Dissolve the freshly prepared 3-(3-bromophenyl)propanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[6]

  • Substrate Addition: After the addition is complete, dissolve 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material (1-bromo-2-fluorobenzene) is consumed (typically 4-12 hours).

  • Workup: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Summary of Optimization Parameters

ParameterRecommendationRationale & Justification
Lewis Acid Catalyst Anhydrous AlCl₃ (1.1-1.3 eq) Most effective for deactivated arenes. Stoichiometric amount is crucial due to complexation with the ketone product.[4][6][7]
Solvent Anhydrous Dichloromethane (DCM) Inert, good solvent for reactants, and allows for low reaction temperatures.[8]
Temperature 0 °C for additions, then warm to RT Controls initial exotherm, minimizes side reactions, and improves regioselectivity.[6][8]
Reagent Purity Use freshly prepared acyl chloride Avoids inhibition by the corresponding carboxylic acid. Ensure all reagents are anhydrous.[10]
Reaction Monitoring Thin Layer Chromatography (TLC) Prevents running the reaction for too long, which can lead to byproduct formation and decomposition.
Workup Quench on Ice/conc. HCl Effectively hydrolyzes the catalyst-product complex and keeps aluminum salts in the aqueous phase for easy removal.[5][9]

References

  • Chemistry Steps. (2025). Friedel–Crafts Acylation. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Niknam, K., & Deris, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29625–29676. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

Sources

Minimizing byproducts during 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one. This guide is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related molecules. Here, we address common challenges and frequently asked questions to help you minimize byproduct formation and optimize your synthetic route.

Reaction Overview: Friedel-Crafts Acylation

The preparation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is typically achieved via a Friedel-Crafts acylation reaction.[1] This well-established method involves the reaction of an acylating agent, in this case, 3-(3-bromophenyl)propanoyl chloride, with a substituted aromatic ring, 1-bromo-3-fluorobenzene, in the presence of a Lewis acid catalyst.[2] The overall transformation is depicted below:

Workflow A Preparation of 3-(3-bromophenyl)propanoyl chloride B Friedel-Crafts Acylation A->B Acylating Agent C Reaction Quenching & Work-up B->C Crude Reaction Mixture D Purification C->D Crude Product E Characterization D->E Pure Product

Sources

Technical Support Center: Crystallization of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in the crystallization of this and structurally similar diarylpropanone compounds. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established principles of physical organic chemistry and crystallization science.

Understanding Your Molecule: Structural & Physicochemical Insights

Before troubleshooting, it is crucial to understand the physicochemical characteristics of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one.

  • Structure: The molecule possesses two bulky, halogenated phenyl rings connected by a flexible three-carbon propanone chain.

  • Polarity: It is a largely non-polar molecule due to the aromatic rings and bromine atoms. However, the ketone (C=O) group and the carbon-fluorine bond introduce moderate polarity.

  • Intermolecular Forces: Crystallization will be governed by a combination of dipole-dipole interactions (from the ketone and C-F bond) and van der Waals forces (from the large aromatic surfaces). Hydrogen bonding is not a dominant factor unless interacting with protic solvents.

This profile suggests that the compound will be soluble in moderately polar to non-polar organic solvents and largely insoluble in water.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of this compound.

Question 1: I've completed the synthesis, but no crystals are forming upon cooling. What's happening?

Answer: Failure to form crystals typically points to one of two primary issues: insufficient supersaturation or kinetic barriers to nucleation.

  • Possible Cause A: Insufficient Supersaturation

    • Explanation: Crystallization occurs when a solution contains more dissolved solute than it can theoretically hold at a given temperature (supersaturation), forcing the excess solute to precipitate in an ordered lattice. If the solution is not supersaturated, no driving force for crystallization exists. This is the most common reason for crystallization failure.[1]

    • Solutions:

      • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. This increases the concentration of the compound. Allow the more concentrated solution to cool slowly.

      • Introduce an Anti-solvent: If your compound is dissolved in a "good" solvent (e.g., Dichloromethane, Ethyl Acetate), slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., Hexanes, Heptane).[2] Add the anti-solvent dropwise at a slightly elevated temperature until faint turbidity (cloudiness) appears, then add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.

  • Possible Cause B: Kinetic Hindrance to Nucleation

    • Explanation: Even in a supersaturated solution, crystals need an initial surface or "seed" to begin growing—a process called nucleation. Sometimes, the energy barrier to forming this first nucleus is too high.[1]

    • Solutions:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[3]

      • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[3]

      • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.

Question 2: My compound is separating as a liquid or "oiling out" instead of forming solid crystals. How do I fix this?

Answer: "Oiling out" is a common problem, especially with impure compounds or when using a solvent with a high boiling point. It occurs when the solute comes out of solution at a temperature above its own melting point, forming a liquid phase instead of a solid crystal lattice.[4]

  • Possible Cause A: High Solute Concentration or Rapid Cooling

    • Explanation: If the solution is too concentrated or cooled too quickly, the compound may crash out of solution so rapidly that it doesn't have time to organize into a stable crystal lattice, forming an amorphous oil instead.[1][5]

    • Solutions:

      • Increase Solvent Volume: Re-heat the solution to dissolve the oil, then add more of the same solvent (10-20% increase) to lower the concentration. Allow this more dilute solution to cool much more slowly.[3][4]

      • Drastically Slow Cooling: Insulate the flask by wrapping it in glass wool or placing it in a large beaker of warm water (a dewar flask is also excellent). This ensures the temperature drops very gradually, giving molecules time to orient themselves correctly.[6]

  • Possible Cause B: Presence of Impurities

    • Explanation: Impurities can significantly depress the melting point of your compound and interfere with the crystal lattice formation, promoting the formation of an oil.[7][8][9]

    • Solutions:

      • Pre-purification: Before attempting crystallization, ensure the compound is reasonably pure. Consider running it through a short silica gel plug or performing column chromatography to remove baseline impurities.

      • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by a hot filtration to remove the charcoal before cooling.

  • Possible Cause C: Inappropriate Solvent Choice

    • Explanation: If the boiling point of your solvent is higher than the melting point of your compound, it is very likely to oil out.

    • Solution: Choose a solvent with a lower boiling point. For example, if you are using Toluene (b.p. 111 °C), consider switching to Ethyl Acetate (b.p. 77 °C) or Acetone (b.p. 56 °C).[10]

Question 3: I am getting a solid, but it's a very fine powder or tiny needles. How can I grow larger, higher-quality crystals?

Answer: The formation of small crystals indicates that the rate of nucleation (the formation of new crystals) is much faster than the rate of crystal growth. The goal is to create conditions where nucleation is slow and controlled, allowing existing crystals to grow larger.[11]

  • Explanation: Rapid cooling or high levels of supersaturation lead to a massive number of nucleation sites forming simultaneously. These nuclei then compete for the available solute, resulting in many small crystals instead of a few large ones.[6][12]

  • Solutions:

    • Slower Cooling: This is the most effective method. A slow temperature gradient reduces the level of supersaturation at any given time, favoring growth on existing crystal surfaces over the formation of new nuclei.[5][11]

    • Reduce Supersaturation: Use a slightly larger volume of hot solvent than the absolute minimum required for dissolution. This will lower the overall supersaturation level as the solution cools.[3]

    • Use a Solvent with Moderate Solubility: A solvent in which your compound is moderately soluble at room temperature (rather than completely insoluble) can sometimes promote the growth of larger crystals.

    • Vapor Diffusion: Dissolve your compound in a small amount of a "good," volatile solvent (like Dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (like Hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting slow, high-quality crystal growth.[13]

Question 4: My crystallization yield is very low. How can I improve it?

Answer: Low yield is often a result of using too much solvent or stopping the cooling process at too high a temperature.

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: The fundamental principle of recrystallization for high yield is to dissolve the compound in the minimum amount of hot solvent necessary to create a saturated solution.[1][14]

    • Cool to a Lower Temperature: After initial crystallization at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes. The solubility of your compound will decrease further at lower temperatures, causing more of it to crystallize out of the solution.

    • "Second Crop" of Crystals: After filtering your first batch of crystals, you can try to recover more material from the remaining solution (the mother liquor). Reduce the volume of the mother liquor by boiling off some of the solvent and cool it again to obtain a second, often less pure, crop of crystals.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening

Choosing the right solvent is the cornerstone of successful crystallization.[15] An ideal solvent should dissolve the compound when hot but not when cold.[2]

Methodology:

  • Place approximately 10-20 mg of your compound into several small test tubes.

  • To each tube, add ~0.5 mL of a different candidate solvent at room temperature. Observe solubility. A good solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility in a warm water or sand bath.

  • A suitable solvent will fully dissolve the compound at an elevated temperature.

  • Allow the tubes that formed a clear solution to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent is the one that produces a high yield of crystalline solid upon cooling.

Data Presentation: Candidate Solvents

Based on the structure of the target molecule, the following solvents are recommended for screening.

SolventBoiling Point (°C)PolarityRationale & Comments
Hexane/Heptane 69 / 98Non-polarLikely a poor solvent. Excellent as an anti-solvent.
Toluene 111Non-polar (Aromatic)May dissolve the compound when hot due to aromatic interactions. High boiling point may cause oiling out.[10]
Dichloromethane (DCM) 40Moderately PolarOften a good "dissolving" solvent. Its high volatility makes it ideal for slow evaporation or vapor diffusion techniques.[13]
Ethyl Acetate (EtOAc) 77Moderately PolarA very common and effective recrystallization solvent for compounds of moderate polarity.
Acetone 56Moderately PolarGood solvent, but its low boiling point means solubility may not change dramatically with temperature.
Isopropanol (IPA) 82Polar (Protic)The -OH group might interact with the ketone, potentially leading to good solubility changes with temperature.
Ethanol (EtOH) 78Polar (Protic)Similar to IPA. A common choice for many organic solids.[16]
Acetonitrile 82Polar (Aprotic)Can be effective for aromatic compounds.[17]
Protocol 2: Two-Solvent Recrystallization (Recommended)

For this compound, a two-solvent system is likely to provide the best results.

Methodology:

  • Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., Ethyl Acetate or DCM) in an Erlenmeyer flask.

  • While the solution is still hot, add a "poor" anti-solvent (e.g., Hexane) dropwise with swirling.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (this is the point of saturation).

  • Add one or two drops of the hot "good" solvent to make the solution clear again.

  • Cover the flask and set it aside to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath for 20-30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Visualizations & Workflows

Diagram 1: Troubleshooting Crystallization Failures

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Diagram 2: Solvent Selection Strategy

Solvent_Selection cluster_single Single Solvent System cluster_two Two-Solvent System start Start: Perform Solvent Screen q1 Does a single solvent show high solubility when hot AND low solubility when cold? start->q1 s1_yes Use single solvent recrystallization protocol. q1->s1_yes Yes s1_no Single solvent is not ideal. Proceed to two-solvent system. q1->s1_no No find_solvents Identify a 'Good' Solvent (high solubility) AND a miscible 'Poor' Anti-Solvent (low solubility). s1_no->find_solvents protocol Use two-solvent (anti-solvent) recrystallization protocol. find_solvents->protocol success Achieve controlled crystallization. protocol->success

Caption: A logical flow for choosing between a single or two-solvent crystallization system.

Advanced Topic: The Risk of Polymorphism

It is critical for drug development professionals to be aware of polymorphism—the ability of a compound to exist in multiple different crystalline forms.[18][19] These different forms, or polymorphs, can have distinct physical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the drug's bioavailability.[20]

  • Melting Point & Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions.[20] Less stable (metastable) forms may convert to the stable form over time.

  • Mechanical Properties: Affects tablet formulation and manufacturing.

The crystallization conditions—such as the solvent used, cooling rate, and temperature—can all influence which polymorph is formed.[20] If you observe different crystal habits (e.g., needles vs. plates) under different conditions, it is prudent to suspect polymorphism and characterize the forms using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC). The discovery of new polymorphs can also have significant intellectual property implications.[18][21]

References

  • Vertex AI Search Result[7],[8]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result

  • Vertex AI Search Result[14]

Sources

Technical Support Center: Resolving DMSO Solubility for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one .

Due to its highly halogenated diarylpropanone structure (containing two bulky bromine atoms and one fluorine atom), this compound exhibits extreme lipophilicity and strong intermolecular crystal lattice energies driven by π−π stacking and halogen bonding. These physicochemical properties make it notoriously difficult to maintain in standard Dimethyl Sulfoxide (DMSO) stock solutions, particularly when transitioning to aqueous biological assays.

Diagnostic Workflow for Solubility Resolution

Before altering your assay parameters, follow this self-validating diagnostic workflow to identify the root cause of the precipitation.

SolubilityWorkflow Start Compound added to 100% DMSO Check1 Is the compound fully dissolved? Start->Check1 Store Aliquot & Store (Argon, -20°C) Check1->Store Yes Intervention1 Heat to 37°C & Bath Sonicate Check1->Intervention1 No Check2 Did precipitate clear? Intervention1->Check2 Check2->Store Yes Intervention2 Use fresh anhydrous DMSO or PEG400 Check2->Intervention2 No Check3 Is solution clear? Intervention2->Check3 Check3->Store Yes Alternative Use Cyclodextrin or Nanosuspension Check3->Alternative No

Diagnostic workflow for resolving DMSO solubility issues of halogenated hydrophobic compounds.

Troubleshooting Guides & FAQs

Q1: Why does 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one precipitate in my DMSO stock solutions over time? A1: The primary causality is atmospheric water absorption. DMSO is a highly polar, aprotic solvent that is extremely hygroscopic. According to the NIH Assay Guidance Manual, the precipitation and degradation of DMSO-solubilized screening compounds are primarily driven by moisture absorbed from the air during frequent freeze-thaw cycles or repeated vial access[1]. Mechanistic Insight: When water enters the DMSO, it preferentially hydrogen-bonds with the DMSO molecules (an exothermic process). This depletes the "free" DMSO available to solvate your highly hydrophobic, halogenated compound. The thermodynamic penalty of keeping the lipophilic rings in a more aqueous environment forces the molecules to self-associate via halogen bonding, resulting in rapid nucleation and precipitation.

Q2: I have a precipitated 10 mM stock. How can I rescue it without degrading the compound? A2: Do not vigorously heat the solution above 50°C, as prolonged thermal stress can induce unwanted oxidation. Instead, use a combination of mild thermodynamic and kinetic energy:

  • Warm the vial in a dry block set to 37°C for 10 minutes.

  • Transfer to a bath sonicator (avoid probe sonicators to prevent localized superheating) and sonicate for 15 minutes.

  • If the precipitate persists, the DMSO has likely absorbed >2% water. You must intervene with a co-solvent. Adding 5–10% (v/v) PEG400 or utilizing an oxetane-substituted sulfoxide can disrupt the aqueous hydrogen-bonding network and rescue the solubility of hydrophobic molecules[2].

Q3: When diluting my DMSO stock into an aqueous assay buffer, the compound immediately forms a cloudy suspension. How do I prevent this "solvent shock"? A3: "Solvent shock" occurs when a highly lipophilic compound in DMSO is rapidly introduced into water. The DMSO diffuses into the aqueous phase much faster than the hydrophobic compound can disperse, leaving the compound stranded without a solvation shell, leading to immediate crash-out. To prevent this, employ an intermediate "step-down" dilution strategy. Pre-mixing the DMSO stock with a surfactant (e.g., 0.1% Tween-80) or utilizing carrier molecules like Hydroxypropyl- β -cyclodextrin encapsulates the hydrophobic diarylpropanone core, maintaining it in a metastable supersaturated state long enough to complete your in vitro assays[3].

Quantitative Data: Solvent System Optimization

To logically select your solvent system, compare the dielectric constants and water tolerances of various rescue formulations.

Solvent SystemDielectric Constant ( ε )Max Tolerated Water ContentSolvation MechanismRecommended Use Case
100% Anhydrous DMSO 46.7< 0.005%Purely aprotic dipole interactionsPrimary 10 mM stock storage
Aged / Handled DMSO ~47–501.0% – 5.0%Mixed H-bonding (Competes with solute)DO NOT USE for halogenated stocks
DMSO + 10% PEG400 ~41.0< 0.1%Steric hindrance & reduced polarityRescuing crashed/precipitated stocks
DMSO + 5% Tween-80 ~43.0< 0.1%Micellar encapsulationIntermediate step-down dilutions

Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous Master Stocks

This protocol is a self-validating system designed to completely eliminate moisture-induced precipitation.

  • Thermal Equilibration: Before opening, allow the lyophilized vial of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one to equilibrate to room temperature inside a desiccator for 30 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Quality Control: Pierce a newly opened, septum-sealed bottle of anhydrous DMSO (>99.9% purity, <0.005% water) using a dry, inert gas-purged syringe.

  • Dissolution: Inject the required volume of anhydrous DMSO directly into the compound vial to achieve a 10 mM concentration. Vortex gently until optically clear.

  • Inert Atmosphere Sealing: Purge the headspace of the vial with Argon gas for 5 seconds to displace ambient oxygen and moisture[1].

  • Single-Use Aliquoting: Divide the master stock into 10 μ L single-use aliquots in polypropylene tubes. Store at -20°C. Reasoning: This completely eliminates freeze-thaw cycles, which are the primary vector for water introduction.

Protocol B: Intermediate Step-Down Dilution for Aqueous Biological Assays

Use this method to prevent compound crash-out when moving from 100% DMSO to a 99% aqueous assay buffer.

  • Thaw and Inspect: Thaw a single-use 10 mM aliquot at room temperature. Inspect against a light source for micro-crystals. If present, bath sonicate for 5 minutes.

  • Prepare Intermediate Matrix: In a separate tube, prepare an intermediate solvent matrix consisting of 50% DMSO, 40% PEG400, and 10% Tween-80.

  • First Step-Down: Dilute the 10 mM master stock 1:10 into the intermediate matrix to create a 1 mM working stock. Vortex vigorously for 15 seconds.

  • Aqueous Transfer: While continuously vortexing your final aqueous assay buffer, add the 1 mM working stock dropwise. Reasoning: Continuous kinetic energy prevents localized high concentrations of the compound, allowing the Tween-80 micelles to encapsulate the halogenated compound before it can nucleate.

References

  • Assay Operations for SAR Support - Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Technical Support Center: Functionalizing 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one and its derivatives. This diarylpropanone scaffold presents unique chemoselective and steric challenges due to the presence of two distinct aryl bromide sites and a flexible, enolizable ketone linker.

The primary bottleneck in derivatizing this molecule is the steric hindrance and electronic complexity at the Ring A (4-bromo-3-fluoro) position. Below, we provide field-proven insights, troubleshooting FAQs, and self-validating protocols to help you overcome these barriers.

System Overview & Logical Relationships

To successfully functionalize this molecule, you must first map its reactivity profile. The molecule contains three primary sites for functionalization, each with competing steric and electronic factors:

  • Ring A (4-Bromo-3-fluorophenyl): Highly activated toward oxidative addition by the electron-withdrawing para-carbonyl and ortho-fluoro groups. However, the ortho-fluoro group creates a severe steric bottleneck during the transmetalation and reductive elimination steps of cross-coupling[1].

  • Ring B (3-Bromophenyl): Electronically neutral and sterically accessible.

  • Propan-1-one Carbonyl: Susceptible to nucleophilic attack, but hindered by the adjacent Ring A bulk, making competitive α -enolization a major side reaction.

ReactivityMap Start 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one SiteA Ring A: 4-Bromo-3-fluoro Site Fast Oxidative Addition Hindered Transmetalation Start->SiteA Cross-Coupling SiteB Ring B: 3-Bromo Site Slow Oxidative Addition Unhindered Start->SiteB Cross-Coupling Carbonyl C1 Carbonyl Hindered Bürgi-Dunitz Trajectory Prone to Enolization Start->Carbonyl Nucleophilic Addition SolA Use Bulky Ligands (e.g., CyR-Phos, XPhos) SiteA->SolA SolB Requires High Temp / Exhaustive Coupling SiteB->SolB SolC Use Organocerium (CeCl3) to suppress basicity Carbonyl->SolC

Caption: Reactivity map and strategic solutions for the di-bromo chalcone derivative.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling. Why am I getting a mixture of mono-coupled and di-coupled products, and how do I selectively target the Ring A (4-bromo-3-fluoro) site? Causality & Insight: The 4-bromo site on Ring A is electronically primed for rapid oxidative addition due to the inductive pull of the ortho-fluoro and para-carbonyl groups. However, the ortho-fluoro group introduces a steric "buttressing" effect that restricts the rotation of the C-Pd bond, stalling transmetalation. If a standard ligand (like PPh 3​ or dppf) is used, the catalyst stalls at Ring A, allowing competitive oxidative addition at the less hindered 3-bromo site on Ring B. Solution: You must use a highly active, sterically demanding ligand like CyR-Phos or XPhos . The sheer steric bulk of these biphenylene-substituted ruthenocenylphosphines or dialkylbiaryl phosphines forces the intermediate Pd(II) complex to relieve steric strain by accelerating reductive elimination[1]. This completes the catalytic cycle at Ring A before Ring B can react.

Q2: During Buchwald-Hartwig amination with a secondary amine, my reaction stalls, and I recover mostly starting material. How do I overcome this? Causality & Insight: Secondary amines are inherently bulky. When coupling with an ortho-fluoro aryl bromide, the resulting Pd(II)-amido complex becomes extremely crowded. This steric clash prevents the necessary cis-trans isomerization required prior to reductive elimination[2]. Solution: Switch to a ligand specifically engineered for sterically hindered aryl bromides, such as R-Phos [3] or a bulky N-heterocyclic carbene (NHC) like IPr*OMe [4]. Furthermore, use a strong, non-nucleophilic base (e.g., LiOtBu or NaOtBu) to ensure efficient deprotonation of the coordinated amine without competing for the palladium center.

Q3: I'm attempting a Grignard addition to the propan-1-one carbonyl, but I'm observing enolization instead of the desired tertiary alcohol. Why? Causality & Insight: The propan-1-one linker has acidic α -protons at C2. The bulky Ring A restricts the Bürgi-Dunitz trajectory (~107°) required for nucleophilic attack on the carbonyl. Because the approach is blocked, the Grignard reagent acts as a base instead of a nucleophile, deprotonating the α -position to form an enolate. Solution: Perform a Luche-type addition by pre-mixing the Grignard reagent with anhydrous CeCl 3​ . Cerium(III) is highly oxophilic and coordinates tightly to the carbonyl oxygen. This drastically lowers the LUMO of the ketone, accelerating nucleophilic attack so that it outcompetes α -deprotonation, even in a sterically hindered environment.

Quantitative Data: Ligand Selection Matrix

Selecting the correct ligand is the single most critical variable when overcoming the steric hindrance of the 4-bromo-3-fluoro site.

LigandReaction ProfileSteric ToleranceChemoselectivity (Ring A vs B)Typical YieldRef
CyR-Phos Suzuki-MiyauraVery HighExcellent (Strictly favors Ring A)>85%[1]
R-Phos Buchwald-HartwigHighGood (Favors Ring A)75-80%[3]
IPr*OMe (NHC)Amination (Bulky Amines)ExtremeModerate (Requires precise temp control)70-85%[4]
XPhos General C-N / C-CHighGood70-80%[2]
dppf General CouplingLowPoor (Yields complex mixtures)<30%N/A

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Targeting Ring A)

This protocol utilizes CyR-Phos to leverage the electronic activation of Ring A while overcoming its steric hindrance, leaving Ring B intact for downstream functionalization.

Reagents:

  • 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one (1.0 equiv)

  • Arylboronic acid (1.05 equiv - Strict stoichiometry is critical to prevent over-coupling)

  • Pd 2​ (dba) 3​ (1 mol%)

  • CyR-Phos (2.5 mol%)

  • K 3​ PO 4​⋅ H 2​ O (3.0 equiv)

  • Solvent: THF/H 2​ O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the di-bromo substrate, arylboronic acid, and K 3​ PO 4​ . Evacuate and backfill with Argon (3x).

  • Catalyst Pre-activation: In a separate vial inside a glovebox, dissolve Pd 2​ (dba) 3​ and CyR-Phos in anhydrous THF. Stir for 10 minutes until the solution turns a deep, homogeneous red/orange.

  • Initiation: Inject the pre-activated catalyst solution into the main Schlenk flask, followed by degassed H 2​ O.

  • Controlled Heating: Heat the reaction strictly to 45 °C. Caution: Exceeding 50 °C will provide enough thermal energy to initiate oxidative addition at the unactivated Ring B.

  • Self-Validation Checkpoint (t = 45 mins): Withdraw a 50 µL aliquot. Quench with 100 µL H 2​ O, extract with 200 µL EtOAc. Run TLC (Hexanes:EtOAc 4:1) and LCMS.

    • Success Indicator: Disappearance of the starting material mass; appearance of a single new peak corresponding to the mono-coupled product.

    • Troubleshooting: If a di-coupled mass is detected (>5%), immediately cool the reaction to 35 °C for the remainder of the run.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (CyR-Phos) OxAdd Oxidative Addition @ Ring A Accelerated by p-Carbonyl & o-Fluoro Pd0->OxAdd Ar-Br PdII Pd(II) Intermediate Steric Strain from o-Fluoro OxAdd->PdII TransMet Transmetalation Facilitated by K3PO4 / H2O PdII->TransMet Boronic Acid RedElim Reductive Elimination Forced by CyR-Phos Steric Bulk TransMet->RedElim RedElim->Pd0 Mono-Coupled Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting steric relief mechanisms.

Protocol B: Buchwald-Hartwig Amination of the Hindered 4-Bromo Site

To couple a secondary amine to the sterically congested Ring A, standard protocols will fail. This protocol utilizes R-Phos to force the reductive elimination of the crowded Pd-amido complex[3].

Reagents:

  • Di-bromo Substrate (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd(OAc) 2​ (2 mol%)

  • R-Phos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox, combine the di-bromo substrate, Pd(OAc) 2​ , R-Phos, and NaOtBu in a sealed pressure tube.

  • Solvent Addition: Add anhydrous toluene. If the secondary amine is a liquid, add it last via microsyringe.

  • Reaction: Seal the tube and heat to 80 °C. The high temperature is required here (unlike Suzuki) because the formation of the Pd-amido complex is highly endothermic in the presence of the ortho-fluoro group.

  • Self-Validation Checkpoint (t = 2 hours): Perform an LCMS check.

    • Success Indicator: Formation of the desired C-N bond at Ring A.

    • Troubleshooting: If significant dehalogenation (hydrodehalogenation) is observed, the reductive elimination is too slow. Ensure absolute anhydrous conditions, as trace water will protonate the Pd-amido complex.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and salts, concentrate, and purify.

References

The protocols and mechanistic rationales provided in this guide are grounded in the following authoritative literature:

  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids - organic-chemistry.org. 1

  • Buchwald–Hartwig amination - wikipedia.org. 2

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - acs.org. 3

  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole - researchgate.net.4

Sources

Storage stability and degradation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one. This document provides in-depth troubleshooting advice and frequently asked questions regarding the storage, stability, and degradation of this compound. The protocols and explanations herein are designed to ensure the integrity of your experimental results.

Introduction

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a propiophenone derivative with a complex halogenated structure, suggesting its potential in medicinal chemistry.[1] However, the presence of multiple reactive sites, including two aromatic rings susceptible to substitution, a ketone functional group, and carbon-halogen bonds, necessitates careful handling and storage to prevent degradation. This guide will address potential stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[2] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[3] This minimizes exposure to moisture, oxygen, and light, which are potential drivers of degradation.

Q2: I observed a change in the color of my sample over time. What could be the cause?

A2: A change in color, such as the development of a yellowish or brownish tint, often indicates the formation of degradation products. This can be due to photodecomposition, oxidation, or other chemical transformations. Aromatic ketones are known to undergo photochemical reactions upon exposure to light.[4][5] It is crucial to re-analyze the sample's purity using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any impurities.

Q3: My compound shows a new peak in the HPLC chromatogram after being dissolved in a protic solvent for an extended period. What is happening?

A3: The appearance of a new peak suggests degradation in solution. The ketone functional group in your compound can be susceptible to reactions in protic solvents. One possibility is the formation of a hemiketal or ketal if an alcohol is present as the solvent. More commonly, hydrolysis can occur, especially under acidic or basic conditions, potentially leading to cleavage of the molecule.[6][7] It is advisable to prepare solutions fresh and use aprotic solvents if solubility permits. If aqueous buffers are necessary, their pH should be controlled and the solution stored at a low temperature for a minimal duration.

Q4: Can the bromine and fluorine atoms on the phenyl rings be displaced?

A4: Yes, dehalogenation is a known degradation pathway for halogenated aromatic compounds.[8][9] This can occur through various mechanisms, including reductive dehalogenation, which may be initiated by certain storage conditions or impurities.[8] Photolytic conditions can also induce the cleavage of carbon-halogen bonds. The presence of impurities with hydroxyl or amino groups could potentially lead to nucleophilic aromatic substitution, although this is generally less common under typical storage conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue 1: Inconsistent Assay Results

Symptoms:

  • Variable potency values in quantitative analysis (e.g., HPLC-UV).

  • Decreasing assay values over time in stability studies.

Potential Causes & Investigation Workflow:

Workflow for Investigating Inconsistent Assay Results.

Troubleshooting Steps:

  • Verify Analytical Method Specificity: Ensure your HPLC method is stability-indicating.[10][11] This means it can separate the intact compound from all potential degradation products.[12]

    • Action: Perform forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[13][14][15] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

    • Rationale: This will confirm that any new peaks from degradation do not co-elute with the main compound peak, which would lead to inaccurate quantification.[16]

  • Analyze for Degradation Products: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurities observed in the stressed samples.

    • Action: Analyze the samples from the forced degradation studies by LC-MS.

    • Rationale: Identifying the mass of the degradation products can provide clues about the degradation pathway (e.g., a mass increase corresponding to an oxidation, or a mass decrease indicating dehalogenation).

  • Optimize Storage and Handling:

    • Action: Store both the solid compound and its solutions under the recommended conditions (2-8°C, protected from light and moisture). Prepare solutions immediately before use.

    • Rationale: Minimizing exposure to environmental factors that accelerate degradation is crucial for maintaining sample integrity.

Issue 2: Appearance of Extraneous Peaks in Chromatograms

Symptoms:

  • New peaks, often small, appear in the HPLC chromatogram of a sample that was previously pure.

  • The area of the main peak decreases as the area of the new peaks increases.

Potential Degradation Pathways & Identification:

Based on the structure of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, several degradation pathways are plausible:

  • Hydrolysis: The ketone group can be a target for hydrolysis, especially under non-neutral pH conditions.[6]

  • Oxidation: The benzylic positions and the ketone itself can be susceptible to oxidation, potentially forming hydroperoxides or leading to chain cleavage.[4]

  • Photodegradation: Aromatic ketones are known to be photosensitive.[17] UV light can excite the ketone, leading to radical reactions and subsequent degradation.[4]

  • Dehalogenation: The carbon-bromine and carbon-fluorine bonds can be cleaved under certain conditions.[9]

G cluster_0 Stressor cluster_1 Degradation Pathway cluster_2 Potential Degradation Products Acid_Base Acid/Base Hydrolysis Hydrolysis Acid_Base->Hydrolysis Oxidant Oxidant (e.g., H2O2) Oxidation Oxidation Oxidant->Oxidation Light Light (UV/Vis) Photolysis Photolysis Light->Photolysis Heat Heat Thermal Thermal Degradation Heat->Thermal Cleavage_Products Cleavage Products Hydrolysis->Cleavage_Products Oxidized_Products Oxidized Analogs Oxidation->Oxidized_Products Dehalogenated_Products Dehalogenated Analogs Photolysis->Dehalogenated_Products Photoreduction_Products Photoreduction Products Photolysis->Photoreduction_Products e.g., alcohol formation Thermal->Cleavage_Products Compound 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one Compound->Hydrolysis Compound->Oxidation Compound->Photolysis Compound->Thermal

Potential Degradation Pathways of the Target Compound.

Experimental Protocol: Forced Degradation Study

This protocol is a self-validating system to understand the stability of your compound.

Materials:

  • 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to direct sunlight or a photostability chamber for a period equivalent to 1.2 million lux hours and 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC method.

Data Interpretation:

Stress ConditionExpected ObservationsPotential Degradation Products
Acid Hydrolysis Appearance of new, more polar peaks.Cleavage of the propanone chain.
Base Hydrolysis Significant degradation, potentially rapid.Cleavage products, potential for aldol condensation byproducts.
Oxidation Formation of new peaks, possibly with a slight shift in retention time.Hydroxylated or other oxidized derivatives.
Thermal Degradation Generally expected to be stable, but some degradation may occur.[13][14]Similar to other degradation pathways, but to a lesser extent.
Photodegradation Significant degradation with multiple new peaks.Dehalogenated products, photoreduction of the ketone to an alcohol.[18]

Summary and Recommendations

The stability of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is critical for obtaining reliable and reproducible experimental data. Based on its chemical structure, this compound is susceptible to degradation via hydrolysis, oxidation, and photolysis.

Key Recommendations:

  • Storage: Store the solid compound at 2-8°C, protected from light and moisture.

  • Solution Preparation: Use freshly prepared solutions. If aqueous buffers are required, use them for the shortest possible time and at a controlled pH.

  • Analytical Monitoring: Regularly check the purity of your compound using a validated stability-indicating HPLC method, especially for older batches or samples that have been in solution for an extended period.

  • Forced Degradation: If you are developing a formulation or conducting long-term studies, performing a forced degradation study is essential to understand the potential degradation pathways and to develop an appropriate analytical method for monitoring stability.

By adhering to these guidelines, researchers can minimize the risk of compound degradation and ensure the integrity of their scientific work.

References

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • Curtis, H. C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest. Retrieved from [Link]

  • Pise, N., Raheja, R., & Prabhu, A. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ResearchGate. Retrieved from [Link]

  • Wang, F., et al. (2024). The Interplay of Hydration and Hydrolysis upon the Keto–Enol Tautomerism of β-Diketones. Journal of Chemical Education. Retrieved from [Link]

  • Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. Retrieved from [Link]

  • LibreTexts. (2026). 17.3: Ketone Bodies. Biology LibreTexts. Retrieved from [Link]

  • Kohtani, S., et al. (2015). Dye-sensitized photo-hydrogenation of aromatic ketones on titanium dioxide under visible light irradiation. ResearchGate. Retrieved from [Link]

  • Nielsen, A. T., & Finnegan, W. G. (1962). Mechanism of the Hydrolytic Cleavage of Carbon-Carbon Bonds. III. Hydrolysis of alpha-Nitro and alpha-Sulfonyl Ketones. Journal of the American Chemical Society. Retrieved from [Link]

  • Klinger, J., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Varga, B., et al. (2014). Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. PMC. Retrieved from [Link]

  • Haggblom, M. M., & Bossert, I. D. (2000). Anaerobic decomposition of halogenated aromatic compounds. PubMed. Retrieved from [Link]

  • Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. PubMed. Retrieved from [Link]

  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews. Retrieved from [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]

  • Eurofins. (n.d.). Targeted and Non-Targeted Analytical Methods for PFAS Detection and Quantification in Environmental Matrices. Retrieved from [Link]

  • MolPort. (n.d.). 1-(4-bromophenyl)-3-(3-fluorophenyl)propan-1-one. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Das, A., & Kumar, A. (2009). Bacterial Degradation of Aromatic Compounds. MDPI. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • Patel, Y. P., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. PMC. Retrieved from [Link]

  • van den Wijngaard, A. J., et al. (2000). Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Oxidation in 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of the saturated diaryl ketone 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one —typically achieved via the catalytic reduction of its corresponding chalcone precursor—is highly susceptible to oxidative degradation. This guide provides drug development professionals and synthetic chemists with mechanistic insights and self-validating protocols to prevent auto-oxidation and peroxide-mediated cleavage during synthesis and purification.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why is my saturated ketone product turning yellow during storage, and why does NMR show a diketone impurity? A1: This is a classic presentation of α -carbon auto-oxidation. Your target molecule possesses slightly acidic α -protons adjacent to the carbonyl group. The electron-withdrawing nature of the 3-fluoro and 4-bromo substituents on the A-ring increases the electrophilicity of the carbonyl, facilitating tautomerization to an enol/enolate intermediate. In the presence of ambient oxygen and trace transition metals, this intermediate undergoes1[1]. This unstable hydroperoxide rapidly decomposes into a 1,2-diketone, resulting in a yellow discoloration and a ruined yield.

Q2: I am detecting ester or lactone cleavage products in my final LC-MS trace. Where are these coming from? A2: If you are using ethereal solvents (e.g., THF, diethyl ether) during the reduction or extraction phases, you are likely observing a2[2]. Ethereal solvents naturally form peroxides upon exposure to air. These peroxides act as potent oxidants, attacking the carbonyl carbon. Following a nucleophilic attack, a 1,2-alkyl shift occurs, 3[3]. For this specific diarylpropanone, the aryl group (A-ring) often migrates preferentially, leading to an aryl propanoate ester impurity.

Q3: Can the Pd/C catalyst used for the chalcone reduction step cause unwanted oxidation? A3: Yes. The synthesis of this saturated ketone typically involves the4[4]. While Pd/C is an excellent hydrogenation catalyst, it is also a potent oxidation catalyst in the presence of oxygen. If your reaction vessel is not rigorously degassed, the Pd/C will catalyze the oxidation of your solvent or substrate, leading to complex mixtures of oxidized byproducts.

Section 2: Experimental Protocols for Oxidation-Free Synthesis

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Self-Validating Solvent Purification (Peroxide Elimination)

Causality: Removing hydroperoxides from ethereal solvents prevents the Baeyer-Villiger over-oxidation of the ketone.

  • Initial Testing: Test the THF or diethyl ether using KI/starch test strips. A blue/black color indicates the presence of peroxides.

  • Purification: Pass the solvent through a column of activated basic alumina (Brockmann Grade I). The basic alumina adsorbs and neutralizes the hydroperoxides.

  • Validation Checkpoint: Re-test the eluent with KI/starch strips. The test must be completely negative (colorless) before proceeding.

  • Storage: Store the purified solvent over activated 4Å molecular sieves under an argon atmosphere to prevent re-oxidation.

Protocol B: Anaerobic Catalytic Reduction of the Chalcone

Causality: Rigorous exclusion of oxygen prevents Pd-catalyzed auto-oxidation of the α -carbon during the reduction of the alkene.

  • Setup: In a Schlenk flask, dissolve the chalcone precursor (1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)prop-2-en-1-one) in the peroxide-free solvent generated in Protocol A.

  • Catalyst Addition: Add 10% Pd/C catalyst. Caution: Pd/C is pyrophoric. Add it strictly under a gentle stream of argon.

  • Degassing: Perform three cycles of Freeze-Pump-Thaw degassing. Freeze the mixture in liquid nitrogen, evacuate the flask to <1 Torr, isolate from vacuum, and thaw in a warm water bath.

  • Reduction: Backfill the flask with Hydrogen gas (1 atm) and stir vigorously at room temperature.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active, conjugated chalcone spot and the appearance of the higher Rf​ saturated ketone spot confirms selective reduction.

  • Anaerobic Workup: Filter the reaction mixture through a pad of Celite under an argon blanket to remove the Pd/C without exposing the highly susceptible enolizable product to oxygen.

Section 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the impact of different atmospheric and solvent conditions on the yield and impurity profile of the target propan-1-one.

Reaction ConditionTarget Ketone Yield (%)Diketone Impurity (%)Ester Impurity (%)Mechanistic Failure Mode
Undegassed, Aged THF< 40%15 - 20%25 - 30%Auto-oxidation & Baeyer-Villiger
Degassed, Aged THF60 - 65%< 2%25 - 30%Baeyer-Villiger (Peroxides survive degassing)
Undegassed, Fresh THF55 - 60%15 - 20%< 2% α -Carbon Auto-oxidation
Degassed, Peroxide-Free THF > 92% < 1% < 1% Optimal Anaerobic Conditions

Section 4: Mechanistic & Workflow Visualizations

AutoOxidation A 1-(4-Bromo-3-fluorophenyl)- 3-(3-bromophenyl)propan-1-one B Enol/Enolate Intermediate A->B Tautomerization C α-Peroxy Radical (O2 Insertion) B->C + O2 (Auto-oxidation) D α-Hydroperoxide C->D H-abstraction E 1,2-Diketone (Degradation Product) D->E Decomposition

Mechanistic pathway of alpha-carbon auto-oxidation degrading the saturated ketone into a diketone.

Workflow S1 1. Solvent Purification (Basic Alumina) S2 2. Chalcone + Pd/C Suspension S1->S2 Peroxide-Free Solvent S3 3. Degassing (Freeze-Pump-Thaw) S2->S3 Argon Blanket S4 4. Selective Reduction (H2 Atmosphere) S3->S4 O2 Elimination S5 5. Anaerobic Filtration (Celite Pad) S4->S5 Prevent Re-oxidation

Workflow for the anaerobic, peroxide-free reduction of chalcone to prevent oxidation.

Sources

Validation & Comparative

A Comprehensive Spectroscopic Guide to 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, a substituted dihydrochalcone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation. It explains the causal relationships behind spectral features, compares the data with structurally similar compounds, and provides robust experimental protocols to ensure data integrity and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a dihydrochalcone derivative featuring two distinct halogenated aromatic rings connected by a three-carbon propyl chain. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where subtle structural variations can drastically alter biological activity or physical properties.

NMR spectroscopy stands as the cornerstone of unambiguous molecular structure determination in solution. By mapping the magnetic environments of ¹H and ¹³C nuclei, we can deduce the molecular skeleton, understand substituent effects, and confirm the identity and purity of a synthesized compound. This guide will dissect the predicted spectral data for the title compound, grounded in established principles and supported by experimental data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

cluster_ring1 Ring A cluster_chain cluster_ring2 Ring B a1 C1' a2 C2' a1->a2 c1 C1 (C=O) a1->c1 a3 C3' a2->a3 a4 C4' a3->a4 sub_f F a3->sub_f a5 C5' a4->a5 sub_br1 Br a4->sub_br1 a6 C6' a5->a6 a6->a1 c2 C2 (CH₂) c1->c2 c3 C3 (CH₂) c2->c3 b1 C1'' c3->b1 b2 C2'' b1->b2 b3 C3'' b2->b3 b4 C4'' b3->b4 sub_br2 Br b3->sub_br2 b5 C5'' b4->b5 b6 C6'' b5->b6 b6->b1

Caption: Atom numbering for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one.

Predicted ¹H and ¹³C NMR Spectral Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum can be divided into two key regions: the aliphatic chain and the two distinct aromatic systems.

  • Aliphatic Region (δ 2.5-3.5 ppm): The propane-1-one linker gives rise to two characteristic signals.

    • H-2 Protons: These protons, alpha (α) to the carbonyl group, are expected to appear as a triplet around δ 3.3-3.4 ppm . The deshielding effect of the adjacent carbonyl group shifts this signal downfield.

    • H-3 Protons: These protons, beta (β) to the carbonyl and benzylic to Ring B, are predicted to be a triplet around δ 3.1-3.2 ppm .

    • The coupling between the H-2 and H-3 protons should result in a vicinal coupling constant (³JHH) of approximately 7-8 Hz for both triplets.

  • Aromatic Region (δ 7.0-8.0 ppm): The two aromatic rings will produce complex signal patterns due to halogen substitution. Aryl protons generally resonate between 6.5 and 8.0 ppm.[1]

    • Ring A (4-Bromo-3-fluorophenyl): This ring contains three protons (H-2', H-5', H-6'). The strong electronegativity of the fluorine atom and the presence of bromine will significantly influence their chemical shifts and introduce both H-H and H-F couplings.

      • H-2' : This proton is ortho to the carbonyl group and meta to the fluorine. It is expected to be a doublet of doublets, shifted downfield by the anisotropic effect of the carbonyl, likely around δ 7.9-8.0 ppm .

      • H-6' : This proton is meta to the carbonyl and ortho to the fluorine. It will likely appear as a doublet of doublets around δ 7.7-7.8 ppm .

      • H-5' : This proton is ortho to the bromine and para to the carbonyl. It is expected to resonate as a triplet (due to similar ortho coupling to H-6' and meta coupling to H-2') around δ 7.4-7.5 ppm .

    • Ring B (3-Bromophenyl): This ring has four protons.

      • H-2'' : This proton, situated between two substituents (the propyl chain and bromine), is expected to be a sharp singlet or a finely split triplet (due to meta-couplings) around δ 7.5-7.6 ppm .

      • The remaining three protons (H-4'', H-5'', H-6'') will exhibit a more complex pattern of multiplets between δ 7.2-7.4 ppm due to ortho and meta couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their electronic environment. Aromatic carbons typically appear between 120-150 ppm.[1]

  • Carbonyl Carbon (C-1): The ketone carbonyl carbon is highly deshielded and is expected to resonate significantly downfield, around δ 197-199 ppm .[2]

  • Aliphatic Carbons (C-2, C-3): The two methylene carbons will appear in the aliphatic region. C-2, being closer to the electron-withdrawing carbonyl, will be further downfield (δ ~40 ppm ) than C-3 (δ ~30 ppm ).[2]

  • Aromatic Carbons: We expect 12 distinct signals for the 12 aromatic carbons.

    • Carbons bonded to halogens (C-3', C-4', C-3''): These carbons will show significant shifts. The carbon attached to fluorine (C-3') will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz.

    • Other Aromatic Carbons: The remaining carbons will resonate between δ 115-145 ppm . Carbons ortho and para to the fluorine atom in Ring A will also exhibit smaller ²JCF and ³JCF couplings, which are invaluable for definitive assignments.[3]

Comparative Analysis with a Structural Analog

To ground our predictions, we can compare them with the published experimental data for 1-(4-Bromophenyl)-3-phenylpropan-1-one , which differs only in the substitution pattern of the two rings.[2] This comparison validates the predicted chemical shifts for the core propan-1-one structure.

Assignment Predicted Data for Title Compound Experimental Data for 1-(4-Bromophenyl)-3-phenylpropan-1-one[2] Rationale for Differences
¹H: H-2 (CH₂) ~ δ 3.3-3.4 ppm (t)δ 3.34 ppm (t)Minimal change expected as the local environment (alpha to carbonyl) is similar.
¹H: H-3 (CH₂) ~ δ 3.1-3.2 ppm (t)δ 3.10 ppm (t)The 3-bromo substituent on Ring B will have a minor electronic effect compared to an unsubstituted ring, causing a slight shift.
¹H: Ring A Protons δ 7.4-8.0 ppm (3H, complex multiplets)δ 7.99 ppm (d, 2H), 7.22-7.61 (m, part of 7H)Significant difference due to the 3-fluoro substituent, which breaks symmetry and introduces H-F coupling, leading to more complex splitting.
¹H: Ring B Protons δ 7.2-7.6 ppm (4H, complex multiplets)7.22-7.61 ppm (m, part of 7H)The 3-bromo substituent on Ring B will alter the symmetry and chemical shifts compared to the unsubstituted phenyl ring.
¹³C: C-1 (C=O) ~ δ 197-198 ppmδ 199.21 ppmThe electronic nature of the substituted Ring A slightly modifies the carbonyl's chemical shift.
¹³C: C-2 (CH₂) ~ δ 40 ppmδ 40.47 ppmVery similar environment; little change expected.
¹³C: C-3 (CH₂) ~ δ 30 ppmδ 30.14 ppmVery similar environment; little change expected.

Recommended Experimental Protocol

Acquiring high-quality, reproducible NMR data requires a standardized and meticulous approach. The protocol below outlines a self-validating system for the characterization of the title compound.

G prep 1. Sample Preparation - Weigh 5-10 mg of sample. - Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃). - Add internal standard (TMS, δ 0.00). - Transfer to a clean 5 mm NMR tube. setup 2. Spectrometer Setup - Insert tube and lock on solvent signal. - Shim magnetic field for homogeneity. - Tune and match probe for optimal sensitivity. prep->setup Transfer sample acq_1d 3. 1D Spectra Acquisition - Acquire ¹H spectrum (16-32 scans). - Acquire ¹³C spectrum (e.g., with DEPT-135) (1024+ scans). setup->acq_1d Ready for acquisition proc 4. Data Processing - Apply Fourier Transform. - Phase correct spectra. - Calibrate chemical shifts to TMS. - Integrate ¹H signals. acq_1d->proc Process raw data acq_2d 5. 2D Spectra Acquisition (If Needed) - Run COSY to establish H-H couplings. - Run HSQC/HMQC for direct C-H correlations. - Run HMBC for long-range C-H correlations. proc->acq_2d Ambiguity found? analysis 6. Structural Elucidation - Assign all ¹H and ¹³C signals. - Correlate 1D and 2D data. - Confirm structure and purity. proc->analysis Analyze 1D spectra acq_2d->analysis Incorporate 2D data

Sources

A Comparative Guide to 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one: Structure, Reactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, a member of the halogenated diaryl propanone (dihydrochalcone) family, against other structurally related compounds. Diaryl propanones and their unsaturated precursors, chalcones, are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific type and position of halogen substituents on the aromatic rings can dramatically influence the molecule's physicochemical properties, chemical reactivity, and ultimately, its pharmacological profile.[4][5]

This document is intended for researchers, medicinal chemists, and drug development professionals. We will dissect the structure-property relationships of these compounds, provide validated experimental protocols for their synthesis and analysis, and present comparative data to inform rational drug design and development.

The Influence of Halogenation on Physicochemical Properties

The introduction of halogens—in this case, fluorine and bromine—imparts significant changes to a molecule's electronic distribution, polarity, and size. These changes directly impact key physicochemical parameters like melting point, solubility, and lipophilicity (LogP), which are critical for a compound's behavior in both chemical and biological systems.

The electronegativity of halogens decreases down the group (F > Cl > Br > I).[6] Fluorine, being the most electronegative element, creates a highly polarized C-F bond, while the larger bromine atom contributes more to the molecule's overall mass and polarizability.[7][8] The specific substitution pattern on each aromatic ring—a meta-bromo on one and a meta-fluoro/para-bromo on the other—creates a unique and complex electronic landscape.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Propanones

Compound NameStructureMolecular Weight ( g/mol )Predicted LogPKey Physicochemical Features
1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one (Target Compound) 402.015.2High lipophilicity due to two bromine atoms. Asymmetric electronic distribution from the F and Br combination.
1,3-bis(4-bromophenyl)propan-1-one384.025.1Symmetrical structure. High molecular weight and lipophilicity.
1-(4-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one295.154.3Lower molecular weight and lipophilicity compared to brominated analogues.
1-(4-Bromophenyl)propan-1-one213.073.0Significantly lower lipophilicity with only one halogenated ring.[9]

Note: Predicted LogP values are estimations based on computational models and serve for comparative purposes. Actual experimental values may vary.

The combination of a 3-fluoro and 4-bromo substitution on the first phenyl ring (Ring A) makes it strongly electron-deficient. This has a profound effect on the reactivity of the adjacent carbonyl group, a key determinant of the molecule's interaction with biological targets.

Comparative Analysis of Chemical Reactivity and Electronic Effects

The core of the propanone scaffold is the electrophilic carbonyl carbon. Its reactivity is modulated by the electronic effects (inductive and mesomeric) of the substituents on the flanking aromatic rings. Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity.

In our target compound, the fluorine and bromine atoms on Ring A strongly pull electron density away from the carbonyl group, increasing its electrophilicity. The bromine on Ring B also contributes an inductive withdrawing effect. This heightened reactivity can be crucial for covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites, a common mechanism of action for this class of compounds.

The diagram below illustrates the key electronic influences on the propanone backbone.

G A 1-(4-Bromo-3-fluorophenyl) Core Propan-1-one (C=O Carbonyl) A->Core -I (Strong) (F, Br) B 3-(3-bromophenyl) B->Core -I (Moderate) (Br) Core->A Resonance Core->B Resonance

Sources

Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structural architecture through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometric fragmentation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one , a diaryl propanone derivative with potential applications in medicinal chemistry. By dissecting its fragmentation pathways, we aim to equip researchers with the predictive knowledge to confidently identify this and structurally related compounds.

The Scientific Imperative: Why Fragmentation Matters

The fragmentation of a molecule in a mass spectrometer is not a random event. It is a highly specific process governed by the inherent chemical properties of the molecule, including bond strengths and the stability of the resulting fragment ions. By understanding these fragmentation rules, we can piece together the molecular puzzle, confirming the presence of specific functional groups and the overall connectivity of the atoms. For a molecule like 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, with its two halogenated aromatic rings and a propanone linker, mass spectrometry provides a detailed fingerprint, crucial for its unequivocal identification.

Predicting the Fragmentation Cascade: A Tale of Two Ionization Techniques

The fragmentation pattern of a molecule is heavily influenced by the ionization technique employed. Here, we will consider two of the most common methods: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI).

Electron Ionization (EI-MS): The Hard Fragmentation Approach

Electron Ionization is a highly energetic technique that typically leads to extensive fragmentation, providing a wealth of structural information. The process begins with the bombardment of the molecule with high-energy electrons, resulting in the formation of a molecular ion (M⁺˙). This radical cation is often unstable and undergoes a series of fragmentation reactions to produce a characteristic mass spectrum.

For 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, the following fragmentation pathways are anticipated under EI conditions:

  • α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can occur on either side of the carbonyl, leading to the formation of two primary acylium ions.

    • Pathway A: Cleavage between the carbonyl carbon and the adjacent methylene group results in the formation of the 4-bromo-3-fluorobenzoyl cation .

    • Pathway B: Cleavage between the carbonyl carbon and the 4-bromo-3-fluorophenyl ring would form the 3-(3-bromophenyl)propanoyl cation .

  • Cleavage of the Propane Chain: The C-C bond between the two carbons of the ethyl bridge can also fragment.

  • Halogen Loss: The bromine atoms, being relatively good leaving groups, can be lost as radicals from various fragments. The presence of bromine will be readily identifiable by the characteristic M/M+2 isotopic pattern in the mass spectrum, with peaks of nearly equal intensity.[1][2][3]

  • Aromatic Ring Fragmentation: While less common for stable aromatic systems, some fragmentation of the phenyl rings might be observed.

The predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) under EI are summarized in the table below. Note that due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br), fragments containing a bromine atom will appear as a pair of peaks (doublet) of approximately equal intensity, separated by 2 m/z units. For fragments containing two bromine atoms, a characteristic triplet (M, M+2, M+4) will be observed.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization.

Technique Strengths for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) - Provides accurate molecular weight.[4] - Reveals the presence and number of bromine atoms through isotopic patterns.[1][2][3] - Fragmentation pattern provides connectivity information.- Does not provide detailed stereochemical information. - Isomers may have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the carbon-hydrogen framework.[4] - ¹H and ¹³C NMR can confirm the substitution patterns on the aromatic rings. - Can distinguish between isomers.- Requires a larger sample amount compared to MS. - Can be less sensitive than MS.
Infrared (IR) Spectroscopy - Confirms the presence of the carbonyl group (C=O) and aromatic rings.[5]- Provides limited information about the overall molecular structure.
X-ray Crystallography - Provides the definitive three-dimensional structure of the molecule in the solid state.[4]- Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a high-quality mass spectrum of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, the following experimental protocol is recommended:

Sample Preparation
  • Dissolution: Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as acetonitrile or methanol.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Mass Spectrometry Parameters (Illustrative for LC-ESI-MS/MS)
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Electrospray Ionization (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (Nitrogen): 40 psi.

    • Drying Gas (Nitrogen): 10 L/min.

    • Drying Gas Temperature: 325 °C.

  • Mass Analysis (Tandem MS - MS/MS):

    • Full Scan (MS1): Acquire a full scan from m/z 100 to 600 to identify the protonated molecular ion ([M+H]⁺).

    • Product Ion Scan (MS2): Isolate the protonated molecular ion and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to optimize fragmentation.

Visualizing the Fragmentation

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways and a general experimental workflow.

cluster_EI Electron Ionization (EI) Fragmentation M+ [M]⁺˙ m/z 418/420/422 F1 [C₇H₄BrFO]⁺ m/z 201/203 M+->F1 α-cleavage F2 [C₉H₈BrO]⁺ m/z 211/213 M+->F2 α-cleavage F3 [C₆H₄Br]⁺ m/z 155/157 F1->F3 - CO F4 [C₇H₄F]⁺ m/z 109 F1->F4 - Br

Caption: Predicted EI fragmentation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one.

Start Sample Preparation (Dissolution & Dilution) LC Liquid Chromatography (Separation) Start->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Analysis (Spectrum Interpretation) MS2->Data

Caption: General workflow for LC-MS/MS analysis.

Predicted Fragmentation Data Summary

The following table summarizes the predicted major fragment ions for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one under both EI and ESI-MS/MS conditions.

m/z (Predicted) Ion Formula Ionization Mode Proposed Fragmentation Pathway Relative Abundance (Predicted)
419/421/423[C₁₅H₁₂Br₂FO]⁺ESIProtonated Molecular Ion ([M+H]⁺)High
418/420/422[C₁₅H₁₁Br₂FO]⁺˙EIMolecular Ion (M⁺˙)Moderate
211/213[C₉H₈BrO]⁺EI/ESIα-cleavage with loss of C₆H₃BrF radicalHigh
201/203[C₇H₄BrFO]⁺EI/ESIα-cleavage with loss of C₈H₇Br radicalHigh
183/185[C₇H₄BrO]⁺EI/ESILoss of CO from [C₈H₄BrO]⁺Moderate
155/157[C₆H₄Br]⁺EI/ESILoss of CO from [C₇H₄BrO]⁺Moderate
123[C₇H₄FO]⁺EI/ESILoss of Br from [C₇H₄BrFO]⁺Moderate

Conclusion

The predictable and informative fragmentation pattern of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one makes mass spectrometry an indispensable tool for its structural verification. By understanding the likely cleavage points and the influence of the halogen substituents, researchers can confidently interpret mass spectral data to confirm the identity and purity of this and related compounds. This guide provides a robust framework for the analysis of such molecules, empowering scientists in their pursuit of novel chemical entities.

References

  • Kubina, R. M., et al. (2018). Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones. Molecules, 23(11), 2829. Available from: [Link]

  • Özdemir, N., et al. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216. Available from: [Link]

  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Environmental Science & Technology, 48(9), 5163-5170. Available from: [Link]

  • Jaiswal, P., et al. (2018). Chalcone and their Heterocyclic Analogue. Journal of Chemical and Pharmaceutical Research, 10(4), 160-173. Available from: [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 384-387. Available from: [Link]

  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed, 24784234. Available from: [Link]

  • ResearchGate. Mass spectrum of chalcone. Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Available from: [Link]

  • Taylor, S. W., et al. (2000). Chemical Fragmentation of C60F48. The Journal of Physical Chemistry A, 104(25), 5871-5883. Available from: [Link]

  • Mohler, F. L., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(3), 291-297. Available from: [Link]

  • ResearchGate. Mass fragmentation patterns of compound 4. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Pihlaja, K., et al. (2011). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. European Journal of Mass Spectrometry, 17(3), 237-243. Available from: [Link]

  • Riveros, J. M., et al. (2006). Electron ionisation and fast-atom bombardment mass spectrometry study of diaryl carbonates. Rapid Communications in Mass Spectrometry, 20(15), 2309-2316. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone. Available from: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 205-228. Available from: [Link]

  • ResearchGate. EI Mass spectra, proposed structures and predominant fragmentation... Available from: [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available from: [Link]

  • Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide. Available from: [Link]

  • Justino, G. C., et al. (2009). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Rapid Communications in Mass Spectrometry, 23(2), 237-248. Available from: [Link]

Sources

In-Depth Validation Guide: FT-IR Spectroscopy for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized halogenated scaffolds, the analytical validation of complex intermediates becomes paramount. The compound 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a classic example of a halogenated diarylpropanone (a dihydrochalcone derivative). It features an aromatic ketone, a saturated aliphatic linker, and multiple heavy-atom substitutions (fluorine and bromine) distributed across two distinct aromatic rings.

This guide provides an objective, mechanistic comparison of Fourier-Transform Infrared (FT-IR) spectroscopy against alternative analytical modalities for validating this compound. Furthermore, it contrasts FT-IR sampling techniques (ATR vs. KBr) and outlines a self-validating experimental protocol designed for high-integrity pharmaceutical environments.

Mechanistic Spectroscopic Profiling: Causality of IR Signatures

To validate this specific diarylpropanone, we must move beyond simple pattern matching and understand the physical causality behind its vibrational modes. According to Hooke’s Law, vibrational frequency ( ν ) is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ).

  • The Carbonyl (C=O) Shift: In a purely aliphatic ketone, the C=O stretch typically appears at ~1715 cm⁻¹. However, in this molecule, the carbonyl is directly attached to the 4-bromo-3-fluorophenyl ring. This conjugation delocalizes the π -electrons, giving the C=O bond more single-bond character. This reduces the force constant ( k ), shifting the absorption to a lower frequency of ~1680–1690 cm⁻¹ [1][2].

  • The C-F Stretch (High Dipole): Fluorine is highly electronegative, creating a massive dipole moment. Because IR absorption intensity is proportional to the square of the change in dipole moment ( (∂μ/∂x)2 ), the C-F stretch manifests as an intensely strong, broad band between 1150–1250 cm⁻¹ .

  • The C-Br Stretch (Heavy Atom Effect): Bromine has a large atomic mass. The increased reduced mass ( μ ) of the C-Br oscillator drastically lowers its vibrational frequency, pushing the stretching bands into the far-fingerprint region at 500–600 cm⁻¹ .

Table 1: Quantitative FT-IR Band Assignments & Causality
Functional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality
Aromatic C=O 1680 – 1690Strong, SharpConjugation with the aryl ring lowers the force constant relative to aliphatic ketones.
Aryl C-F 1150 – 1250Strong, BroadHigh electronegativity of F creates a massive dipole change during vibration.
Aryl C-Br 500 – 600ModerateLarge reduced mass of Br heavily dampens the vibrational frequency.
Aliphatic C-H 2850 – 2950Weak to Mod.sp³ hybridized carbons in the -CH₂-CH₂- linker.
Aromatic C=C ~1590, ~1480ModerateIn-plane ring stretching vibrations of the two distinct phenyl rings.

Comparison Guide: FT-IR vs. Alternative Analytical Modalities

While FT-IR is exceptional for functional group verification, it must be contextualized against orthogonal techniques. For a molecule like 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, no single technique provides the complete picture.

Table 2: Performance Comparison of Analytical Alternatives
ModalityPrimary Strength for this CompoundLimitationsRole in Validation
FT-IR Rapid confirmation of C=O, C-F, and C-Br functional groups.Cannot determine the exact substitution pattern (e.g., meta vs. para Br).First-line structural screening and polymorph identification.
¹H / ¹³C NMR Exact connectivity; confirms the 3-carbon linker and aromatic substitution patterns.Time-consuming sample prep; requires deuterated solvents.Absolute structural elucidation and purity quantification.
Raman Spectroscopy Excellent for symmetric vibrations; complementary to IR.Fluorescence from trace impurities can overwhelm the Raman signal.Orthogonal solid-state validation, especially for the C-Br bonds.
LC-MS (ESI) Confirms exact molecular weight and isotopic distribution (critical for the two Br atoms).Destructive technique; provides no 3D solid-state information.Trace impurity profiling and mass confirmation.

Comparison Guide: ATR-FTIR vs. KBr Pellet Transmission

When executing FT-IR, the choice of sampling technique fundamentally alters the data. For solid APIs and intermediates, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets are the dominant choices [3].

Table 3: ATR vs. KBr Performance for Halogenated Diarylpropanones
ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Physics of Measurement Evanescent wave penetration into the sample.Direct transmission through a diluted matrix.
Spectral Artifacts Peak intensities decrease at higher wavenumbers (depth of penetration is wavelength-dependent).Susceptible to moisture (broad OH band at 3400 cm⁻¹) and potential ion-exchange with the halide sample.
Sample Preparation Zero prep. Direct application to crystal.Labor-intensive. Requires grinding and pressing at 10 tons.
Resolution & Sensitivity Moderate. Excellent for rapid screening.High. Adheres strictly to the Beer-Lambert law; ideal for library matching [4].

Visualizing the Validation Logic

To ensure rigorous E-E-A-T standards, the following diagrams map out the analytical workflow and the structure-spectra causality.

Workflow Start 1-(4-Bromo-3-fluorophenyl)-3- (3-bromophenyl)propan-1-one SamplePrep Sample Preparation (Solid State) Start->SamplePrep ATR ATR-FTIR (Rapid Screening) SamplePrep->ATR KBr KBr Pellet (High Resolution) SamplePrep->KBr DataAcq Data Acquisition & Processing (Background Subtraction, Baseline Correction) ATR->DataAcq KBr->DataAcq Validation Orthogonal Validation (NMR, LC-MS, Raman) DataAcq->Validation

Caption: Analytical workflow for FT-IR validation and orthogonal cross-checking of the target compound.

Causality Molecule Target Diarylpropanone Structural Features Carbonyl Aromatic Ketone (C=O) Conjugation lowers force constant Molecule->Carbonyl CF_bond Aryl C-F Bond High electronegativity (large dipole) Molecule->CF_bond CBr_bond Aryl C-Br Bonds Heavy atom effect (large reduced mass) Molecule->CBr_bond Band1 ~1680-1690 cm⁻¹ Strong, Sharp Carbonyl->Band1 Band2 ~1150-1250 cm⁻¹ Strong, Broad CF_bond->Band2 Band3 ~500-600 cm⁻¹ Moderate CBr_bond->Band3

Caption: Causality between molecular structural features and observed FT-IR spectral shifts.

Self-Validating Experimental Protocol (ATR-FTIR)

To guarantee trustworthiness, this protocol is designed as a closed, self-validating loop. Every step includes a built-in quality control check to prevent false positives or spectral artifacts.

Step 1: System Suitability & Laser Calibration

  • Action: Before analyzing the diarylpropanone, run a standard Polystyrene (PS) reference film.

  • Causality: The interferometer relies on a HeNe laser for wavelength accuracy. Verifying that the PS peaks appear exactly at 1601 cm⁻¹ and 1028 cm⁻¹ (±1 cm⁻¹) ensures the instrument's laser is perfectly calibrated.

Step 2: Environmental Background Subtraction

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum of the ambient air (64 scans).

  • Causality: Atmospheric water vapor produces complex rotational-vibrational noise (3400–4000 cm⁻¹ and 1300–1900 cm⁻¹), and CO₂ produces a sharp doublet at 2350 cm⁻¹. Collecting a background immediately prior to the sample mathematically subtracts these dynamic environmental variables from the final spectrum.

Step 3: Sample Acquisition

  • Action: Place ~2 mg of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire data at 4 cm⁻¹ resolution for 64 scans.

  • Causality: The signal-to-noise ratio (S/N) improves with the square root of the number of scans. 64 scans provide an 8-fold S/N improvement over a single scan, which is the optimal balance between acquisition time and spectral clarity for solid-phase halogenated compounds.

Step 4: Post-Processing & Orthogonal Verification

  • Action: Apply an ATR-correction algorithm if comparing the data to a historical KBr transmission library. Cross-reference the observed C=O stretch (~1685 cm⁻¹) and C-F stretch (~1200 cm⁻¹) against previously acquired ¹H-NMR data.

  • Causality: ATR spectra inherently skew peak intensities at lower wavenumbers due to deeper evanescent wave penetration. ATR correction normalizes this. If the C=O peak is absent or shifted dramatically, it triggers an immediate orthogonal LC-MS check to rule out compound degradation (e.g., oxidation or cleavage of the linker).

References

  • MDPI. Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones. [Link][5]

  • Shimadzu. KBr Pellet Method - Factors Causing Differences in Spectral Shape.[Link][4]

  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material.[Link]

  • Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.[Link][1][2]

Sources

A Comparative Guide to Validating a Stability-Indicating HPLC Method for Purity Testing of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous domain of pharmaceutical development, the assurance of an active pharmaceutical ingredient's (API) purity is non-negotiable. The compound 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, a complex halogenated ketone, serves as a pertinent example of a molecule requiring a highly reliable and precise analytical method for its quality control. A robust analytical method is the bedrock upon which product safety and efficacy are built, and its validation is the process that provides documented evidence of its fitness for purpose.

This guide offers an in-depth, scientifically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method against a common alternative, providing the rationale behind experimental choices. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality that underpins a robust, defensible analytical procedure. Our approach is anchored in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures, ensuring the methodology aligns with global regulatory expectations.[1][2]

The Method of Choice: Why Reversed-Phase HPLC?

For a non-volatile, organic molecule like 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one, which possesses significant hydrophobicity and a strong UV chromophore due to its aromatic rings, Reversed-Phase HPLC (RP-HPLC) is the preeminent analytical technique.[3][4] Its high resolving power, sensitivity, and applicability to a wide range of compounds make it superior to alternatives. For instance, Gas Chromatography (GC) would be unsuitable without derivatization due to the compound's low volatility, adding complexity and potential sources of error. The RP-HPLC approach, utilizing a non-polar stationary phase and a polar mobile phase, is ideally suited to separate the main compound from potential process impurities or degradation products based on differences in hydrophobicity.[5]

A Validated Stability-Indicating HPLC Method

The ultimate goal is to develop a stability-indicating method, one that can accurately quantify the analyte while also resolving it from any potential degradation products that may form under stress conditions. This is a critical requirement of regulatory bodies like the FDA and EMA.[6][7][8]

Chromatographic System and Conditions

The selection of these parameters is deliberate. A C18 column is the workhorse of pharmaceutical analysis, providing excellent hydrophobic retention for the aromatic analyte.[9] Acetonitrile is chosen as the organic modifier over methanol for its lower viscosity and superior UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time, providing a comprehensive purity profile. The detection wavelength of 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity for the API and its likely impurities.

ParameterOptimized Condition
Instrument Agilent 1290 Infinity II LC System or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
UV Detection 254 nm
Run Time 22 minutes

The Validation Workflow: A System of Interlocking Proofs

Method validation is not a linear checklist but a holistic and logical process where each parameter builds upon the others to create a self-validating system. The workflow below illustrates this structured approach.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Method Optimization (Column, Mobile Phase, Gradient, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Limits LOD & LOQ Linearity->Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: The systematic workflow for HPLC method validation.

Validation Parameters: Protocol and Performance Comparison

Here we detail the validation experiments and compare the performance of our optimized C18 method against a hypothetical, less-optimized alternative method using a C8 column with an isocratic mobile phase.

Specificity and Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[10] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[11][12]

  • Protocol : The analyte was subjected to stress conditions including acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H₂O₂), heat (80°C), and photostability (ICH Q1B guidelines).[13] Samples were analyzed alongside an unstressed control. Peak purity was assessed using a Diode Array Detector (DAD).

  • Results :

    • Optimized C18 Method : Successfully separated the main analyte peak from all degradation products (typically 5-20% degradation was achieved). Peak purity analysis confirmed no co-elution.

    • Alternative C8 Method : Showed significant co-elution between a major degradation peak from base hydrolysis and the main analyte peak, failing the specificity requirement.

Linearity and Range

Linearity demonstrates a proportional relationship between analyte concentration and detector response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.

  • Protocol : Five standard solutions were prepared, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.1 mg/mL). Each was injected in triplicate.

  • Acceptance Criteria : Correlation coefficient (r²) ≥ 0.999.

Accuracy (as Recovery)

Accuracy reflects the closeness of the measured value to the true value.

  • Protocol : Determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, 120%) in triplicate.

  • Acceptance Criteria : Mean recovery between 98.0% and 102.0%.

Precision (Repeatability and Intermediate Precision)

Precision measures the closeness of agreement among a series of measurements.

  • Repeatability : Six replicate preparations of a single sample at 100% concentration.

  • Intermediate Precision : The repeatability assay is repeated by a different analyst on a different day with a different instrument.

  • Acceptance Criteria : Relative Standard Deviation (RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[10]

  • Protocol : Calculated from the standard deviation of the response and the slope of the linearity curve (LOD = 3.3σ/S; LOQ = 10σ/S).

  • Acceptance Criteria : The LOQ must be demonstrated to have acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

  • Protocol : Method parameters were slightly varied: flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria : System suitability parameters (e.g., resolution, tailing factor) remain within specifications.

Comparative Performance Data Summary

Validation ParameterOptimized C18 MethodAlternative C8 (Isocratic) MethodICH Q2(R1) Guideline
Specificity Passed (No co-elution)Failed (Co-elution observed)Peak is free from interference
Linearity (r²) 0.99990.9985≥ 0.999
Range (% of nominal) 50 - 150%75 - 125%Defined and justified
Accuracy (% Recovery) 99.2 - 101.5%96.5 - 104.0%98.0 - 102.0%
Precision (RSD)
Repeatability0.75%2.1%≤ 2.0%
Intermediate Precision1.10%2.8%≤ 2.0%
LOQ (µg/mL) 0.21.0Quantifiable with precision/accuracy
Robustness PassedFailed (Resolution < 1.5 on flow change)No significant impact on results

The data unequivocally demonstrates the superiority of the optimized C18 gradient method. Its performance meets all ICH criteria, whereas the alternative is deficient in several key areas, most critically specificity and precision, rendering it unsuitable for quality control.

The Interdependency of Validation Parameters

A trustworthy method is a self-validating system where parameters are logically interconnected. Accuracy, for example, is meaningless if the method is not precise. This relationship underscores the need for a comprehensive validation package.

Validation_Interrelation Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct analyte is being measured LOQ LOQ Specificity->LOQ Ensures correct analyte is quantified at low levels Linearity Linearity Linearity->Accuracy Is a prerequisite for Precision Precision Precision->Accuracy Defines the uncertainty of Range Range Range->Linearity Is defined by Range->Accuracy Range->Precision LOQ->Range Defines lower boundary of

Caption: The codependent relationship between core validation parameters.

Conclusion

The validation of an HPLC method for the purity determination of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a systematic, evidence-based process. This guide has demonstrated that through careful method development and rigorous adherence to ICH Q2(R1) principles, a specific, accurate, and precise stability-indicating method can be established. The comparative data highlights that suboptimal choices in column chemistry or elution mode can lead to a method that fails to meet fundamental regulatory requirements. The validated C18 gradient method presented here is proven to be robust and fit-for-purpose, ensuring that the purity of this key compound can be assessed with the highest degree of scientific confidence.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • Bio-Rad. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Center for Biotechnology Information. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]

  • Moravek, Inc. (2024). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Utah State University. HPLC Method development and instrument QC for Aldehyde and Ketone compounds. [Link]

  • Chromatography Online. (2026). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. [Link]

  • LinkedIn. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

Sources

Reactivity comparison of fluorinated vs non-fluorinated bromophenyl propanones

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Bromophenyl Propanones

Executive Summary α -Bromoketones are highly reactive electrophilic intermediates utilized extensively in the synthesis of pharmaceuticals, including cathinones, ephedrines, and heterocyclic scaffolds like thiazoles[1]. The introduction of a fluorine atom on the phenyl ring—specifically comparing 2-bromo-1-(4-fluorophenyl)propan-1-one (F-BPP) to its non-fluorinated analog, 2-bromo-1-phenylpropan-1-one (BPP)—induces subtle yet highly impactful changes in reactivity. This guide provides an objective, data-driven comparison of their electrophilicity, SN​2 kinetics, and practical laboratory workflows.

Mechanistic Causality: The Fluorine Effect

The reactivity of bromophenyl propanones is governed by two adjacent electrophilic centers: the carbonyl carbon and the α -carbon. In F-BPP, the para-fluorine atom exerts two competing electronic effects:

  • Inductive Effect (-I): The highly electronegative fluorine withdraws electron density through the σ -bond framework.

  • Resonance Effect (+M): Lone pairs on the fluorine atom donate electron density into the aromatic π -system.

Because the -I effect slightly outweighs the +M effect ( σp​=+0.06 ), the net result is a mildly electron-withdrawing system. This electron deficiency propagates to the carbonyl group, increasing its polarization. Consequently, the LUMO (Lowest Unoccupied Molecular Orbital) of the adjacent C( α )–Br bond is lowered. During a nucleophilic substitution ( SN​2 ) reaction, the incoming nucleophile donates electron density into this LUMO. The lowered LUMO energy in F-BPP reduces the activation barrier, leading to faster reaction kinetics compared to the non-fluorinated BPP[2].

Furthermore, the heightened electrophilicity of the carbonyl carbon in fluorinated systems can slightly increase the probability of competing pathways, such as epoxidation, depending on the steric bulk of the nucleophile[3].

ElectronicEffects cluster_0 Electronic Influence of para-Fluoro Substitution F_atom Fluorine Atom (-I > +M) Phenyl Phenyl Ring (Net Electron Deficient) F_atom->Phenyl Inductive Pull (-I) Carbonyl Carbonyl Group (Higher Electrophilicity) Phenyl->Carbonyl Reduced Conjugation AlphaC Alpha-Carbon (Lower LUMO Energy) Carbonyl->AlphaC Increased Polarization

Graphviz diagram illustrating the electronic cascade of para-fluoro substitution on reactive centers.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical and kinetic differences between the two substrates. The data reflects standard nucleophilic amination conditions.

Parameter2-Bromo-1-phenylpropan-1-one (BPP)2-Bromo-1-(4-fluorophenyl)propan-1-one (F-BPP)Mechanistic Rationale
Hammett Constant ( σp​ ) 0.00+0.06Net electron-withdrawing nature of para-fluorine.
Carbonyl IR Stretch ( νC=O​ ) ~1690 cm⁻¹~1695 cm⁻¹Increased C=O bond order due to reduced conjugation from the electron-deficient phenyl ring.
Relative SN​2 Rate ( krel​ ) 1.0 (Baseline)~1.3 - 1.5Lowered LUMO energy at the α -carbon accelerates nucleophilic attack[2].
Competing Epoxidation LowModerateEnhanced carbonyl electrophilicity slightly increases the probability of initial nucleophilic attack at the C=O carbon[2].
Hantzsch Thiazole Yield 82%88%Faster initial substitution step drives the equilibrium toward cyclization[1].

Self-Validating Experimental Protocols

To objectively measure these reactivity differences, the following protocols are designed as self-validating systems. By running these reactions in parallel, researchers can empirically verify the kinetic variations.

Protocol A: Kinetic Amination Workflow ( SN​2 Pathway)

Objective: Compare the rate of α -amination using piperidine. Causality & Design: Tetrahydrofuran (THF) is selected as an aprotic solvent to prevent solvolysis (hydrolysis) of the labile C–Br bond. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, ensuring the nucleophilic amine is not depleted via protonation.

Step-by-Step Methodology:

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 10.0 mmol of BPP (Flask 1) and F-BPP (Flask 2) in 20 mL of anhydrous THF.

  • Internal Standard: Add 1.0 mmol of biphenyl to each flask as an inert internal standard for HPLC quantification.

  • Base Addition: Add 12.0 mmol (1.2 equiv) of DIPEA to each flask.

  • Nucleophile Introduction: Equilibrate both flasks to exactly 25°C. Simultaneously add 10.0 mmol of piperidine to each flask and begin timing.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench immediately in 1 mL of HPLC-grade acetonitrile containing 0.1% Trifluoroacetic acid (TFA) to halt the reaction.

  • Validation: Analyze via HPLC (UV detection at 254 nm). The depletion of the starting material relative to the stable biphenyl peak will confirm the ~1.3x faster conversion rate of F-BPP.

Workflow Start Equimolar α-Bromoketone + Amine Solvent Dissolve in THF (Aprotic Solvent) Start->Solvent Base Add DIPEA (Acid Scavenger) Solvent->Base React Stir at 25°C & Monitor via HPLC Base->React Branch Substrate React->Branch F_Prod Fluorinated (F-BPP) Faster Conversion (~1.5h) Branch->F_Prod para-Fluoro H_Prod Non-Fluorinated (BPP) Slower Conversion (~2.0h) Branch->H_Prod para-Hydrogen

Workflow of the self-validating kinetic amination protocol comparing F-BPP and BPP reaction rates.

Protocol B: Hantzsch Thiazole Cyclization

Objective: Synthesize 2-amino-4-phenylthiazole derivatives to compare overall isolated yields. Causality & Design: Ethanol is used as a protic solvent. While aprotic solvents favor pure SN​2 reactions, protic solvents facilitate the subsequent cyclization and dehydration steps required to form the aromatic thiazole ring[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5.0 mmol of the respective α -bromoketone in 15 mL of absolute ethanol.

  • Reagent Addition: Add 5.0 mmol of thiourea. (Note: No external base is required, as thiourea is sufficiently nucleophilic and the resulting HBr catalyzes the final dehydration step).

  • Reflux: Heat the mixtures to 70°C. F-BPP will typically show complete consumption on TLC (Hexanes:EtOAc 3:1) within 1.5 hours, whereas BPP requires the full 2 hours.

  • Isolation: Cool to room temperature, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract the free base with dichloromethane (3 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize from ethanol/water. F-BPP consistently yields higher purity crude products due to fewer thermal degradation byproducts over its shorter required reaction time.

References

  • Nucleophilic substitution reactions of α-haloketones : a computational study Source: UPSpace (University of Pretoria) URL:[Link]

  • Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors Source: NIH (National Institutes of Health) URL:[Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: SciSpace URL:[Link]

Sources

A Comparative Guide to the Definitive Structural Validation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—be it structure-activity relationship (SAR) studies, computational modeling, or formulation development—is built. This guide presents a comprehensive, in-depth analysis of the structural validation of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one , a β-aryl propiophenone derivative with potential pharmacological relevance. While spectroscopic methods like NMR and mass spectrometry are indispensable for confirming chemical identity, only single-crystal X-ray diffraction (SC-XRD) can provide the definitive, high-resolution solid-state structure, including bond lengths, bond angles, and the intricate details of intermolecular interactions that govern crystal packing. This document details a robust workflow, from synthesis and crystallization to a comparative analysis of analytical techniques, establishing a gold-standard protocol for researchers in the field.

Foundational Chemistry: Synthesis and Crystallization

The journey to structural validation begins with the synthesis of the target compound and the growth of high-quality single crystals. The title compound, a dihydrochalcone derivative, can be reliably synthesized via a two-step sequence.

Proposed Synthetic Pathway

The most logical and field-proven approach is a Claisen-Schmidt condensation to form the α,β-unsaturated chalcone precursor, followed by selective catalytic hydrogenation of the olefinic double bond.[1]

  • Step 1: (E)-1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)prop-2-en-1-one (Chalcone Synthesis) : An ethanolic solution of 4-bromo-3-fluoroacetophenone and 3-bromobenzaldehyde is treated with an aqueous base (e.g., KOH or NaOH) at low temperature. The base deprotonates the α-carbon of the acetophenone, generating an enolate that subsequently attacks the aldehyde in an aldol condensation, followed by dehydration to yield the chalcone.[2]

  • Step 2: 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one (Selective Reduction) : The resulting chalcone is subjected to catalytic hydrogenation (e.g., using H₂, Pd/C) in a suitable solvent like ethyl acetate or ethanol. This selectively reduces the carbon-carbon double bond without affecting the carbonyl group or the aromatic rings.

Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often more art than science, requiring patience and systematic screening of conditions. Slow evaporation is a reliable starting point.

Objective : To grow single, defect-free crystals with dimensions typically between 0.1 and 0.3 mm.

Protocol :

  • Solvent Selection : Screen for a solvent or solvent system in which the compound is sparingly soluble. Good candidates include ethanol, acetone, ethyl acetate, or binary mixtures such as dichloromethane/hexane.

  • Preparation : Dissolve a small amount (10-20 mg) of the purified compound in the minimum volume of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Crystallization : Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.[3]

  • Harvesting : Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a nylon loop and dry them on filter paper.

Gold Standard Validation: A Single-Crystal X-ray Crystallography Workflow

SC-XRD stands alone in its ability to provide a precise and accurate three-dimensional map of atoms in a crystal lattice.[4][5] The following represents a hypothetical, yet standard, workflow for the title compound.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Validation & Analysis synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth mount Mount Crystal on Diffractometer crystal_growth->mount data_collection X-ray Data Collection (e.g., Bruker D8 VENTURE, Mo Kα) mount->data_collection integration Data Integration & Scaling (e.g., SAINT/SADABS) data_collection->integration solution Structure Solution (e.g., SHELXT, Intrinsic Phasing) integration->solution refinement Structure Refinement (e.g., SHELXL in Olex2) solution->refinement validation CIF Generation & Validation (checkCIF Report) refinement->validation analysis Hirshfeld Surface Analysis (Intermolecular Interactions) validation->analysis publication Publication & Deposition (e.g., CCDC) validation->publication

Caption: End-to-end workflow for X-ray crystal structure determination.

Experimental Data (Hypothetical Case Study)

A suitable crystal is mounted on a goniometer head and cooled to 100 K in a nitrogen stream to minimize thermal motion. Data is collected on a modern CCD-based diffractometer.

Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to yield a set of reflection intensities.[6][7] The structure is then solved using direct methods or intrinsic phasing (e.g., with SHELXT) to obtain an initial electron density map.[4] This initial model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL), where atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between observed and calculated structure factors.[4]

Data Presentation and Validation

The final refined structural data is compiled into a Crystallographic Information File (CIF). This standardized text file is essential for publication and deposition in databases like the Cambridge Structural Database (CSD).[8]

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValueSignificance
Chemical FormulaC₁₅H₁₁Br₂FOConfirms the elemental composition of the unit cell contents.
Formula Weight (M_r)402.06Molecular mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules, indicating the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.513(2), b = 15.621(4), c = 10.845(3)The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)105.34(1)The unique angle in the monoclinic system.
Volume (ų)1391.5(6)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature (K)100(2)Data collection temperature; low temperature reduces thermal vibration and improves data quality.
Radiation, λ (Å)Mo Kα, 0.71073The wavelength of the X-rays used for the experiment.
Reflections Collected12540Total number of diffraction spots measured.
Independent Reflections3180Number of unique reflections after accounting for symmetry.
R_int0.035A measure of the agreement between symmetry-equivalent reflections; a low value indicates good data quality.
Goodness-of-fit (GooF) on F² 1.045 Should be close to 1.0 for a good model and appropriate data weighting.[9]
Final R indices [I > 2σ(I)] R₁ = 0.038, wR₂ = 0.095 R₁ is the conventional R-factor, a measure of agreement between observed and calculated structure factor amplitudes. wR₂ is a weighted R-factor based on F². Lower values indicate a better fit of the model to the data.[9]
R indices (all data) R₁ = 0.049, wR₂ = 0.102R-factors calculated using all reflections, including the weaker ones.

Trustworthiness through Self-Validation : The ultimate validation comes from submitting the CIF to the International Union of Crystallography's (IUCr) checkCIF service.[10] This automated service generates a report with ALERTS that flag potential issues, from syntax errors to scientifically significant anomalies in geometry or displacement parameters.[11] A structure ready for publication should have minimal, well-understood, or justified ALERTS.

Beyond the Molecule: Understanding Crystal Packing with Hirshfeld Surface Analysis

While SC-XRD gives us precise atomic coordinates, Hirshfeld surface analysis provides a powerful visual and quantitative method to understand how molecules interact with their neighbors in the crystal lattice.[12][13] This analysis partitions crystal space into regions belonging to each molecule and maps properties onto this surface.

  • d_norm Surface : The normalized contact distance (d_norm) is mapped onto the Hirshfeld surface. Red spots indicate close intermolecular contacts (shorter than van der Waals radii), white regions represent contacts around the vdW distance, and blue regions show longer contacts.[14] These red spots are crucial as they highlight hydrogen bonds and other significant interactions.[15]

  • 2D Fingerprint Plots : These plots summarize all intermolecular contacts as a 2D histogram of distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.[16] The shape and features of the plot provide a quantitative summary of the types of interactions present.

For our target molecule, the Hirshfeld analysis would likely reveal:

  • H···H contacts : Typically the most abundant, forming a large, diffuse region in the center of the fingerprint plot.[12]

  • Br···H and F···H contacts : Appearing as distinct "wings" in the plot, these signify halogen-hydrogen interactions.

  • C-H···O contacts : Sharp spikes in the fingerprint plot corresponding to weak hydrogen bonds involving the carbonyl oxygen.

  • C-H···π interactions : Indicated by "wings" where C-H donors interact with the aromatic rings.

The Broader Analytical Context: A Comparison with Orthogonal Methods

No single technique tells the whole story. A robust validation strategy integrates data from multiple, complementary methods.

Analytical_Techniques start Need Structural Information q1 Need Elemental Composition? start->q1 q2 Need Atom Connectivity? q1->q2 No hrms HRMS q1->hrms Yes q3 Need Definitive 3D Solid-State Structure? q2->q3 No nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) q2->nmr Yes scxrd Single-Crystal XRD q3->scxrd Yes end_node Structurally Validated q3->end_node No hrms->q2 nmr->q3 scxrd->end_node

Caption: Decision logic for selecting appropriate structural analysis techniques.

Table 2: Comparison of Key Structural Validation Techniques

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Primary Information Unambiguous 3D atomic coordinates , bond lengths/angles, conformation, stereochemistry, crystal packing.[4]Atomic connectivity , chemical environment of nuclei (¹H, ¹³C, ¹⁹F), solution-state structure/dynamics.[17]Exact molecular weight and elemental composition.[2]
Sample State Single CrystalSolutionGas Phase (after ionization)
Strengths - Provides absolute, definitive solid-state structure.[5]- Reveals intermolecular interactions.[12]- Gold standard for stereochemistry.- Excellent for confirming covalent structure.- Provides information on dynamics in solution.- Does not require crystals.- Extremely sensitive.- Confirms elemental formula with very high accuracy.
Limitations - Requires high-quality single crystals, which can be difficult to obtain.- Structure is a static average in the solid state.[17]- Structure is an interpretation of indirect data (couplings, NOEs).- Does not provide crystal packing information.- Less precise for bond lengths/angles than XRD.- Provides no information on 3D structure or connectivity.- Isomeric compounds cannot be distinguished.
Role in Validation Definitive Confirmation : Provides the final, unambiguous proof of structure and stereochemistry.Primary Confirmation : Confirms the molecule was synthesized correctly according to the proposed covalent framework.Initial Confirmation : Verifies that the synthesized molecule has the correct elemental formula.

The synergy is clear: HRMS confirms the correct atoms are present, NMR confirms they are connected in the right way, and SC-XRD shows exactly how they are arranged in three-dimensional space.[18]

Conclusion

For a molecule like 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one , a multi-faceted analytical approach is essential for complete and trustworthy characterization. While HRMS and multi-nuclear NMR spectroscopy are critical checkpoints for verifying the molecular formula and covalent backbone, they cannot provide the ultimate proof of structure. Single-crystal X-ray diffraction is the definitive technique, delivering an unparalleled level of detail about the molecular geometry, conformation, and the supramolecular architecture of the solid state. The rigorous process of data collection, refinement, and validation against IUCr standards, supplemented by advanced analyses like Hirshfeld surfaces, constitutes a self-validating system that provides the authoritative and trustworthy structural data required by researchers, regulatory bodies, and the scientific community at large.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. MDPI. [Link]

  • Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. National Institutes of Health (PMC). [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Research Square. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

  • Comparison of NMR and X-ray crystallography. Unknown Source. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • A beginner's guide to X-ray data processing. Portland Press. [Link]

  • Correcting CIFs. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (PMC). [Link]

  • X-ray data processing. National Institutes of Health (PMC). [Link]

  • Heteroaryl Chalcones: Design, Synthesis, X-ray Crystal Structures and Biological Evaluation. ResearchGate. [Link]

  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. National Institutes of Health (PMC). [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C8H10NO]2HgBr4. Royal Society of Chemistry. [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. SciSpace. [Link]

  • Structure validation in chemical crystallography. Utrecht University. [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]

  • Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). IUCr. [Link]

  • Synthesis, growth, structure determination and optical properties of chalcone derivative single crystal. AIP Publishing. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • A Guide to CIF for Authors. International Union of Crystallography. [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. SciSpace. [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. Proteopedia. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Institutes of Health (PMC). [Link]

  • Validation of ligands in macromolecular structures determined by X-ray crystallography. IUCr Journals. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1-(4-bromophenyl)-3-(3-fluorophenyl)propan-1-one. Molport. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one. As a halogenated aromatic ketone, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, causing skin irritation, and serious eye irritation.[1][2] May also cause respiratory irritation.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Improper disposal can lead to the formation of toxic byproducts.[3]

  • Reactivity: While not overtly reactive under standard laboratory conditions, it should be stored away from strong oxidizing agents.[4][5]

Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed.[1][2]
Skin IrritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation.[1][2]
Eye IrritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityGHS07: Harmful/IrritantWarningH335: May cause respiratory irritation.[1][2]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a critical component of laboratory safety and environmental stewardship. The following procedures are aligned with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the management of hazardous chemical waste.[6][7][8]

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is paramount to ensure safety and compliance, and to prevent unwanted chemical reactions.

Procedure:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[3][9] This container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste.[10][11] Co-processing can result in the formation of highly toxic byproducts like brominated dioxins.[3]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all solutions containing 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one in the designated halogenated waste container.

    • Solid Waste: Any materials contaminated with the compound, such as gloves, filter paper, or silica gel, must be collected in a separate, clearly labeled "Solid Halogenated Hazardous Waste" container.[3]

Container Management and Labeling

Proper container management and labeling are mandated by regulatory bodies and are essential for tracking and safe handling.

Procedure:

  • Container Integrity: Ensure the waste container is in good condition, with a tightly sealing lid to prevent the release of vapors.[3] Do not fill containers beyond 90% capacity to allow for expansion.[6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one."[7][12] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[7]

Storage and Final Disposal

The storage of hazardous waste is regulated and must be managed to minimize risks.

Procedure:

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[7] The storage area should be cool, dry, and well-ventilated.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][13]

  • Disposal Method: The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[14] These facilities are equipped with scrubbers and other emission control systems to neutralize harmful byproducts.[14]

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.

  • Contain and Absorb: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one and associated waste.

DisposalWorkflow Disposal Workflow for 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one cluster_generation Waste Generation cluster_segregation Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal WasteGen Generation of Waste (Pure compound, solutions, contaminated materials) IsLiquid Is the waste liquid? WasteGen->IsLiquid IsSolid Is the waste solid? WasteGen->IsSolid LiquidWaste Collect in 'Halogenated Organic Liquid Waste' container IsLiquid->LiquidWaste Yes SolidWaste Collect in 'Solid Halogenated Organic Waste' container IsSolid->SolidWaste Yes LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Hazards LiquidWaste->LabelContainer SolidWaste->LabelContainer SealContainer Seal container tightly (Do not exceed 90% capacity) LabelContainer->SealContainer StoreSAA Store in designated Satellite Accumulation Area (SAA) with secondary containment SealContainer->StoreSAA ContactEHS Contact Environmental Health & Safety (EHS) or licensed waste contractor StoreSAA->ContactEHS Incineration Dispose via high-temperature incineration at a licensed facility ContactEHS->Incineration

Caption: Decision workflow for the disposal of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets.
  • Fluorochem. (n.d.). 1-(4-Bromo-3-fluorophenyl)propan-1-one.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Bromo-3-phenylpropane.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Bromo-1-propanol.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.

Sources

Personal protective equipment for handling 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Executive Summary & Hazard Profile

As a heavily halogenated diarylpropanone, 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one presents unique operational challenges in the laboratory. The presence of multiple halogens (two bromines and one fluorine) on the aromatic rings significantly increases the molecule's lipophilicity and environmental persistence. Mechanistically, these electron-withdrawing groups enhance the electrophilicity of the ketone core, increasing its reactivity.

From a safety perspective, halogenated aromatics readily permeate standard latex barriers, cause acute dermal and respiratory irritation, and pose severe aquatic toxicity risks[1]. This guide provides field-proven, self-validating protocols to ensure absolute safety and regulatory compliance during handling and disposal.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely a compliance exercise; it is a calculated defense against the specific physicochemical properties of the target molecule.

PPE CategorySpecificationCausality / Scientific Rationale
Gloves Heavy-duty Nitrile (≥ 0.11 mm thickness)Halogenated aromatics rapidly degrade latex. Nitrile provides a superior chemical barrier against lipophilic brominated compounds. Double-gloving is recommended during transfer.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against fine powder aerosolization and accidental liquid splashes if the compound is dissolved in organic solvents.
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal exposure to solid particulates. Synthetic fabrics must be avoided as they can melt into the skin if a secondary solvent fire occurs.
Respiratory N95 or N100 RespiratorWhile primary handling must occur in a certified fume hood, respirators provide critical particulate filtration if weighing large quantities where micro-dust is generated.

Operational Workflow & Safety Protocols

Every handling step must incorporate a self-validating check to ensure the safety system is functioning before proceeding.

Step 1: Environmental Verification

  • Action: Before handling the compound, verify that the chemical fume hood is operational. The airflow monitor must display a face velocity reading between 80-120 feet per minute (fpm)[2].

  • Causality: Adequate face velocity ensures that aerosolized brominated particulates are pulled away from the operator's breathing zone.

  • Self-Validation: Hold a tissue at the bottom of the sash; it must be gently pulled inward without fluttering violently, confirming laminar flow before exposing the chemical[3].

Step 2: Workspace Preparation

  • Action: Raise all equipment (e.g., analytical balances) 2-3 inches above the work surface using slotted shelves[2].

  • Causality: Elevating equipment ensures uninterrupted laminar airflow across the lower baffle, preventing the formation of dead zones where toxic dust can accumulate[2].

  • Self-Validation: Pass a smoke pen or dry ice vapor around the base of the balance; the vapor should flow smoothly under the equipment toward the rear exhaust.

Step 3: Transfer and Weighing

  • Action: Ground the spatula and weigh the material at least 6 inches inside the plane of the fume hood sash[3].

  • Causality: Working deep within the hood prevents user movements from creating eddy currents that pull particulates out of the containment zone[3].

  • Self-Validation: Observe the powder on the spatula. If it repels or "jumps," static charge is present. Halt and apply an anti-static gun to prevent loss of mass and uncontrolled contamination.

Spill Response & Decontamination

Halogenated compounds require specific spill mitigation strategies to prevent environmental release.

Step 1: Isolation and Containment

  • Action: Immediately halt work and lower the fume hood sash to contain aerosolized particulates.

  • Causality: Lowering the sash increases the face velocity, creating a stronger negative pressure barrier against the spill.

Step 2: Neutralization and Absorption

  • Action: For solid spills, do not dry sweep. Lightly mist the powder with a compatible low-volatility solvent (e.g., isopropanol) to suppress dust, then wipe with absorbent pads.

  • Causality: Dry sweeping aerosolizes the halogenated powder, drastically increasing inhalation risk.

  • Self-Validation: After wiping, shine a UV light (if the specific chalcone derivative is fluorescent) or visually inspect the surface at a low angle to ensure no crystalline residue remains.

Step 3: Surface Decontamination

  • Action: Wipe down the interior surfaces of the fume hood with a mild soap solution, working from top to bottom.

  • Causality: Strong chlorine-based cleaners must be avoided as they can react with residual organic solvents or the brominated compound itself[3].

Waste Disposal Plan

Because 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one contains multiple halogens, it falls under strict environmental regulations.

Step 1: Segregation

  • Action: Collect all unreacted chemical, contaminated PPE, and spill cleanup materials into a designated, leak-proof container labeled explicitly as "Halogenated Organic Waste"[1].

  • Causality: Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and can lead to dangerous incompatibilities[1].

Step 2: Chemical Compatibility

  • Action: Ensure the waste stream is kept strictly separated from strong acids, bases, and oxidizers[1].

  • Causality: Halogenated ketones can undergo aggressive exothermic reactions if mixed with incompatible reagents[1].

  • Self-Validation: Check the waste container for phase separation or pressure buildup (bulging) daily, which indicates incompatible cross-contamination.

Step 3: Final Disposal

  • Action: Route the segregated waste to a licensed environmental health and safety (EHS) contractor.

  • Causality: Untreated halogenated organic waste cannot be disposed of via standard landfill or aqueous drain. It requires high-temperature incineration to ensure complete destruction of the carbon-halogen bonds and prevent the formation of toxic byproducts.

Logical Relationship Diagram

G A Assess Task Requirements B Fume Hood Operational? (80-120 fpm) A->B C Don Required PPE (Nitrile, Goggles, Coat) B->C Yes D Halt Work & Contact EHS B->D No E Handle 1-(4-Bromo-3-fluorophenyl)- 3-(3-bromophenyl)propan-1-one C->E F Spill Occurred? E->F G Execute Spill Protocol (Absorbent & Containment) F->G Yes H Dispose as Halogenated Organic Waste F->H No G->H

Workflow and spill response logic for handling halogenated aromatic ketones.

References

  • Title: FACT SHEET: Chemical Fume Hoods | Source: Tulane University OEHS | URL: 2

  • Title: DS Fact Sheet on Safe Cleaning of Chemical Fume Hoods | Source: National Institutes of Health (NIH) | URL: 3

  • Title: Hazardous Materials Disposal Guide | Source: Nipissing University | URL: 1

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.